3-Chloro-4-(2-chlorophenoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADBYCIGQCOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328971 | |
| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-54-2 | |
| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-(2-chlorophenoxy)aniline chemical structure
An In-depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline
Executive Summary
This technical guide provides a comprehensive overview of this compound, a diaryl ether aniline derivative of significant interest to researchers in medicinal chemistry and materials science. As a key structural motif, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, including potential kinase inhibitors and other biologically active agents. This document details the molecule's identity, physicochemical properties, robust synthetic and purification protocols, and state-of-the-art analytical characterization techniques. Furthermore, it explores its applications in drug development and outlines critical safety and handling procedures. The methodologies described herein are presented with a focus on causality and reproducibility, ensuring that researchers can confidently apply this information in a laboratory setting.
Chapter 1: Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers
The precise identification of a chemical entity is foundational for all research, regulatory, and procurement activities. While specific experimental data for this compound is sparse in public literature, its identity can be established through systematic nomenclature and its relationship to well-documented isomers. The properties are often comparable to its widely studied isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS No. 24900-79-6).
| Identifier Type | Value / Data | Source |
| IUPAC Name | This compound | Systematic |
| Molecular Formula | C₁₂H₉Cl₂NO | [1] |
| Molecular Weight | 254.11 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | Inferred |
| InChI Key | Inferred from structure; Isomer: OQOCWFFSZSSEDS-UHFFFAOYSA-N | [1] |
| CAS Number | Not explicitly assigned in major databases; Isomer is 24900-79-6 | [1] |
Chemical Structure
The molecule consists of an aniline ring substituted with a chlorine atom at position 3. The defining feature is the diaryl ether linkage at position 4, connecting the aniline ring to a 2-chlorophenoxy group. This specific substitution pattern dictates the molecule's three-dimensional shape, reactivity, and potential as a pharmacophore.
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value (for 4-chloro isomer) | Source |
| Appearance | Pale-yellow or orange solid | [2] |
| Melting Point | 73-77 °C | |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., EtOH, EtOAc, Chloroform) | Inferred |
Chapter 2: Synthesis and Purification
The construction of the diaryl ether linkage is the central challenge in synthesizing this molecule. A robust and logical two-step approach involves a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, followed by the reduction of a nitro group to the target aniline.
Synthetic Workflow Diagram
This workflow illustrates a reliable pathway from commercially available starting materials to the final, purified product.
Caption: A two-step synthetic workflow for the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for analogous diaryl ethers and is designed for high yield and purity.[2][3]
Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene
-
Rationale: This step forms the key diaryl ether bond. A polar aprotic solvent like DMF is chosen to solvate the potassium carbonate base, enhancing the nucleophilicity of the resulting phenoxide. The fluorine atom on the nitrobenzene ring is an excellent leaving group for SNAr reactions.
-
Materials:
-
2-Chlorophenol (1.0 eq)
-
3-Chloro-4-fluoronitrobenzene (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-chlorophenol and anhydrous DMF.
-
Stir the solution and add potassium carbonate in one portion.
-
Add 3-chloro-4-fluoronitrobenzene to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 2: Reduction to this compound
-
Rationale: The reduction of the nitro group to an amine is a classic transformation. The use of iron powder in the presence of an acidic catalyst (like ammonium chloride or acetic acid) in an ethanol/water solvent system is an economical, effective, and scalable method.[2][4]
-
Materials:
-
Crude 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq)
-
Iron powder (Fe, ~5 eq)
-
Ammonium Chloride (NH₄Cl, ~1.5 eq) or Acetic Acid (catalytic)
-
Ethanol (EtOH) and Water
-
-
Procedure:
-
Combine the crude intermediate, ethanol, and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Add iron powder and ammonium chloride.
-
Heat the suspension to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor by TLC until the nitro-intermediate is fully consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate to remove most of the ethanol.
-
Add water and ethyl acetate. Basify the aqueous layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline product.
-
Purification Protocol: Flash Chromatography
-
Rationale: Flash column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from residual starting materials and byproducts based on polarity.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar impurities will elute first.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Chapter 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in research. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.
Analytical Workflow Diagram
Caption: Integrated workflow for purity and identity verification.
Chromatographic Method: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthetic compounds.[5] A reverse-phase method is recommended.
-
Rationale: A C18 column provides a nonpolar stationary phase that effectively separates moderately polar compounds like anilines. A gradient elution using acetonitrile and water allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection at 254 nm is suitable as the aromatic rings are strong chromophores.[5]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water (with 0.1% TFA or Formic Acid); B: Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise connectivity of the atoms.
-
¹H NMR: Expect complex aromatic signals between ~6.5 and 7.5 ppm. The aniline -NH₂ protons will appear as a broad singlet, typically between 3.5 and 4.5 ppm, which is exchangeable with D₂O. The specific splitting patterns (doublets, triplets, doublet of doublets) of the seven aromatic protons will definitively confirm the substitution pattern.
-
¹³C NMR: Expect 12 distinct signals for the 12 aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, O, NH₂).
-
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
-
Rationale: For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 254.0134.[2] A key diagnostic feature is the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a characteristic cluster of peaks: an [M]⁺ peak, an [M+2]⁺ peak (approx. 65% the intensity of M), and an [M+4]⁺ peak (approx. 10% the intensity of M), providing unambiguous evidence for the presence of two chlorine atoms.
-
Chapter 4: Applications in Research and Drug Development
This compound is not typically an end-product but rather a highly valuable building block or intermediate. Its structure is present in numerous complex molecules investigated for therapeutic purposes.
-
Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors, such as Lapatinib, utilize a substituted aniline core.[6] This compound provides a pre-formed diaryl ether scaffold that can be further functionalized at the amine group to build molecules that target the ATP-binding site of kinases involved in cancer cell signaling.[6]
-
Precursor for Agrochemicals and Pharmaceuticals: The related isomer, 3-chloro-4-(4-chlorophenoxy)aniline, is a known intermediate in the synthesis of the anthelmintic drug Rafoxanide.[2] This highlights the utility of the chloro-phenoxy-aniline scaffold in developing agents against parasitic diseases.
-
Materials Science: Substituted anilines are also used in the synthesis of dyes and specialized polymers, where the specific substituents can tune the material's color, thermal stability, and mechanical properties.[7]
Chapter 5: Safety, Handling, and Toxicology
While a specific safety data sheet for the 2-chloro isomer is not available, the GHS hazard classifications for the 4-chloro isomer provide an essential and reliable guide to its likely hazards.[1][8] All substituted anilines should be handled with care.
Hazard Identification
The compound is expected to be hazardous based on data from close structural analogs.[1]
| Hazard Class | GHS Classification | Statement |
| Acute Oral Toxicity | Warning, H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Warning, H315 | Causes skin irritation |
| Eye Damage/Irritation | Warning, H319 | Causes serious eye irritation |
| STOT Single Exposure | Warning, H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.
-
Respiratory Protection: For weighing or handling large quantities, a NIOSH-approved N95 (or better) particulate respirator is recommended.
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]
References
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PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Moléculas (Basel, Switzerland), 28(10), 4059. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
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Chemsrc. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
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Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
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ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
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An In-Depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline (CAS Number: 56966-54-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-(2-chlorophenoxy)aniline, a halogenated diaryl ether amine of interest in synthetic and medicinal chemistry. Due to the limited specific data publicly available for this particular isomer, this document synthesizes known information with established chemical principles to offer a robust resource for researchers. Insights are drawn from the chemistry of analogous compounds to provide a predictive and practical framework for its synthesis, handling, and potential applications.
Core Chemical Identity and Properties
This compound is a distinct organic molecule characterized by an aniline ring substituted with a chlorine atom and a 2-chlorophenoxy group. This substitution pattern differentiates it from its more commonly documented isomer, 3-chloro-4-(4-chlorophenoxy)aniline. The positioning of the chlorine on the phenoxy ring is critical, as it influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.
Physicochemical Data
A summary of the core physicochemical properties for this compound is presented below. It is important to note that experimental data for properties such as melting point and boiling point are not widely published; values for closely related isomers are provided for context where available.
| Property | Value | Source |
| CAS Number | 56966-54-2 | BLD Pharm[1] |
| Molecular Formula | C₁₂H₉Cl₂NO | BLD Pharm[1] |
| Molecular Weight | 254.11 g/mol | BLD Pharm[1] |
| IUPAC Name | This compound | N/A |
| SMILES | Nc1ccc(Oc2ccccc2Cl)c(Cl)c1 | BLD Pharm[1] |
| Melting Point | 73-77 °C (for 4-chloro isomer) | Sigma-Aldrich[2] |
Strategic Synthesis Pathway
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised based on well-established organometallic and reduction methodologies. The most plausible pathway involves a two-step process:
-
Formation of the Diaryl Ether Linkage: An Ullmann condensation reaction to couple a substituted chloronitrobenzene with a chlorophenol.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.
This approach offers high yields and is adaptable for various substituted diaryl ethers.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is a representative method derived from the synthesis of the analogous 3-chloro-4-(4-chlorophenoxy)aniline and general principles of Ullmann condensations and nitro reductions[3][4][5].
Step 1: Synthesis of 1-Chloro-2-(2-chlorophenoxy)-4-nitrobenzene (Intermediate)
-
Rationale: The Ullmann condensation is a classic and robust method for the formation of diaryl ether bonds, particularly when one of the aromatic rings is activated by an electron-withdrawing group, such as the nitro group in 3,4-dichloronitrobenzene[3][6]. The use of a copper catalyst is essential for this coupling reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorophenol, potassium carbonate (as a base), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Add a catalytic amount of copper(I) oxide or copper powder.
-
Slowly add 3,4-dichloronitrobenzene to the mixture.
-
Heat the reaction mixture to a temperature typically between 120-160 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.
-
Filter the crude product, wash with water to remove inorganic salts, and dry.
-
Purify the crude intermediate by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common method, reduction with metallic iron in an acidic medium is often preferred in laboratory settings due to its cost-effectiveness, safety, and tolerance of other functional groups, including aryl chlorides[4][5].
-
Procedure:
-
In a round-bottom flask, suspend the intermediate, 1-chloro-2-(2-chlorophenoxy)-4-nitrobenzene, in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a base such as sodium hydroxide solution until the pH is approximately 7-8.
-
Filter the hot solution through a pad of celite to remove the iron salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): Will verify the molecular weight of the compound (254.11 g/mol ) and provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-O-C stretch of the diaryl ether.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.
Safety and Handling
While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, GHS hazard statements from suppliers provide essential safety information[1]. By analogy with other chloroanilines, appropriate precautions must be taken[7][8][9].
GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. If handling the compound as a powder, use a dust mask or work in a well-ventilated fume hood.
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Potential Applications and Future Directions
Diaryl ether and chloroaniline moieties are prevalent in a wide range of biologically active molecules and functional materials. While specific applications for this compound are not extensively documented, its structure suggests potential utility as a key intermediate in several areas:
-
Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The related 3-chloro-4-(4-chlorophenoxy)aniline is a known intermediate in the synthesis of the anthelmintic drug Rafoxanide.
-
Agrochemicals: The chloroaniline and diaryl ether structures are found in various herbicides and pesticides.
-
Material Science: Could serve as a monomer or precursor for specialty polymers or dyes.
Further research into the reactivity and biological screening of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
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Guidechem. 2-(4-CHLOROPHENOXY)ANILINE 2770-11-8 wiki.
-
PubChem. 3-Chloro-4-(4-chlorophenoxy)aniline.
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PubChem. 4-Chloroaniline.
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BLD Pharm. This compound | 56966-54-2.
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Sigma-Aldrich. 3-Chloro-4-(4-chlorophenoxy)aniline 97%.
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Wikipedia. Reduction of nitro compounds.
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Carl ROTH. Safety Data Sheet: 3-Chloroaniline.
-
Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
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SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
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Canadian Science Publishing. Synthesis of highly hindered diphenyl ethers.
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MDPI. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
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ChemicalBook. MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.
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ACS Publications. Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers.
-
Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
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ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review.
-
Fisher Scientific. SAFETY DATA SHEET - m-Chloroaniline.
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Wikipedia. Ullmann condensation.
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SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
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MDPI. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
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National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
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Organic Chemistry Data. Nitro Reduction - Common Conditions.
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YouTube. A : Diphenyl ether is prepared by Williamson synthesis . R :This reaction generally proceed by S....
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MDPI. Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases.
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YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples..
-
Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
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A Comprehensive Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline: Synthesis, Characterization, and Applications
Preamble: Navigating Isomeric Scarcity
This guide provides an in-depth technical examination of 3-Chloro-4-(2-chlorophenoxy)aniline (CAS No: 56966-54-2)[1]. As a diaryl ether aniline, this molecule belongs to a class of compounds with significant relevance in medicinal chemistry and materials science. It is critical for the reader to understand that while this specific ortho-chloro isomer is the focus, the publicly available, peer-reviewed data for it is exceptionally scarce.
In contrast, its structural isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS No: 24900-79-6), is extensively documented as a key intermediate in the synthesis of the anthelmintic drug Rafoxanide[2]. To uphold the principles of scientific integrity and provide a truly useful guide, we will leverage the robust data available for the 4-chloro isomer as a validated surrogate to discuss and exemplify the core principles of synthesis, reaction mechanisms, analytical characterization, and potential applications. This comparative approach allows us to build a predictive and practical framework for researchers working with the titular, less-documented compound. All data and protocols pertaining to the 4-chloro isomer will be explicitly identified as such.
Chemical Identity and Physicochemical Properties
The foundational step in any research endeavor is a thorough understanding of the molecule's identity and physical characteristics. The substitution pattern of the chlorine atoms on the phenoxy ring significantly influences properties such as melting point, solubility, and crystal packing, although the molecular weight remains identical.
| Identifier & Property | This compound | 3-Chloro-4-(4-chlorophenoxy)aniline (Reference Isomer) |
| IUPAC Name | This compound | 3-chloro-4-(4-chlorophenoxy)aniline[3] |
| CAS Number | 56966-54-2[1] | 24900-79-6 |
| Molecular Formula | C₁₂H₉Cl₂NO[1] | C₁₂H₉Cl₂NO[3] |
| Molecular Weight | 254.11 g/mol [1] | 254.11 g/mol [3] |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)OC2=C(C=C(C=C2)N)Cl | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl[3] |
| InChI Key | Not readily available | OQOCWFFSZSSEDS-UHFFFAOYSA-N |
| Appearance | Data not available | Orange to pale-yellow solid[2] |
| Melting Point (mp) | Data not available | 73-77 °C |
| Purity (Typical) | 97% (Commercially available)[1] | 97% (Commercially available) |
Synthesis and Mechanistic Considerations
The construction of diaryl ether linkages is a cornerstone of modern organic synthesis. The most robust and scalable approach for this class of compounds is a two-step sequence involving an Ullmann condensation followed by a nitro group reduction. This strategy circumvents the problematic N-alkylation that would occur if one were to start with the aniline directly[4].
Proposed Retrosynthetic Pathway
The synthesis logically begins by disconnecting the aniline C-N bond, revealing a nitro-aromatic precursor. This precursor is then disconnected at the diaryl ether C-O bond, leading to commercially available starting materials.
-
Methodology:
-
To a reaction vessel, add 2-chlorophenol (1.7 equivalents) and potassium hydroxide (KOH, 2.1 equivalents).
-
Heat the mixture to 70-80 °C with vigorous stirring until a homogenous solution of the potassium phenoxide is formed.
-
Add fine copper powder (catalyst, ~0.008 equivalents) followed by 3,4-dichloronitrobenzene (1.0 equivalent).
-
Increase the temperature to 110-120 °C and maintain stirring for 2.5 hours. Monitor reaction completion by TLC or HPLC.
-
Cool the mixture to room temperature and add 0.8 M NaOH solution. Stir for 20 minutes to induce precipitation.
-
Filter the resulting solid and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude product by flash chromatography (e.g., silica gel, 10% EtOAc/hexanes) to yield the pure diaryl ether intermediate.
-
Step 2: Synthesis of this compound via Nitro Group Reduction
-
Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with zero-valent metal, such as iron powder in a mildly acidic medium, is cost-effective, highly efficient, and avoids the need for high-pressure equipment.[5][6] The acetic acid serves to activate the iron surface and acts as a proton source.
-
Methodology:
-
Prepare a suspension of iron powder (3.5 equivalents) in a 3:1 mixture of Ethanol:Water.
-
Add the nitro-intermediate from Step 1 (1.0 equivalent) and glacial acetic acid (3.9 equivalents).
-
Heat the mixture to reflux (approx. 80-85 °C) for 2 hours. The reaction progress can be monitored by observing the disappearance of the yellow nitro compound.
-
Cool the reaction to room temperature and adjust the pH to ~7 with 1 M NaOH solution.
-
Filter the mixture through celite to remove iron salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography (e.g., silica gel, 20-50% EtOAc/hexanes gradient) to afford the final product.[2]
-
Analytical Characterization and Quality Control
Confirming the structure and purity of the final compound is a non-negotiable step in chemical research. A multi-technique approach ensures unambiguous identification.
Spectroscopic and Chromatographic Methods
The following data, reported for the 4-chloro isomer, serves as an excellent reference for what to expect during the characterization of the 2-chloro isomer.[2] The primary difference will be in the aromatic region of the NMR spectra due to altered spin-spin coupling patterns.
| Analytical Technique | Expected Observations for this compound (Predicted) | Reference Data for 3-Chloro-4-(4-chlorophenoxy)aniline [2] |
| ¹H NMR | Complex multiplets in the aromatic region (6.5-7.5 ppm) due to ortho, meta, and para couplings across both rings. A broad singlet for the -NH₂ protons (~3.7 ppm). | δ 7.23 (d, 2H), 6.89 (d, 1H), 6.81 (d, 3H), 6.78 (d, 1H), 6.57 (dd, 1H), 3.69 (br s, 2H). |
| ¹³C NMR | 12 distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, amino, and ether substituents. | δ 157.18, 144.49, 143.16, 129.59, 127.51, 127.21, 123.54, 117.51, 116.72, 114.73. |
| IR Spectroscopy | N-H stretching bands (primary amine) around 3300-3400 cm⁻¹. C-O-C ether stretching around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. | 3400, 3310-3290, 3180 cm⁻¹ (N-H); 1460 cm⁻¹ (C=C aromatic). |
| Mass Spec. (HRMS-ESI) | A molecular ion [M+H]⁺ peak with a characteristic isotopic pattern for two chlorine atoms. | Calculated for C₁₂H₁₀Cl₂NO [M+H]⁺: 254.0134; Found: 254.0135. |
| HPLC (Purity) | A single major peak under reverse-phase conditions (e.g., C18 column with Acetonitrile/Water mobile phase).[7] | Purity typically >95% after chromatography. |
Protocol: Purity Determination by HPLC
This protocol provides a robust starting point for developing a validated purity analysis method.[7]
-
System Preparation:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 30% Acetonitrile).
-
Inject 10 µL of the sample.
-
Run a linear gradient from 30% to 90% Acetonitrile over 20 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety, Handling, and Toxicology
Substituted chloroanilines require careful handling due to their potential toxicity. The GHS hazard data for the 4-chloro isomer provides the best available guidance for handling the 2-chloro isomer.[3][8] A substance-specific risk assessment is mandatory before any experimental work.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]
Applications and Research Outlook
The true value of a molecule lies in its potential applications. By examining the utility of its close analog, we can forecast promising research avenues for this compound.
Established Role as a Pharmaceutical Intermediate
The 4-chloro isomer is a registered and crucial building block for Rafoxanide , a salicylanilide anthelmintic agent used in veterinary medicine to treat parasitic fluke infections.[2] More recently, Rafoxanide itself has been investigated as a potent anti-cancer agent, showing efficacy in models of multiple myeloma, lymphoma, and gastric cancer by modulating pathways like PI3K/Akt/mTOR.[2] This establishes the 3-chloro-4-phenoxyaniline core as a privileged scaffold for developing bioactive agents.
Future Research Directions
-
Medicinal Chemistry: The this compound scaffold is an attractive starting point for new drug discovery campaigns. The change in chlorine position from para to ortho will alter the molecule's three-dimensional conformation and electronic distribution. This could lead to novel structure-activity relationships (SAR) when targeting enzymes like kinases or protein-protein interactions. Its potential as an antimalarial agent, a property noted for the 4-chloro isomer, is also a viable area for exploration.[9]
-
Materials Science: Aniline derivatives are common monomers for the synthesis of polyaniline-based conducting polymers.[10] The specific substitution pattern of this molecule could be used to fine-tune the electronic properties, solubility, and processability of novel polymers for applications in sensors, anti-corrosion coatings, or organic electronics.
-
Agrochemicals: The structural similarity to known herbicides and pesticides suggests that derivatives of this compound could be screened for potential use in crop protection.[6]
References
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PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
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Fraj, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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GSRS. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
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Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
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ACS Publications. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
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SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
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ResearchGate. (n.d.). (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of.... Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved from [Link]
-
GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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Physical and chemical properties of 3-Chloro-4-(2-chlorophenoxy)aniline
An In-depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline
Preamble: Navigating Data Scarcity
This compound is a complex diaryl ether amine with significant potential as a scaffold in medicinal chemistry and materials science. However, publicly accessible, peer-reviewed data specifically characterizing this ortho-chloro isomer is limited. This guide has been constructed by synthesizing established chemical principles with data from closely related analogues, most notably the para-chloro isomer, 3-chloro-4-(4-chlorophenoxy)aniline (CAS No. 24900-79-6). All extrapolated data is clearly identified to ensure scientific transparency, providing researchers with a robust foundational understanding while highlighting areas for novel characterization.
Molecular Identity and Structural Elucidation
This compound belongs to the class of halogenated diaryl ether amines. Its structure, featuring two chlorinated phenyl rings linked by an ether oxygen and bearing an amine functional group, imparts a unique combination of steric and electronic properties that are critical to its reactivity and potential biological activity.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][2][3][4] |
| Molecular Weight | 254.11 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC2=CC=CC=C2Cl)N | N/A |
| InChI Key | FHPGFXJDECIXRE-UHFFFAOYSA-N | N/A |
| InChI | InChI=1S/C12H9Cl2NO/c13-8-2-1-3-9(14)12(8)16-11-5-4-7(15)6-10(11)13/h1-6H,15H2 | N/A |
Physicochemical Properties: A Predictive Overview
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Observed Value | Rationale & Field Insights |
|---|---|---|
| Appearance | White to off-white or tan crystalline solid | Based on typical appearance of analogous aromatic amines. |
| Melting Point | Data not available. (Reference: 73-77 °C for the 4-chloro isomer) | The ortho-chloro substitution may disrupt crystal packing compared to the more symmetric para isomer, potentially leading to a lower melting point. Empirical determination is required. |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. Likely to decompose upon distillation at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, acetone, DMSO, and chlorinated solvents. Sparingly soluble in hot water. | The aniline and ether groups can participate in hydrogen bonding with protic solvents, while the overall lipophilic character from the aromatic rings and chlorine atoms ensures solubility in a range of organic solvents[5]. |
Synthesis and Mechanistic Considerations
The most logical and field-proven approach to synthesizing this compound is a two-step sequence. This pathway is predicated on forming the robust diaryl ether linkage via a nucleophilic aromatic substitution (specifically, a Williamson-type ether synthesis), followed by the reduction of a nitro group to the target aniline. This strategy offers high regioselectivity and typically provides good to excellent yields.
Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses[1][8])
Step 1: Synthesis of 3-Chloro-4-(2-chlorophenoxy)nitrobenzene
-
Rationale: This step constructs the core diaryl ether structure. 3,4-Dichloronitrobenzene is used as the electrophile. The nitro group is strongly electron-withdrawing, activating the C4 position for nucleophilic attack by the 2-chlorophenoxide ion.
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq.) and a polar aprotic solvent such as dimethylformamide (DMF). b. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to deprotonate the phenol, forming the nucleophilic phenoxide in situ. c. Add 3,4-dichloronitrobenzene (1.05 eq.). d. Heat the reaction mixture to 80–120 °C and stir for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product. f. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction to this compound
-
Rationale: The nitro group of the intermediate is selectively reduced to an amine. Reduction with metallic iron in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation on an industrial scale.
-
Procedure: a. To a round-bottom flask, add the intermediate from Step 1 (1.0 eq.), iron powder (3.0-5.0 eq.), and a solvent system such as ethanol/water (e.g., 3:1 v/v)[6]. b. Add a catalytic amount of acetic acid or ammonium chloride to activate the iron surface. c. Heat the suspension to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC. d. After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with an organic solvent like ethyl acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline[6][7]. Further purification can be achieved by column chromatography on silica gel.
Chemical Reactivity Profile
The reactivity is dominated by the interplay between the electron-donating amino group and the electron-withdrawing chloro- and phenoxy substituents.
Caption: Key reactivity pathways for the title compound.
-
Amino Group Reactions: As a primary aromatic amine, the -NH₂ group is a key reactive center. It readily undergoes acylation with acid chlorides or anhydrides to form stable amides. It can also be converted into a diazonium salt upon treatment with nitrous acid (generated from NaNO₂ and a strong acid), which is a versatile intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho, para-directing group. The positions ortho to the amine (C2 and C6) are therefore highly activated towards electrophiles. Reactions such as halogenation or nitration are expected to occur primarily at these sites. The steric hindrance from the adjacent phenoxy group may favor substitution at the C6 position.
Spectroscopic Characterization (Predicted)
No published spectra for this compound were identified. The following are expert predictions based on the molecular structure, which are essential for guiding the characterization of newly synthesized material.
-
¹H NMR: The spectrum in CDCl₃ is expected to show a complex aromatic region between ~6.5 and 7.5 ppm, with distinct signals for the seven aromatic protons. A broad singlet, typically integrating to two protons, for the N-H₂ bond would be expected between 3.5 and 4.5 ppm; this signal is exchangeable with D₂O.
-
¹³C NMR: The spectrum should display 12 distinct signals for the 12 unique carbon atoms in the molecule, as there is no plane of symmetry.
-
Infrared (IR) Spectroscopy: Key vibrational bands are predicted to appear. A characteristic doublet around 3350-3450 cm⁻¹ would correspond to the N-H symmetric and asymmetric stretching of the primary amine. Strong C-O-C stretching from the diaryl ether bond should be visible around 1200-1250 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region, typically below 850 cm⁻¹[6].
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 253. A key diagnostic feature will be the isotopic pattern: due to the presence of two chlorine atoms, there will be an (M+2)⁺ peak at m/z 255 with an intensity of approximately 65% of the M⁺ peak, and an (M+4)⁺ peak at m/z 257 with an intensity of about 10%[6].
Safety, Handling, and Storage
Safety information is extrapolated from GHS classifications for the analogous 3-chloro-4-(4-chlorophenoxy)aniline and other related chloroanilines. This compound should be handled with care as a substance with unknown toxicological properties.
-
GHS Hazard Classification (Predicted)[2]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocols:
-
Always work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[4][8].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[4].
-
Avoid dust formation during handling[4].
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[8].
-
Keep away from oxidizing agents and incompatible materials.
-
Applications and Future Research Directions
While specific applications for this compound are not yet documented, its structural motifs are prevalent in pharmacologically active molecules and advanced materials.
-
Medicinal Chemistry: Substituted diaryl ethers are known scaffolds in drug discovery. The title compound serves as a valuable starting material for synthesizing novel derivatives for screening as potential antimalarial, antimicrobial, or kinase inhibitor agents[1].
-
Materials Science: Polyanilines and related polymers are used in the development of conductive materials, anti-corrosion coatings, and sensors. This aniline derivative could be explored as a monomer for creating new functional polymers with tailored properties.
Future research should focus on the empirical validation of the physical properties, optimization of the synthesis, and a thorough investigation into its biological activity and toxicological profile.
References
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- Sigma-Aldrich. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline 97%.
- GSRS. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.
- Chem-Supply. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.
- National Institutes of Health (NIH). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
- ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
- BenchChem. (n.d.). Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
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An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-(2-chlorophenoxy)aniline for Research and Development
This guide provides a detailed overview of the essential safety and handling protocols for 3-Chloro-4-(2-chlorophenoxy)aniline, a compound often utilized in advanced drug discovery and development. The following sections are designed to equip researchers, scientists, and laboratory professionals with the necessary knowledge to mitigate risks and ensure a safe working environment. The information is synthesized from authoritative safety data sheets of structurally related compounds and established principles of chemical hygiene.
Understanding the Hazard Profile
This compound is a substituted aniline, and as with many halogenated aromatic amines, it is prudent to handle it as a hazardous substance. While specific toxicological data for this exact molecule is not extensively published, data from analogous compounds such as 3-chloro-4-(4-chlorophenoxy)aniline and other chlorinated anilines indicate a profile of significant health hazards.[1][2][3]
The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3][4] Absorption through the skin can be a significant route of exposure for aniline derivatives.
GHS Classification (Anticipated)
Based on data for structurally similar compounds, the Globally Harmonized System (GHS) classification for this compound is anticipated to include the following hazards.[2][3][5][6] It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4][7] This is essential to minimize the inhalation of any dust or vapors. Ensure that the fume hood has adequate airflow and is used correctly. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.[5][7][8]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][7] | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat is mandatory.[7][9] | Prevents dermal absorption, which is a significant exposure route. |
| Respiratory Protection | An approved and certified respirator (e.g., N95 for particulates, or an air-purifying respirator with appropriate cartridges for organic vapors/acid gases) should be used if engineering controls are insufficient or during spill cleanup.[1][7] | Protects against inhalation of fine dust or vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to laboratory safety.
Handling
-
Work Area: All manipulations of this compound should be conducted within a designated area, preferably a chemical fume hood, to contain any potential contamination.[4][10]
-
Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory.[8][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][11]
-
Dust Formation: Handle the solid material carefully to avoid the formation of dust.[1][5]
-
Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][5][7][10]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[7]
-
Light Sensitivity: Some related compounds may be sensitive to light, so storage in a light-resistant container is recommended.[10]
Emergency Procedures: A Step-by-Step Guide
Prompt and correct response to an emergency situation can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][7][11] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][11] |
Accidental Release Measures
In the event of a spill, the following protocol should be initiated immediately.
Emergency Response Workflow for Spills
Caption: Workflow for a safe and systematic response to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others.[4]
-
Ventilate: Ensure the area is well-ventilated.[11]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1][4][8]
-
Containment: Prevent the spill from spreading and entering drains.[4][10][11]
-
Cleanup: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][5][8]
-
Decontamination: Thoroughly clean the spill area and any contaminated equipment.[8]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[1][11]
-
Hazards from Combustion: In case of a fire, hazardous combustion products may be released, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][5][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Disposal: Dispose of the material and its container at an approved hazardous waste collection point in accordance with local, regional, and national regulations.[5][8]
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or ground water, as it is expected to be very toxic to aquatic life with long-lasting effects.[2][4][10][11]
Conclusion
The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the emergency procedures outlined in this guide, laboratory professionals can minimize their risk of exposure and maintain a safe working environment. Always consult the most current Safety Data Sheet provided by the supplier before handling this or any chemical.
References
- Apollo Scientific. (2022, May 18). Safety Data Sheet: 3-Chloro-4-(trifluoromethoxy)aniline.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
- Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 3-Chloro-4-Fluoro Aniline.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- Capot Chemical Co., Ltd. (2019). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.
- Loba Chemie. (n.d.). Material Safety Data Sheet: 3-chloro aniline 98%.
- Fisher Scientific. (2010, September 20). Safety Data Sheet: 3-Chloroaniline.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-2-methylaniline.
- Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloroaniline.
- PubChem. (n.d.). 3-Chloro-4-fluoroaniline.
- A2B Chem. (n.d.). 3-Chloro-4-(4-fluorophenoxy)aniline.
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Methodological & Application
Application Note: A Validated Two-Step Synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline from 2-Chlorophenol
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline, a valuable substituted diaryl ether aniline intermediate for pharmaceutical and materials science research. The described methodology employs a robust and efficient two-step synthetic sequence starting from commercially available 2-chlorophenol and 1,2-dichloro-4-nitrobenzene. The initial step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, yielding the intermediate 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene. The subsequent step is a highly effective Bechamp reduction of the nitro group to the target aniline. This guide details the underlying reaction mechanisms, provides step-by-step, field-tested protocols, and outlines critical safety precautions, characterization methods, and data interpretation.
Introduction and Strategic Overview
Substituted diaryl ethers and anilines are privileged scaffolds in medicinal chemistry and advanced materials. The combination of these two functionalities into a single molecule, such as this compound, creates a versatile building block for constructing more complex molecular architectures. The synthetic challenge lies in selectively forming the C-O ether bond and managing the reactive amino group.
A direct coupling of 2-chlorophenol with 3-chloro-4-aminophenol is problematic due to the competing nucleophilicity of the amino and hydroxyl groups. Therefore, a more strategic two-step approach is employed. This strategy hinges on:
-
Protecting the Amine Functionality: The amine is masked as a nitro group, which is chemically inert under the conditions required for ether formation and also acts as a powerful electron-withdrawing group. This deactivates the ring toward unwanted side reactions and facilitates the key substitution reaction.
-
Formation of the Diaryl Ether Core: An Ullmann condensation is utilized to construct the diaryl ether linkage. This classic copper-catalyzed reaction is well-suited for coupling an aryl halide with a phenol.[1][2][3]
-
Deprotection (Reduction): The final step involves the selective reduction of the nitro group to the desired aniline, unmasking the amino functionality.
This pathway ensures high regioselectivity and provides a reliable route to the target compound in good overall yield.
Mechanistic Insights
Step 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a cornerstone of C-O bond formation between aryl moieties.[2][3] The reaction is initiated by a base (potassium hydroxide), which deprotonates the 2-chlorophenol to form the more nucleophilic potassium 2-chlorophenoxide. The copper(I) catalyst is believed to coordinate with the phenoxide. The subsequent key step is the nucleophilic aromatic substitution on the electron-deficient 1,2-dichloro-4-nitrobenzene. The nitro group in the para position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride at the C4 position.[4][5] While the detailed mechanism is complex and can involve various copper oxidation states, a simplified representation involves the formation of the C-O bond with the elimination of potassium chloride.
Step 2: Bechamp Reduction of the Nitro Group
The reduction of the nitroaromatic intermediate to the corresponding aniline is achieved via the Bechamp reduction. This classic method uses elemental iron in a mildly acidic medium (acetic acid in an ethanol/water solvent system).[6][7] The iron metal acts as the reducing agent, becoming oxidized (to iron oxides) while donating electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is highly effective, cost-efficient, and generally avoids the need for high-pressure hydrogenation equipment.[8]
Visualized Synthetic Pathway and Workflow
The overall synthetic strategy and the experimental workflow are depicted below.
Caption: Overall two-step synthetic pathway.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: 2-Chlorophenol (≥98%), 1,2-Dichloro-4-nitrobenzene (≥99%), Potassium hydroxide (KOH), Copper powder, Iron powder (fine mesh), Glacial acetic acid, Ethanol, Ethyl acetate, Hexanes, Sodium sulfate (anhydrous), Sodium bicarbonate.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, heating mantle, Buchner funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard laboratory glassware.
Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene
-
Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-chlorophenol (12.85 g, 100 mmol) and potassium hydroxide (6.73 g, 120 mmol).
-
Phenoxide Formation: Heat the mixture to 70-80 °C with vigorous stirring until the solids are completely dissolved, forming a homogenous solution of potassium 2-chlorophenoxide.
-
Addition of Reactants: To the hot mixture, add fine copper powder (0.32 g, 5 mmol) followed by molten 1,2-dichloro-4-nitrobenzene (19.2 g, 100 mmol). Safety Note: 1,2-dichloro-4-nitrobenzene is a solid at room temperature; it should be carefully melted in a warm water bath before addition.
-
Reaction: Increase the temperature to 110-120 °C and maintain vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate/hexanes eluent), observing the consumption of the starting materials.
-
Work-up: After completion, allow the reaction mixture to cool to approximately 80 °C. Carefully add 100 mL of 1 M sodium hydroxide solution and stir for 20 minutes. A precipitate should form.
-
Isolation: Cool the mixture to room temperature and collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether as a pale-yellow solid.[6] Dry the product under vacuum.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a suspension of iron powder (16.75 g, 300 mmol) in a mixture of 150 mL of ethanol and 50 mL of water.
-
Addition of Reactants: To this suspension, add the purified 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene (28.4 g, 100 mmol) from Step 1, followed by glacial acetic acid (2.9 mL, 50 mmol).[6][7]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 2-3 hours. The reaction is often exothermic initially. Monitor the disappearance of the nitro-intermediate by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrate and washes in a separatory funnel. The product will be in the organic layer. Wash the organic layer with brine (2 x 100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[6][9]
Data Summary and Characterization
| Parameter | Step 1: Ullmann Condensation | Step 2: Bechamp Reduction |
| Limiting Reagent | 2-Chlorophenol / Dichloronitrobenzene | Nitro-intermediate from Step 1 |
| Key Reagents | KOH, Copper Powder | Iron Powder, Acetic Acid |
| Solvent | (Neat or high concentration) | Ethanol / Water |
| Temperature | 110-120 °C | ~85 °C (Reflux) |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | 85-95% | 80-94%[6] |
| Purity Analysis | TLC, HPLC, NMR | TLC, HPLC, NMR |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
HPLC: High-performance liquid chromatography is the preferred method for quantitative purity analysis.[10][11] A reverse-phase C18 column with a water/acetonitrile gradient and UV detection at 254 nm is a suitable starting point.[11]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon signals and their respective couplings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Critical Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chlorophenol: This compound is toxic, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Avoid all contact and use appropriate containment procedures.[14][15]
-
Nitroaromatics (1,2-Dichloro-4-nitrobenzene): These compounds are toxic and potential environmental hazards. Handle with care and avoid exposure.
-
Potassium Hydroxide (KOH): A strong caustic base. Avoid contact with skin and eyes.
-
Reaction Monitoring: The Ullmann condensation is conducted at high temperatures. Ensure stable heating and avoid overheating. The Bechamp reduction can be exothermic; ensure adequate cooling is available if needed.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
- Google Patents. (n.d.). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.
-
De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 2,3-dichloro-4-hydroxyaniline.
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate. Retrieved from [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
NJ.gov. (n.d.). Hazard Summary: 2-CHLOROPHENOL. Retrieved from [Link]
-
IUCr. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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Reddit. (2019). Is this an appropriate synthesis? Also how could I make it better??? Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Diphenyl Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Prepared by: Gemini, Senior Application Scientist
Abstract
The diphenyl ether motif is a cornerstone in modern chemistry, recognized as a privileged scaffold in numerous pharmaceuticals, agrochemicals, and high-performance polymers. While several synthetic routes exist, Nucleophilic Aromatic Substitution (SNAr) offers a powerful, efficient, and often transition-metal-free strategy for the construction of the C-O ether bond. This guide provides an in-depth exploration of the SNAr mechanism for diphenyl ether synthesis, detailed experimental protocols, troubleshooting insights, and a discussion of its practical applications for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Diphenyl Ethers
The diaryl ether linkage is a recurring structural unit in a vast array of biologically active molecules and advanced materials. Its unique combination of chemical stability and conformational flexibility allows it to serve as a key hinge or spacer in complex molecular architectures, influencing binding affinities and physical properties. While classic methods like the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination have been staples for forming this bond, they often require harsh conditions or expensive, toxic transition metal catalysts.[1][2][3]
Nucleophilic Aromatic Substitution (SNAr) emerges as a highly attractive alternative. This pathway relies on the reaction of a nucleophile with an electron-deficient aromatic ring, proceeding without the need for a metal catalyst.[4] Its advantages, including high atom economy, predictable regioselectivity, and often milder reaction conditions, make it an indispensable tool in the synthetic chemist's arsenal.
The SNAr Reaction Mechanism: An Addition-Elimination Pathway
The synthesis of diphenyl ethers via SNAr is not a direct, one-step displacement. Instead, it proceeds through a well-defined two-step addition-elimination mechanism.[5][6] The overall transformation involves the attack of a phenoxide nucleophile on an activated aryl halide, leading to the substitution of the halide and formation of the diaryl ether.
Core Requirements for a Successful SNAr Reaction:
-
An Electron-Deficient Aryl Ring: The aromatic ring bearing the leaving group must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[7][8]
-
A Good Leaving Group: Typically a halide.
-
A Strong Nucleophile: A phenoxide, generated in situ from a phenol and a base.
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation
The reaction is initiated by the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[7][8] The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][6][7]
Step 2: Elimination and Restoration of Aromaticity
In the second, faster step, the leaving group is expelled from the Meisenheimer complex, which simultaneously restores the aromaticity of the ring to yield the final diphenyl ether product.[5][6]
Caption: The Addition-Elimination mechanism of SNAr.
Causality Behind Experimental Choices: Key Parameters Explained
The success and efficiency of an SNAr reaction are critically dependent on several interconnected factors. Understanding the causality behind these choices is key to protocol design and optimization.
The Role of Electron-Withdrawing Groups (EWGs)
The presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) is non-negotiable for activating the aryl halide.
-
Why? These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the rate-determining addition step, thereby accelerating the reaction.
-
Positional Requirement: The EWGs must be positioned ortho or para to the leaving group.[5][6][9] An EWG in the meta position cannot participate in resonance stabilization of the negative charge on the carbon where the nucleophilic attack occurs, rendering it ineffective at activating the substrate for SNAr.
The Counter-Intuitive Nature of the Leaving Group
In SNAr reactions, the typical halide leaving group trend is inverted from that seen in SN1/SN2 reactions. The observed reactivity is:
F > Cl > Br > I
-
Why? This trend is a direct consequence of the rate-determining step. The C-X bond is not broken during this initial stage. Instead, the high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic (electron-poor), which greatly accelerates the attack by the nucleophile.[7][8][10][11] Therefore, aryl fluorides are often the most reactive substrates for SNAr.
Choice of Base and Solvent
-
Base: A base is required to deprotonate the phenol, generating the reactive phenoxide nucleophile. The choice of base depends on the acidity of the phenol. For simple phenols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. For more acidic phenols (e.g., those substituted with EWGs), milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and often preferred for their ease of handling.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, NMP, and DMAc are the standard choices.[4]
-
Why? These solvents effectively solvate the cation (e.g., K⁺, Na⁺) of the phenoxide salt but do not strongly solvate the phenoxide anion itself. This leaves the nucleophile "naked" and highly reactive, promoting a faster reaction rate. Protic solvents like water or alcohols would hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction. Recently, greener methodologies using polymeric additives in water have also been developed to circumvent the use of traditional polar aprotic solvents.[4]
-
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere. Polar aprotic solvents like DMF and DMSO have known health risks and should be handled appropriately.
Protocol 1: General Synthesis of 4-Nitrodiphenyl Ether
This protocol details the reaction of 4-fluoronitrobenzene with phenol using potassium carbonate as the base.
Reagents & Equipment:
-
Phenol (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (N₂ or Ar)
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and anhydrous DMF. Stir until the phenol has completely dissolved.
-
Base Addition: Add finely powdered, dry potassium carbonate (2.0 eq) to the solution.
-
Phenoxide Formation: Heat the mixture to 80-100 °C for 30-60 minutes to facilitate the formation of the potassium phenoxide.
-
Aryl Halide Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Reaction: Increase the temperature to 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture slowly into a beaker containing cold water, which will precipitate the crude product.
-
Filter the solid product, washing thoroughly with water to remove DMF and inorganic salts.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 4-nitrodiphenyl ether.
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Application Notes & Protocols: The Strategic Use of 3-Chloro-4-(2-chlorophenoxy)aniline in Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Chloro-4-(2-chlorophenoxy)aniline, a highly functionalized diaryl ether amine, as a pivotal building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the strategic and mechanistic considerations behind its use, targeting researchers, medicinal chemists, and process development scientists. We present validated, step-by-step protocols for the preparation of this key intermediate and its subsequent elaboration into high-value molecules, including precursors for agrochemicals and active pharmaceutical ingredients. The protocols are designed to be self-validating, with explanations for each procedural step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Profile of the Building Block
This compound is a substituted aniline derivative featuring a diaryl ether linkage.[1] This unique arrangement of chloro, phenoxy, and amino functionalities imparts a combination of reactivity and structural rigidity, making it a valuable scaffold in medicinal chemistry and agrochemical development.[2] The presence of two chlorine atoms enhances its lipophilicity, a property that can improve a molecule's ability to cross biological membranes.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | [1][3] |
| Molecular Weight | 254.11 g/mol | [3][4] |
| CAS Number | 56966-54-2 | [1] |
| Appearance | Typically a solid | [5] |
| Melting Point | 73-77 °C (for the 4-chlorophenoxy isomer) | [4] |
| Solubility | Generally insoluble in water, soluble in organic solvents like EtOH, EtOAc, Chloroform. | [5][6] |
The core utility of this molecule stems from the reactivity of the primary aromatic amine (-NH₂) group, which is a versatile handle for forming amide, quinoxaline, and other heterocyclic structures. The chloro substituents and the ether linkage provide metabolic stability and modulate the electronic properties of the aromatic rings.
Strategic Importance in Synthesis
The structural motifs present in this compound are recurrent in a range of biologically active compounds. Its application as a building block allows for the efficient introduction of a complex diaryl ether fragment into a target molecule.
-
Pharmaceuticals: It serves as a precursor for salicylanilides, a class of compounds with potent anthelmintic, antibacterial, and even anticancer properties.[7] For instance, the closely related 3-chloro-4-(4-chlorophenoxy)aniline is a key component in the synthesis of Rafoxanide, an anthelmintic agent used in veterinary medicine.[7] Derivatives have also been investigated as potential antimalarial agents.[2]
-
Agrochemicals: This aniline is a precursor to aryloxyphenoxypropionate herbicides, such as Quizalofop-p-ethyl.[8][9] These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical pathway for fatty acid synthesis.[8]
The following diagram illustrates the central role of this building block in accessing diverse chemical entities.
Foundational Protocol: Synthesis of the Building Block
The synthesis of the title compound is reliably achieved via a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether, followed by the reduction of a nitro group. This protocol is adapted from a validated synthesis of the analogous 4-chlorophenoxy isomer.[7]
Workflow Diagram: Synthesis of this compound
Step 1: Synthesis of 3-Chloro-4-(2-chlorophenoxy)nitrobenzene
This step involves an Ullmann-type condensation to form the diaryl ether linkage. The base (KOH) deprotonates the phenol, forming a potassium phenoxide salt, which acts as the nucleophile. The copper catalyst facilitates the substitution of the chlorine atom on the electron-deficient nitro-activated aromatic ring.
Materials:
-
2-Chlorophenol
-
Potassium Hydroxide (KOH)
-
3,4-Dichloronitrobenzene
-
Copper powder (fine)
-
Sodium Hydroxide (NaOH), 0.8 M solution
-
Ethyl Acetate (EtOAc) / Hexanes for chromatography
-
Silica Gel
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorophenol (1.0 equiv) and KOH (1.25 equiv).
-
Heat the mixture to 70–80 °C with vigorous stirring until all the phenol has dissolved, forming the potassium salt.
-
To the molten mixture, add fine copper powder (~0.005 equiv) followed by 3,4-dichloronitrobenzene (0.59 equiv).
-
Increase the temperature to 110–120 °C and stir for 2.5 hours. Monitor reaction progress by TLC (e.g., 10% EtOAc/hexanes).
-
Allow the reaction to cool to room temperature.
-
Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure nitro-diaryl ether.
Step 2: Synthesis of this compound
The reduction of the nitro group to a primary amine is a classic and robust transformation. The use of iron powder in acidic medium (Béchamp reduction) is a cost-effective and efficient method.
Materials:
-
3-Chloro-4-(2-chlorophenoxy)nitrobenzene (from Step 1)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) / Water
-
Sodium Hydroxide (NaOH), 1 M solution
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
To a round-bottom flask, add the nitro-diaryl ether (1.0 equiv), iron powder (3.5 equiv), and glacial acetic acid (3.9 equiv) in a 3:1 mixture of EtOH/H₂O.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction mixture will typically change color as the nitro group is reduced.
-
Cool the reaction to room temperature.
-
Carefully add 1 M NaOH solution until the pH is neutral (pH ~7).
-
Remove the iron solids by filtration through a pad of celite, washing the filter cake with chloroform.
-
Transfer the filtrate to a separatory funnel and extract with chloroform (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (SiO₂, EtOAc/hexanes) to yield the final aniline product.[7]
Application Protocol: N-Acylation for Salicylanilide Synthesis
This protocol demonstrates the use of the aniline as a nucleophile in an acylation reaction to form an amide bond, a key step in synthesizing Rafoxanide and other salicylanilides.[7] The procedure utilizes phosphorus trichloride (PCl₃) to generate the reactive acyl chloride of 3,5-diiodosalicylic acid in situ, which then readily reacts with the aniline.
Workflow Diagram: N-Acylation Reaction
Materials:
-
This compound (1.0 equiv)
-
3,5-Diiodosalicylic acid (1.0 equiv)
-
Phosphorus trichloride (PCl₃) (1.0 equiv)
-
Xylene (anhydrous)
-
Ethyl Acetate (EtOAc) / Hexanes for chromatography
Protocol:
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., N₂ or Ar), combine this compound (1.0 equiv) and 3,5-diiodosalicylic acid (1.0 equiv) in anhydrous xylene.
-
Stir the resulting suspension at room temperature.
-
Carefully add phosphorus trichloride (1.0 equiv) dropwise to the mixture.
-
Once the addition is complete, warm the reaction mixture to 110 °C and stir for 1.5 hours. Monitor the reaction by TLC.
-
Allow the mixture to cool to room temperature and then concentrate in vacuo to remove the xylene.
-
Purify the crude residue directly by flash column chromatography (SiO₂, EtOAc/hexanes gradient) to afford the target N-acylated salicylanilide as a solid.[7]
Mechanistic Insight: The use of PCl₃ is a classic method for converting a carboxylic acid into a more electrophilic acyl chloride. This in situ generation avoids the need to isolate the often moisture-sensitive acyl chloride intermediate. The aniline's lone pair of electrons then attacks the carbonyl carbon of the acyl chloride, followed by elimination of HCl to form the stable amide bond.
Safety and Handling
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in an inert atmosphere.[1]
All experimental work should be conducted in a well-ventilated fume hood.
References
-
García, G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Available at: [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). CN101602736B - Synthesis method of quizalofop-p-ethyl.
- Google Patents. (n.d.). CN106432109A - Preparation method of quizalofop-P-ethyl.
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Agriculture & Environment Research Unit (AERU). (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). University of Hertfordshire. Available at: [Link]
-
Green and Sustainable Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review. Available at: [Link]
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- 4. 3-Chloro-4-(4-chlorophenoxy)aniline 97 24900-79-6 [sigmaaldrich.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
Application Notes & Protocols: The Strategic Role of 3-Chloro-4-(2-chlorophenoxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides an in-depth technical guide on the application of 3-chloro-4-(2-chlorophenoxy)aniline , a critical diaryl ether aniline intermediate, in the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, provide validated, step-by-step synthetic protocols, and discuss the causality behind key experimental choices, thereby equipping researchers in medicinal chemistry and drug development with the necessary knowledge to leverage this versatile scaffold.
Introduction: The Architectural Significance of a Privileged Scaffold
The molecular architecture of this compound, characterized by a reactive primary amine and a diaryl ether linkage, positions it as a "privileged scaffold" in medicinal chemistry.[1] This structure is not merely a synthetic convenience; it is a deliberately designed building block that imparts crucial properties to the final kinase inhibitor.
-
The Aniline Moiety: The primary amine (-NH₂) serves as a versatile chemical handle. It readily participates in nucleophilic aromatic substitution (SNAr) reactions, typically with electron-deficient heterocyclic systems like quinazolines or pyrimidines, which form the core of many FDA-approved kinase inhibitors.[2][3] This reaction forges the key covalent bond that anchors the aniline fragment to the inhibitor's core structure.
-
The Diaryl Ether Linkage: This flexible ether bridge allows the two aromatic rings to adopt optimal conformations within the ATP-binding pocket of the target kinase.
-
Halogenation Pattern: The specific placement of chlorine atoms is critical for modulating the molecule's electronic properties and lipophilicity. These halogens can form specific halogen bonds or hydrophobic interactions within the kinase active site, enhancing binding affinity and selectivity.
This aniline derivative is a key component in the synthesis of inhibitors targeting critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and its family member, ErbB-2 (HER2).[1][2] Its structural framework is foundational to the design of dual inhibitors that can overcome resistance mechanisms and offer improved therapeutic outcomes in various cancers.[1]
Synthetic Strategy: Building the Kinase Inhibitor
The synthesis of a kinase inhibitor using this compound typically follows a convergent strategy. First, the aniline intermediate is prepared, and then it is coupled with a heterocyclic core.
Protocol 1: Synthesis of the Precursor Intermediate
The preparation of this compound is a robust two-step process involving the formation of the diaryl ether bond followed by the reduction of a nitro group.
Step A: Diaryl Ether Formation via Nucleophilic Aromatic Substitution
This step involves the reaction of an activated chloronitrobenzene with a phenoxide.
-
Reaction: 2-chlorophenol + 3,4-dichloronitrobenzene → 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene
-
Causality: A strong base (e.g., KOH) is used to deprotonate the phenol, forming a more potent nucleophile (phenoxide). The nitro group on the other ring is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, thereby facilitating the substitution reaction. A copper catalyst can be used to improve reaction rates and yields.[4]
Step B: Reduction of the Nitro Group
The nitro intermediate is then reduced to the target primary aniline.
-
Reaction: 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene → this compound
-
Causality: A classic and cost-effective method for this transformation is the use of iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride in an alcohol/water solvent system.[4][5][6] The iron metal acts as the reducing agent in an acidic medium, selectively reducing the nitro group without affecting the other functional groups on the molecule.
Protocol 2: Coupling with a Quinazoline Core to Form a Kinase Inhibitor Scaffold
This protocol details the crucial SNAr reaction where the synthesized aniline is coupled to a heterocyclic core, a common step in the synthesis of drugs like Lapatinib and its analogues.[2][7]
Objective: To synthesize N-(3-chloro-4-(2-chlorophenoxy)phenyl)-6-iodoquinazolin-4-amine.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 254.11 | 1.0 g | 3.93 | Synthesized from Protocol 1 |
| 4-Chloro-6-iodoquinazoline | 292.46 | 1.15 g | 3.93 | 1.0 equivalent |
| Isopropanol (IPA) | - | 20 mL | - | Anhydrous grade |
| Sodium Bicarbonate (Sat. Sol.) | - | As needed | - | For work-up |
| Ethyl Acetate (EtOAc) | - | As needed | - | For extraction |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.93 mmol) and 4-chloro-6-iodoquinazoline (1.15 g, 3.93 mmol).
-
Solvent Addition: Add 20 mL of isopropanol to the flask. The mixture will form a suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The rationale for heating is to provide sufficient energy for the nucleophilic attack of the aniline onto the C4 position of the quinazoline ring, displacing the chloride.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The reaction is complete when the starting aniline spot has been consumed (typically 4-6 hours).
-
Work-up - Precipitation: Once the reaction is complete, cool the flask to room temperature. A solid precipitate of the product hydrochloride salt will form.
-
Work-up - Neutralization & Filtration: Add saturated sodium bicarbonate solution to the mixture until the pH is basic (~8-9). This neutralizes the HCl byproduct and precipitates the free base of the product. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid sequentially with water (2 x 20 mL) and a small amount of cold isopropanol to remove residual salts and impurities.
-
Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography if necessary to achieve high purity (>98%).
Self-Validation and Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Appearance of characteristic aromatic proton signals for both the aniline and quinazoline fragments, and disappearance of the aniline -NH₂ protons, replaced by a single N-H singlet at a downfield shift. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₁₉H₁₁Cl₂IN₂O). |
| HPLC | A single major peak indicating high purity. |
Kinase Selectivity and Structure-Activity Relationship (SAR)
The final structure, N-(3-chloro-4-(2-chlorophenoxy)phenyl)-6-iodoquinazolin-4-amine, is not merely an intermediate but a potent inhibitor scaffold itself. The this compound moiety is crucial for its biological activity.
-
Binding Mode: The quinazoline nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituted aniline fragment extends into a hydrophobic pocket of the kinase active site.
-
Role of Chlorine Atoms: The chlorine atoms contribute to the binding affinity through hydrophobic and halogen-bonding interactions, enhancing the potency of the inhibitor.
-
Further Functionalization: The iodine atom at the 6-position is a strategic inclusion. It serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the introduction of additional functionalities to further improve potency, selectivity, and pharmacokinetic properties.[7][9]
The selectivity of inhibitors derived from this scaffold can be assessed through comprehensive kinome profiling , which screens the compound against a large panel of kinases to identify both intended targets and potential off-target effects.[10][11][12]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. The chemicals involved in these protocols require careful handling.
-
3-chloro-4-(phenoxy)aniline derivatives: These compounds are classified as harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13]
-
Reagents: Solvents like isopropanol are flammable. Reagents like phosphorus oxychloride (used to make 4-chloroquinazoline) are highly corrosive and react violently with water.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[14][15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a high-value, versatile intermediate whose structural features are expertly tailored for the synthesis of potent and selective kinase inhibitors. The protocols provided herein are robust, well-characterized, and grounded in established chemical principles. By understanding the causality behind each synthetic step—from the formation of the diaryl ether to the final coupling with a heterocyclic core—researchers can confidently employ this scaffold to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Benchchem. (n.d.). 3-Chloro-4-(4-fluorophenoxy)aniline | CAS 937608-56-5.
- ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
- PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline.
- Reyes-Ortega, F., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences.
- Zhang, H., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Chemos GmbH & Co. KG. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 3-Chloroaniline.
- Kang, Y., et al. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B.
- Teva Pharmaceutical Industries Ltd. (2008). WO2010017387A2 - Lapatinib intermediates. Google Patents.
- Oncolines B.V. (2024). Kinome Profiling.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
- Kaptein, A., et al. (n.d.). Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib. ResearchGate.
- Li, J., et al. (2013). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
-
Zhang, X., et al. (2013). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Retrieved from [Link]
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Application of 3-Chloro-4-(2-chlorophenoxy)aniline in pharmaceutical synthesis
An Application Note on the Role of Substituted Diaryl Ether Anilines in Pharmaceutical Synthesis, Focusing on 3-Chloro-4-(4-chlorophenoxy)aniline as a Key Intermediate
Introduction: The Strategic Importance of Diaryl Ether Anilines
In the landscape of modern medicinal chemistry and pharmaceutical development, the diaryl ether aniline scaffold represents a "privileged structure." This motif is frequently incorporated into molecules designed to interact with specific biological targets due to its unique combination of structural rigidity, conformational flexibility, and potential for diverse chemical modifications. The aniline nitrogen provides a crucial nucleophilic handle for building larger molecular architectures, while the diaryl ether linkage offers a stable, semi-flexible spacer that can orient functional groups in three-dimensional space to optimize binding with enzymes or receptors.
This guide focuses on the practical application of this structural class in pharmaceutical synthesis, with a detailed examination of 3-Chloro-4-(4-chlorophenoxy)aniline . While the broader family includes various isomers, the 4-chlorophenoxy variant is exceptionally well-documented as a critical precursor in the synthesis of established active pharmaceutical ingredients (APIs), most notably the anthelmintic agent Rafoxanide.[1] The protocols and principles discussed herein serve as an authoritative case study for researchers engaged in the synthesis of complex therapeutic agents utilizing substituted diaryl ether aniline intermediates.
Physicochemical & Safety Profile
A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis. The key data for 3-Chloro-4-(4-chlorophenoxy)aniline are summarized below.
Table 1: Physicochemical Properties [2]
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-(4-chlorophenoxy)aniline | PubChem[2] |
| CAS Number | 24900-79-6 | PubChem[2] |
| Molecular Formula | C₁₂H₉Cl₂NO | PubChem[2] |
| Molecular Weight | 254.11 g/mol | PubChem[2] |
| Appearance | Orange to pale-yellow solid | [1] |
| Melting Point | 73-77 °C | [1] |
Safety & Handling: This compound must be handled with appropriate precautions in a laboratory setting. It is classified as harmful and an irritant.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of exposure, follow standard first-aid measures and consult the material safety data sheet (MSDS).[3]
Synthesis Protocol: 3-Chloro-4-(4-chlorophenoxy)aniline
The synthesis of the target aniline is typically achieved via a two-step process starting from commercially available materials: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond, followed by the reduction of a nitro group. The following protocol is adapted from established literature methods.[1]
Workflow Diagram: Synthesis of the Aniline Intermediate
Caption: Two-step synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline.
Step 1: Preparation of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene
-
Causality: This step involves an Ullmann-type condensation, a copper-catalyzed nucleophilic aromatic substitution. Potassium hydroxide (KOH) deprotonates the phenol, forming a more potent potassium phenoxide nucleophile. The electron-withdrawing nitro group on 3,4-dichloronitrobenzene activates the ring, making the chlorine atom at position 4 susceptible to displacement by the phenoxide.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and potassium hydroxide (KOH, 1.25 eq).
-
Heat the mixture to 70-80 °C with vigorous stirring until all solids dissolve, forming the potassium 4-chlorophenoxide in situ.
-
Add fine copper powder (catalytic amount, e.g., 0.005 eq) followed by 3,4-dichloronitrobenzene (0.6 eq).
-
Increase the temperature to 110-120 °C and stir the reaction mixture for approximately 2.5 hours. Monitor the reaction progress by TLC (e.g., 10% EtOAc/hexanes).
-
After completion, cool the mixture to room temperature. Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water until the filtrate is neutral (pH ~7).
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure nitro-intermediate as a pale-yellow solid (Typical Yield: ~96%).[1]
-
Step 2: Reduction to 3-Chloro-4-(4-chlorophenoxy)aniline
-
Causality: This is a classic Béchamp reduction, where iron powder in the presence of a weak acid (acetic acid) acts as the reducing agent to convert the nitro group to an amine. The iron is oxidized while the nitro group is reduced in a series of steps. This method is favored in industrial settings for its cost-effectiveness and efficiency.
-
Protocol:
-
In a round-bottom flask, create a suspension of iron powder (3.5 eq) and the nitro-intermediate from Step 1 (1.0 eq) in a 3:1 mixture of Ethanol/Water.
-
Add a catalytic amount of acetic acid (e.g., 0.2 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours, stirring vigorously. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to room temperature. Add 1 M NaOH solution to adjust the pH to approximately 7.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Extract the aqueous filtrate with an organic solvent such as chloroform or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash chromatography (e.g., 20-50% EtOAc/hexanes) to yield the final 3-Chloro-4-(4-chlorophenoxy)aniline as an orange solid (Typical Yield: ~94%).[1]
-
Application Protocol: Synthesis of Rafoxanide
This aniline is a key building block for the anthelmintic drug Rafoxanide. The synthesis involves an amide bond formation between the aniline and a di-iodinated salicylic acid derivative.[1]
Workflow Diagram: Synthesis of Rafoxanide
Caption: Amide coupling reaction to form Rafoxanide.
Protocol: Amide Coupling
-
Causality: Direct amide coupling between a carboxylic acid and an aniline is often inefficient. Here, phosphorus trichloride (PCl₃) acts as a dehydrating/activating agent, converting the carboxylic acid of 3,5-diiodosalicylic acid in situ to a more reactive acyl chloride or a related species. This highly electrophilic intermediate readily reacts with the nucleophilic aniline to form the stable amide bond of the final product.
-
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 3-Chloro-4-(4-chlorophenoxy)aniline (1.0 eq) and 3,5-diiodosalicylic acid (1.0 eq) in dry xylene.
-
Stir the mixture at room temperature. Slowly add phosphorus trichloride (PCl₃, 1.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 1.5 hours. Monitor for the disappearance of starting materials by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the xylene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% EtOAc/hexanes) to yield Rafoxanide as a white solid (Typical Yield: ~82%).[1]
-
Broader Applications & Future Directions
The utility of this scaffold is not limited to anthelmintics. The diaryl ether aniline core is a recognized pharmacophore in other therapeutic areas:
-
Antimalarials: Close analogues have been identified as inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme for the parasite's fatty acid synthesis pathway, demonstrating potent antiplasmodial activity.[4][5]
-
Kinase Inhibitors: While the fluorobenzyloxy analogue is famous for its role in Lapatinib (an EGFR/ErbB2 inhibitor), the chlorophenoxy scaffold is also explored in designing new kinase inhibitors for oncology.[4][6] The specific substitution pattern on both phenyl rings allows for fine-tuning of steric and electronic properties to optimize target binding and selectivity.
The protocols detailed here for 3-Chloro-4-(4-chlorophenoxy)aniline provide a robust and validated template for researchers working with this important class of pharmaceutical intermediates.
References
-
PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
De La Fuente, C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
- Google Patents. (2016). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
PubChem. (n.d.). Lapatinib. National Center for Biotechnology Information. Retrieved from [Link]
-
MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. (n.d.). Chemsrc. Retrieved from [Link]
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Mastering the Purification of Substituted Anilines: A Guide to Recrystallization Techniques
Introduction: The Critical Role of Purity in Amine Chemistry
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The purity of these aromatic amines is not merely a matter of academic rigor; it is a critical determinant of reaction efficiency, product yield, and, most importantly, the safety and efficacy of the final product. Even seemingly minor impurities can lead to undesirable side reactions, compromised biological activity, and potential toxicity.[1] Recrystallization stands as the most powerful and widely employed technique for the purification of solid organic compounds, including substituted anilines.[1][2] This application note provides an in-depth guide to the principles and practices of recrystallization as applied to this important class of compounds, offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Science of Recrystallization: A Game of Solubilities
The success of recrystallization hinges on the principle of differential solubility.[3][4] An ideal recrystallization solvent will exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[5]
The process of recrystallization is a carefully orchestrated sequence of steps, each with a specific purpose in achieving the desired purity. A general workflow is outlined below.
Caption: A generalized workflow for the purification of substituted anilines by recrystallization.
Navigating the Solvent Maze: A Strategic Approach to Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic approach to solvent screening is paramount.
Key Characteristics of an Ideal Recrystallization Solvent:
-
High dissolving power for the aniline at elevated temperatures.
-
Low dissolving power for the aniline at room temperature or below.
-
Impurities should be either very soluble or insoluble in the solvent.
-
The solvent should not react with the aniline.
-
A relatively low boiling point is preferred for easy removal from the purified crystals. [5]
-
The solvent should be non-toxic, inexpensive, and non-flammable, if possible.
A preliminary screening of solvents can be performed on a small scale (micro-test tubes) to quickly assess the solubility of the substituted aniline in a range of common solvents at both room temperature and at their boiling points.
Common Solvents for Recrystallization of Substituted Anilines:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for anilines with polar substituents (e.g., -COOH, -SO3H). Acetanilide can be recrystallized from hot water.[4] |
| Ethanol | Medium | 78.5 | A versatile solvent for many anilines. Often used in mixed solvent systems with water. |
| Methanol | Medium | 64.7 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82.6 | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | Medium | 77.1 | Effective for moderately polar anilines. |
| Acetone | Medium | 56 | A strong solvent, often used in mixed systems. |
| Toluene | Low | 111 | Suitable for less polar anilines. |
| Hexane/Heptane | Low | 69 / 98 | Typically used as the "poor" solvent in mixed solvent systems. |
The Power of Two: Mixed-Solvent Systems
Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a mixed-solvent system, also known as a solvent-pair, can be highly effective.[5] This typically involves a "good" solvent in which the aniline is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.
General Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the impure aniline in a minimal amount of the hot "good" solvent.[4]
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.[4]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.
-
Allow the solution to cool slowly.
A common and effective mixed-solvent system for many substituted anilines is ethanol and water.
Detailed Protocols and Application Notes
The following protocols provide detailed, step-by-step methodologies for the recrystallization of specific substituted anilines. These are intended as starting points and may require optimization based on the purity of the starting material and the specific laboratory conditions.
Protocol 1: Purification of 4-Nitroaniline (a Single-Solvent System)
4-Nitroaniline is a common intermediate in the synthesis of dyes and pharmaceuticals. It can be effectively purified from ethanol.
Materials:
-
Crude 4-nitroaniline
-
95% Ethanol
-
Activated charcoal (optional)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude 4-nitroaniline. To this, add approximately 50 mL of 95% ethanol. Heat the mixture on a hot plate with gentle stirring. Continue to add ethanol in small portions until the 4-nitroaniline completely dissolves at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution.[5][6] Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask by pouring boiling ethanol through them. Place a fluted filter paper in the funnel and quickly filter the hot solution. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the bright yellow, needle-like crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.[5]
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the melting point (m.p. of 4-nitroaniline is ~146-149 °C).
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery. A typical recovery for this procedure is in the range of 80-90%.
Protocol 2: Purification of 2-Aminobenzoic Acid (a Mixed-Solvent System)
2-Aminobenzoic acid (anthranilic acid) and its derivatives are important in the synthesis of dyes and pharmaceuticals. A mixed-solvent system of ethanol and water is effective for its purification.
Materials:
-
Crude 2-aminobenzoic acid
-
95% Ethanol
-
Deionized water
-
Standard laboratory glassware for recrystallization
Procedure:
-
Dissolution: Place 3.0 g of crude 2-aminobenzoic acid in a 150 mL Erlenmeyer flask. Add 95% ethanol in small portions while heating the mixture on a hot plate until the solid is completely dissolved at the boiling point. Use the minimum amount of hot ethanol necessary.
-
Inducing Precipitation: While keeping the solution hot, add hot deionized water dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in a ratio similar to the final recrystallization mixture).
-
Drying: Dry the purified crystals.
-
Analysis: Determine the melting point (m.p. of 2-aminobenzoic acid is ~146-148 °C) and calculate the percent recovery.
Troubleshooting Common Recrystallization Challenges
Even with careful planning, issues can arise during recrystallization. Understanding the causes and solutions is key to success.
Problem: "Oiling Out"
This occurs when the dissolved aniline separates as a liquid instead of a solid upon cooling. This is often because the melting point of the compound is lower than the temperature of the solution, or because the concentration of impurities is very high, significantly depressing the melting point.[7][8]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves, then add more of the "good" solvent to decrease the saturation point.[7]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually.
-
Change the Solvent System: Choose a solvent with a lower boiling point.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.
-
Remove Impurities: If high impurity levels are suspected, consider a preliminary purification step or the use of activated charcoal.[8]
Problem: No Crystals Form Upon Cooling
This is usually due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.
Solutions:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the aniline.
-
Induce Crystallization: Scratch the inside of the flask or add a seed crystal.
-
Add an Anti-Solvent: If using a single solvent, carefully add a miscible "poor" solvent dropwise to induce precipitation.
Problem: Premature Crystallization During Hot Filtration
Crystals forming in the funnel or on the filter paper can lead to significant loss of product.
Sources
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- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Application Note: A Validated Protocol for the Selective N-Alkylation of 3-Chloro-4-(2-chlorophenoxy)aniline
Abstract
This application note provides a detailed, robust, and scientifically-grounded protocol for the N-alkylation of 3-Chloro-4-(2-chlorophenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol focuses on a classical nucleophilic substitution (SN2) reaction using an alkyl halide. We delve into the rationale behind the selection of reagents, solvent, and reaction conditions to ensure high yield and selectivity for the mono-alkylated product. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a framework for troubleshooting and adaptation. The protocol incorporates self-validating checkpoints, including in-process reaction monitoring by Thin-Layer Chromatography (TLC), and concludes with comprehensive purification and characterization guidelines.
Introduction and Reaction Principle
N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for modulating the pharmacological properties of drug candidates. The target molecule, this compound, possesses a nucleophilic amine group. However, its reactivity is tempered by the electron-withdrawing effects of the chloro and phenoxy substituents on the aromatic ring. This necessitates carefully chosen reaction conditions to achieve efficient alkylation while minimizing side reactions.
The described protocol employs a direct alkylation strategy using an alkyl halide in the presence of a mild base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The aniline's nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Mechanism Rationale: The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) but does not strongly solvate the anionic nucleophile (the aniline), leaving it highly reactive.[2][3][4][5] This environment significantly accelerates the rate of SN2 reactions.[2][3][4] A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion without competing in the nucleophilic attack.[6][7]
Caption: SN2 mechanism for N-alkylation of aniline.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier Example | Purpose |
| This compound | >98% | Sigma-Aldrich | Starting Material |
| Iodomethane (or other alkyl halide) | Reagent Grade | Acros Organics | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | VWR Chemicals | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker | Extraction & TLC Mobile Phase |
| Hexanes | ACS Grade | J.T. Baker | Extraction & TLC Mobile Phase |
| Deionized Water | Type II | In-house | Aqueous Wash |
| Brine (Saturated NaCl solution) | - | In-house | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Column Chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | Reaction Monitoring |
Equipment
-
Round-bottom flask (50 mL or 100 mL) with stir bar
-
Reflux condenser and heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles for reagent addition
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
TLC chambers, capillaries, and UV lamp (254 nm)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol details the N-methylation of this compound as a representative example.
Reaction Setup
-
Drying: Ensure all glassware is oven-dried and cooled under a stream of inert gas to prevent moisture from interfering with the reaction.
-
Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.54 g, 10.0 mmol).
-
Adding Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol). Rationale: A slight excess of the base ensures complete neutralization of the acid byproduct. Add anhydrous DMF (40 mL, approx. 0.25 M).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Reaction Execution
-
Stirring: Begin vigorous stirring to create a fine suspension of the base.
-
Adding Alkylating Agent: Slowly add iodomethane (1.1 eq, 0.68 mL, 11.0 mmol) to the stirring mixture via syringe at room temperature. Rationale: A small excess of the alkylating agent helps drive the reaction to completion. Adding it slowly minimizes potential exothermic events.
-
Heating: Heat the reaction mixture to 60-70 °C using a heating mantle. Rationale: Moderate heating increases the reaction rate for this moderately deactivated aniline without promoting significant side reactions like dialkylation.
-
Monitoring: Allow the reaction to proceed for 4-8 hours. The progress should be monitored every 1-2 hours using Thin-Layer Chromatography (TLC).
In-Process Control: Reaction Monitoring by TLC
-
System: Prepare a TLC chamber with a 10:1 Hexanes:Ethyl Acetate mobile phase. This ratio may need optimization.
-
Procedure:
-
On a TLC plate, spot three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[8][9]
-
Withdraw a tiny aliquot from the reaction mixture using a capillary tube and spot it on the 'RM' and 'C' lanes.
-
Spot a dilute solution of the starting aniline on the 'SM' and 'C' lanes.
-
Elute the plate and visualize under a 254 nm UV lamp.
-
-
Interpretation: The reaction is complete when the starting material spot (SM lane) is completely absent in the reaction mixture lane (RM lane). A new, less polar spot (higher Rf value) corresponding to the N-alkylated product should appear.[8][10]
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble, while the inorganic salts (K₂CO₃, KI) remain in the aqueous phase.
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 10% EtOAc/hexanes) to isolate the pure N-alkylated product.
Workflow Visualization
Caption: Experimental workflow for N-alkylation.
Characterization and Expected Results
The purified product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Result for N-Methyl-3-chloro-4-(2-chlorophenoxy)aniline |
| ¹H NMR | Appearance of a new singlet around δ 2.8-3.0 ppm (N-CH₃). Disappearance of the broad singlet for the primary amine N-H₂ (originally ~δ 3.7 ppm).[11] A new, less broad N-H signal will appear for the secondary amine. |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the product's mass (C₁₃H₁₁Cl₂NO, MW: 268.14).[12] The molecular ion will have an odd mass, consistent with the nitrogen rule.[12] |
| IR Spectroscopy | Disappearance of the characteristic primary amine N-H₂ stretching doublet (around 3300-3500 cm⁻¹). Appearance of a single, sharper N-H stretch for the secondary amine in the same region.[13] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive base (hydrated); Poor quality solvent. | Increase temperature in 10°C increments (up to 80°C). Use freshly opened/dried anhydrous K₂CO₃ and anhydrous DMF. |
| Formation of Dialkylated Product | Reaction temperature too high; Prolonged reaction time; Excess alkylating agent. | Reduce reaction temperature. Monitor carefully by TLC and stop the reaction upon full consumption of starting material. Use closer to 1.05 eq of the alkylating agent. |
| Difficult Purification | Product and starting material have similar Rf values. | Optimize the TLC mobile phase for better separation before attempting column chromatography. Try a less polar solvent system (e.g., Toluene/EtOAc). |
Safety Precautions
-
Personal Protective Equipment: Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Handling Reagents: this compound and related halogenated anilines should be handled with care as they are potentially toxic.[14][15][16][17][18] Avoid inhalation of dust and skin contact.[17][18] Alkylating agents like iodomethane are toxic and volatile; handle them exclusively in a well-ventilated chemical fume hood.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.
References
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2):125. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Quora. (2018). What is the role of a DMF in an SN2 reaction?. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
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Application Notes & Protocols: Synthesis and Application of Poly[3-Chloro-4-(2-chlorophenoxy)aniline]
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of poly[3-chloro-4-(2-chlorophenoxy)aniline], a substituted polyaniline with prospective uses in advanced materials science and drug delivery systems. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust characterization methodologies. While direct literature on the polymerization of this specific monomer is nascent, the protocols herein are extrapolated from well-established methods for the oxidative polymerization of substituted anilines.[1][2][3][4][5]
Introduction: The Rationale for Poly[this compound]
Polyaniline (PANI) and its derivatives are a class of conducting polymers renowned for their unique electronic, optical, and electrochemical properties.[1] The functionalization of the aniline monomer is a key strategy to modulate these properties, enhancing solubility, processability, and environmental stability for specific applications.[4] The monomer this compound is a compelling candidate for polymerization due to its unique substitution pattern:
-
Chloro Substituent: The presence of a chlorine atom on the aniline ring is expected to influence the polymer's electronic properties and may enhance its thermal stability.
-
Chlorophenoxy Group: This bulky side group can increase the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline.[2] This improved solubility facilitates processing and characterization.
This guide will detail the chemical oxidative polymerization of this compound, a versatile and scalable method for producing substituted polyanilines.[3][6] We will also explore potential applications, particularly in the realm of drug delivery, where conducting polymers can act as responsive scaffolds for the controlled release of therapeutic agents.[7]
Monomer and Safety Considerations
Monomer Properties
A thorough understanding of the monomer is critical before proceeding with polymerization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉Cl₂NO | [8] |
| Molecular Weight | 254.11 g/mol | [8] |
| Appearance | Solid (form may vary) | [9] |
| CAS Number | 24900-79-6 | [8] |
Safety and Handling
Substituted anilines, particularly halogenated ones, require careful handling due to their potential toxicity.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Some chloroanilines are considered possibly carcinogenic to humans.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.[10][11]
-
Spill and Waste Disposal: In case of a spill, avoid generating dust.[10] Use an absorbent material to collect the spilled solid and place it in a sealed container for disposal according to institutional and local regulations.
Oxidative Polymerization Protocol
This protocol is adapted from established methods for the chemical oxidative polymerization of substituted anilines.[1][2][3][5] The principle involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of radical cations that propagate to form the polymer chain.
Materials and Reagents
-
This compound (Monomer)
-
Ammonium Persulfate (APS), (NH₄)₂S₂O₈ (Oxidant)
-
Hydrochloric Acid (HCl), 1 M solution (Dopant and reaction medium)
-
Methanol (for washing)
-
Deionized Water
-
Magnetic Stirrer with Stir Bar
-
Beakers and Graduated Cylinders
-
Ice Bath
-
Buchner Funnel and Filter Paper
-
Vacuum Oven
Step-by-Step Polymerization Procedure
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.54 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is fully dissolved. The acidic medium is crucial as it protonates the aniline nitrogen, rendering the monomer soluble and facilitating the polymerization process.[12][13]
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C. Low temperatures are maintained to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. A slight molar excess of the oxidant ensures complete polymerization.
-
Initiation of Polymerization: While vigorously stirring the cooled monomer solution, add the oxidant solution dropwise over a period of 30 minutes. The color of the solution should gradually change, often to a dark green or black, indicating the formation of the polyaniline emeraldine salt.[6][12]
-
Polymerization: Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure a high molecular weight polymer is formed.
-
Isolation of the Polymer: After the reaction is complete, filter the precipitate using a Buchner funnel.
-
Washing and Purification: Wash the collected polymer powder sequentially with 100 mL of 1 M HCl, followed by 100 mL of methanol, and finally with copious amounts of deionized water until the filtrate is colorless and has a neutral pH. This washing process removes unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to a constant weight. The final product is the protonated, conductive emeraldine salt form of poly[this compound].
Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of poly[this compound].
Proposed Polymerization Mechanism
The oxidative polymerization of aniline derivatives proceeds via a complex mechanism involving the formation of radical cations.
Caption: Simplified mechanism of oxidative polymerization of aniline.
Characterization of the Synthesized Polymer
A suite of analytical techniques should be employed to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
FT-IR Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure. Key expected peaks include N-H stretching, C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching from the phenoxy group.
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length. The emeraldine salt form typically shows characteristic absorption bands.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The onset of decomposition will provide information on its operational temperature range.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).
Expected Properties
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | The bulky chlorophenoxy side group disrupts inter-chain packing, enhancing solubility.[2] |
| Conductivity | Semi-conductive range (10⁻⁵ to 10⁻² S/cm) | The electron-withdrawing nature of the chloro substituents may slightly decrease conductivity compared to unsubstituted PANI.[14][15] |
| Thermal Stability | High, with decomposition onset > 200°C | The aromatic backbone and halogen substituents typically impart good thermal resistance. |
Application in Drug Delivery
Conducting polymers are promising materials for drug delivery systems (DDS) due to their ability to release encapsulated drugs in response to an electrical stimulus.[7]
Protocol: Drug Loading via Swelling-Diffusion
-
Polymer Suspension: Disperse 100 mg of the synthesized polymer in 10 mL of a suitable solvent (e.g., DMSO) in which the drug of interest is also soluble.
-
Drug Addition: Add a known concentration of the therapeutic drug to the polymer suspension.
-
Loading: Stir the mixture at room temperature for 24-48 hours to allow the drug to diffuse into the polymer matrix.
-
Isolation: Centrifuge the suspension to pellet the drug-loaded polymer.
-
Washing: Wash the pellet with deionized water to remove any surface-adsorbed drug.
-
Drying: Dry the drug-loaded polymer under vacuum.
Protocol: Electrically Stimulated Drug Release
-
Electrode Preparation: Fabricate an electrode by coating an inert conductor (e.g., platinum or glassy carbon) with the drug-loaded polymer.
-
Release Medium: Place the electrode in a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.
-
Stimulation: Apply a reducing potential to the electrode. The change in the polymer's oxidation state will cause it to swell or shrink, leading to the release of the encapsulated drug.
-
Quantification: Monitor the concentration of the released drug in the PBS solution over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Drug Delivery Workflow
Caption: Workflow for drug loading and electrically stimulated release.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and application of poly[this compound]. By leveraging established principles of oxidative polymerization, researchers can produce a novel, soluble, and functional conducting polymer. The unique properties imparted by the chloro and chlorophenoxy substituents make this polymer a promising candidate for advanced applications, including the development of next-generation drug delivery systems. As with any research endeavor, careful execution of these protocols and thorough characterization are paramount to achieving reliable and reproducible results.
References
- Al-Ghurabi, Z. K., & Al-Ghurabi, A. K. (2018). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science.
-
PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Samarra Journal of Pure and Applied Science. (n.d.). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Retrieved from [Link]
- Palaniappan, L., & Mary, S. J. (2018). Chemical Synthesis, Spectral Characterization and Electrical Conductivity Behavior of Poly(2-Methoxyaniline-Co-2-Chloroaniline) and its CuO Nanocomposite and Polypropylene Glycol Blend. Journal of Polymer & Composites, 6(3), 1-13.
-
ChemSrc. (n.d.). MSDS of 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
- Stejskal, J., & Sapurina, I. (2014). Polyaniline: Synthesis, Properties, and Application. Polymer Science Series C, 56(1), 145-154.
-
ACS Publications. (n.d.). Polymerization of aniline and alkyl ring-substituted anilines in the presence of aromatic additives. The Journal of Physical Chemistry. Retrieved from [Link]
- Kumar, A., & Kumar, A. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128891.
-
ResearchGate. (n.d.). Oxidative polymerization of ortho-substituted aniline derivatives. Retrieved from [Link]
-
Plant Archives. (n.d.). STRUCTURAL CHARACTERIZATION OF POLYANILINE. Retrieved from [Link]
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The Pharma Innovation. (n.d.). Synthesis of polyaniline and their application. Retrieved from [Link]
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). Polymers, 13(16), 2755.
-
Carl ROTH. (2021). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. Retrieved from [Link]
-
SAE International. (n.d.). Synthesis and characterisation of poly (aniline –co-chloroaniline) polymers and applications in automotive industries as paint coatings. Retrieved from [Link]
- Popescu-Pelin, G., Ristoscu, C., Dinca, V., Socol, M., Visan, A., Mihailescu, I. N., & Socol, G. (2021).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(32), 19895-19903.
- MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1499.
- International Journal of Scientific & Engineering Research. (2017).
-
YouTube. (2023). Oligo- and poly- aniline basics. Retrieved from [Link]
- Thermo Fisher Scientific. (2021).
-
IUCr. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]
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- 15. sae.org [sae.org]
Spectroscopic analysis techniques for aniline derivatives
Aniline and its derivatives are foundational scaffolds in a multitude of sectors, including the pharmaceutical, agrochemical, and materials science industries.[1][2] Their versatile chemical nature allows for the synthesis of a vast array of compounds with diverse biological and physical properties. Consequently, the rigorous and unambiguous characterization of these molecules is a cornerstone of research and development, ensuring compound identity, purity, and stability.
A multi-pronged analytical approach, leveraging the strengths of various spectroscopic techniques, is the industry standard for the comprehensive characterization of synthesized molecules.[1][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide complementary pieces of information that, when integrated, reveal a complete picture of the molecular structure and purity.[1] This guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals engaged in the analysis of aniline derivatives.
The characterization of a novel aniline derivative is not a linear process but an integrated workflow. Each technique provides specific insights, and the results from one often inform the experimental design of the next. The overall goal is to build a self-validating dataset that confirms the intended structure and assesses its purity.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline
Welcome to our dedicated technical support center for the synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Drawing from established synthetic protocols and extensive field experience, this document provides not just procedural steps, but the underlying chemical principles to empower you to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. The most prevalent and industrially scalable approach involves two key transformations:
-
Formation of the Diaryl Ether Linkage: This is most commonly accomplished via a nucleophilic aromatic substitution (SNA r) reaction, often under conditions similar to a classical Ullmann condensation. In this step, an activated aryl halide is reacted with a phenoxide. For this specific molecule, 3,4-dichloronitrobenzene is a common starting material, which reacts with 2-chlorophenol in the presence of a base and a copper catalyst to form 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene.[1]
-
Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding aniline. This reduction can be achieved using various methods, with metal-acid systems like iron powder in acetic acid being a robust and high-yielding option.[1][2] Other methods include catalytic hydrogenation.[3]
An alternative, though less common, route involves the protection of an aminophenol, followed by a Williamson ether synthesis, and subsequent deprotection.[4]
Q2: Why is a copper catalyst typically required for the diaryl ether formation step?
A2: The formation of the diaryl ether bond from an aryl halide and a phenol (or phenoxide) is often challenging. The copper catalyst, typically in the form of Cu(I) salts like CuI or fine copper powder, plays a crucial role in facilitating this transformation, which is known as the Ullmann condensation.[5][6] The exact mechanism can be complex, but it is generally understood that the copper catalyst undergoes oxidative addition with the aryl halide, forming an organocopper intermediate. This intermediate then reacts with the phenoxide in a process that ultimately leads to the desired diaryl ether and regeneration of the active copper species.[5] While some modern methods for diaryl ether synthesis exist, the copper-catalyzed Ullmann-type reaction remains a widely used and cost-effective approach.[7][8]
Q3: What are the critical parameters to control to maximize the yield of the diaryl ether formation?
A3: Maximizing the yield in the Ullmann-type condensation for diaryl ether synthesis requires careful control of several parameters:
-
Choice of Base: A suitable base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[1][9][10]
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are typically used to facilitate the reaction at the required temperatures.[6][9][11]
-
Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[6][12] However, modern protocols with optimized catalysts and ligands can often be run at lower temperatures.[13]
-
Catalyst Activity: The purity and activity of the copper catalyst are paramount. Using fresh, high-purity copper(I) salts is recommended.[13] In some cases, in-situ activation of copper powder is employed.[6][14]
-
Reaction Time: These reactions can be slow, sometimes requiring several hours to reach completion.[8][9] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
Troubleshooting Guide
Below is a troubleshooting guide formatted to address common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Diaryl Ether | Inactive Catalyst: The copper source may be oxidized or of low quality. | - Use fresh, high-purity CuI or other Cu(I) salts.- Consider activating copper powder before use (e.g., by washing with a dilute acid to remove oxides).[14] |
| Inappropriate Base: The chosen base may not be strong enough to deprotonate the phenol effectively. | - Screen different bases such as K₂CO₃, KOH, or Cs₂CO₃. The choice of base can be critical and substrate-dependent.[10] | |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature, while monitoring for potential decomposition. Ullmann-type reactions often require elevated temperatures.[6][15] | |
| Presence of Water: Protic impurities like water can interfere with the reaction.[13][16] | - Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Formation of Side Products | Debromination/Dechlorination: Reduction of the aryl halide can occur as a side reaction.[13] | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.- Use anhydrous conditions, as water can be a proton source for this side reaction.[13] |
| Formation of Regioisomers: Incorrect regioselectivity during the nucleophilic substitution can lead to isomers like 2-Chloro-4-(2-chlorophenoxy)aniline.[17] | - This is often inherent to the starting materials. Purification techniques like fractional crystallization or column chromatography are necessary to separate the desired isomer.[17] | |
| Homocoupling of Aryl Halide: The formation of biaryl compounds can occur as a competing reaction. | - This is a classic side reaction in Ullmann couplings. Optimizing the stoichiometry of the reactants and using an appropriate ligand can sometimes minimize this. | |
| Incomplete Nitro Group Reduction | Insufficient Reducing Agent: The amount of reducing agent (e.g., iron powder) may be insufficient for complete conversion. | - Use a stoichiometric excess of the reducing agent. For iron/acetic acid reductions, a significant excess of iron is common.[1][2] |
| Low Reaction Temperature: The reduction may be too slow at lower temperatures. | - For iron/acid reductions, refluxing is often necessary to drive the reaction to completion.[1] | |
| Difficult Product Purification | Presence of Tar and Polymeric Byproducts: High reaction temperatures can sometimes lead to the formation of tars.[17] | - Optimize the reaction temperature to the lowest effective point.- Purification methods like vacuum distillation or column chromatography may be necessary to remove these impurities.[17] |
| Residual Copper Catalyst: The final product may be contaminated with copper salts. | - After the reaction, a workup procedure involving washing with an aqueous solution of ammonia or a chelating agent like EDTA can help remove residual copper. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene
This protocol is adapted from analogous diaryl ether syntheses.[1]
Methodology:
-
To a stirred mixture of 2-chlorophenol (1.0 equivalent) and a suitable base such as potassium hydroxide (1.2 equivalents) in a high-boiling polar apathetic solvent like DMF, add a catalytic amount of copper(I) iodide (e.g., 0.1 equivalents).
-
Heat the mixture with vigorous stirring until the phenol is completely dissolved and the phenoxide has formed.
-
Add 3,4-dichloronitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 110-120°C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
-
After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.
-
Filter the precipitate and wash thoroughly with water until the pH is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography.
Step 2: Synthesis of this compound
This protocol is based on the reduction of a nitroarene using iron and acetic acid.[1][2]
Methodology:
-
Suspend the purified 2-chloro-1-(2-chlorophenoxy)-4-nitrobenzene (1.0 equivalent) and iron powder (e.g., 3-5 equivalents) in a mixture of ethanol and water.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC/HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium carbonate or sodium hydroxide.
-
Filter the mixture to remove the iron salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by flash chromatography or recrystallization.
Visualizing the Process
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for diaryl ether formation.
References
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents.
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents.
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]
-
Recent Advances in Diaryl Ether Synthesis - ResearchGate. Available at: [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]
-
Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed. Available at: [Link]
-
Ullmann Reaction Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
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- 2. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
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- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 16. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 [smolecule.com]
Removal of regioisomeric impurities in phenoxy aniline synthesis
Technical Support Center: Phenoxy Aniline Synthesis
A-Scientist-Led Guide to Managing Regioisomeric Impurities
Welcome to the Technical Support Center for Phenoxy Aniline Synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing phenoxy anilines, with a specific focus on the persistent challenge of regioisomeric impurity formation and removal. As Senior Application Scientists, we understand that achieving high purity is paramount, and this resource consolidates our field-proven insights and troubleshooting strategies to support your work.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses the common hurdles encountered during the synthesis and purification of phenoxy anilines.
Understanding & Controlling Impurity Formation
Q1: What are the primary regioisomeric impurities in a typical synthesis targeting 4-phenoxy aniline, and why do they form?
A1: In the synthesis of 4-phenoxy aniline, the most common regioisomeric impurities are 2-phenoxy aniline (ortho-isomer) and, to a lesser extent, 3-phenoxy aniline (meta-isomer). These impurities arise because the substitution reaction on the aniline precursor ring can occur at different positions.
-
Causality (The "Why"): The formation of these isomers is governed by the reaction mechanism, most commonly a Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed coupling like the Ullmann or Buchwald-Hartwig reaction.[1][2]
-
In a typical Ullmann condensation, for example, reacting a phenol with a halo-aniline (or a halo-nitrobenzene followed by reduction), the phenoxide can attack the ortho, meta, or para positions relative to the amine/nitro group.[3][4] The electronic nature of the starting materials dictates the preferred substitution pattern. While the para-position is often thermodynamically favored, the ortho-position can be kinetically competitive, leading to a mixture of products.[5]
-
Q2: My synthesis of 4-phenoxy aniline from 4-chloronitrobenzene and phenol results in a high percentage of the 2-phenoxy nitrobenzene impurity. How can I improve the regioselectivity for the desired para-isomer?
A2: This is a classic selectivity challenge. High levels of the ortho-isomer often point to reaction conditions that favor the kinetically controlled product. To enhance para-selectivity, consider the following adjustments:
-
Lower Reaction Temperature: High temperatures (often >180°C in classic Ullmann reactions) can overcome the activation energy barrier for both ortho and para substitution, leading to mixed products.[3] Lowering the temperature, where feasible, can provide greater selectivity for the thermodynamically more stable para-isomer.
-
Choice of Catalyst and Ligand: In modern catalytic systems like the Buchwald-Hartwig amination, the choice of ligand is critical.[1][6] Bulky, electron-rich phosphine ligands can sterically hinder approach to the ortho-position, thereby favoring substitution at the less hindered para-position. Experimenting with ligands like XPhos or SPhos can dramatically improve regioselectivity.
-
Base and Solvent Effects: The nature of the base and the polarity of the solvent can influence the reactivity of the phenoxide nucleophile and the stability of the transition states. A less polar solvent may favor the less polar para-transition state. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvents (e.g., Toluene, Dioxane, DMF) is a standard optimization strategy.
Purification Strategies: Removing Persistent Isomers
Q3: Simple recrystallization of my crude 4-phenoxy aniline isn't effectively removing the 2-phenoxy aniline impurity. What's the next step?
A3: When regioisomers have very similar polarities and crystalline structures, co-crystallization is common, making simple recrystallization ineffective.[7] Here is a hierarchy of techniques to employ:
-
Fractional Recrystallization: This technique relies on subtle differences in solubility. It involves a series of carefully controlled crystallization steps. A solvent system where the desired isomer is significantly less soluble than the impurity at a lower temperature is ideal. This requires systematic solvent screening.[8][9]
-
pH-Mediated Separation (Acid Wash): The basicity of the aniline nitrogen can be exploited. Although the pKa values of the isomers are very similar, there can be slight differences in the solubility of their corresponding hydrochloride salts. You can attempt to dissolve the crude mixture in a suitable organic solvent (like diethyl ether) and perform a careful extraction with a dilute acid (e.g., 1M HCl).[10] This may preferentially protonate and extract one isomer into the aqueous phase.
-
Preparative Chromatography: While often a last resort for large-scale work due to cost and solvent usage, preparative HPLC or flash chromatography is a highly effective method for separating stubborn isomers.[11][12] Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for aromatic positional isomers compared to standard C18 columns.[13][14]
Q4: Can I use a chemical derivatization approach to separate the isomers?
A4: Yes, this is an elegant and often highly effective strategy. The principle is to react the mixture with a reagent that converts the isomers into new compounds with significantly different physical properties (e.g., solubility, boiling point, or chromatographic retention), facilitating their separation.
-
Example Workflow (Boc-Protection):
-
Protect the amine group of the isomer mixture with Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected derivatives.
-
The resulting Boc-protected isomers often exhibit different crystalline properties or are more amenable to chromatographic separation on silica gel.[11]
-
Separate the derivatized isomers using recrystallization or column chromatography.
-
Deprotect the desired isomer (e.g., using trifluoroacetic acid) to yield the pure phenoxy aniline.
-
Analytical & Detection Methods
Q5: How can I accurately quantify the ratio of ortho-, meta-, and para-isomers in my product mixture?
A5: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for this purpose.[15][16] A well-developed HPLC method can provide baseline separation of the isomers, allowing for accurate quantification based on peak area. Gas Chromatography (GC) can also be effective.[17]
-
Key to Success: Method development is crucial. Standard C18 columns may not always provide sufficient resolution. Consider screening columns with different selectivities, such as Phenyl-Hexyl or PFP phases, which leverage π-π interactions to better differentiate aromatic positional isomers.[13][14]
Q6: Are there spectroscopic methods to quickly distinguish between the isomers?
A6: Yes, particularly with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is highly diagnostic. The symmetry of the para-isomer results in a simpler splitting pattern (often two doublets) compared to the more complex, asymmetric patterns of the ortho- and meta-isomers.[18]
-
IR Spectroscopy: The C-H out-of-plane bending region (typically 700-900 cm⁻¹) in the IR spectrum can be indicative of the substitution pattern on the benzene ring.[18]
Section 2: Experimental Protocols & Data
Workflow for Synthesis & Purification
The following diagram illustrates a typical decision-making workflow when tackling regioisomeric impurities in phenoxy aniline synthesis.
Caption: Decision workflow for purification of 4-phenoxy aniline.
Protocol: Fractional Recrystallization
This protocol provides a general framework. The ideal solvent(s) and temperatures must be determined empirically for your specific isomer mixture.
-
Solvent Screening: Test the solubility of the crude mixture in a variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at both room temperature and reflux. The ideal solvent will dissolve the compound completely when hot but show low solubility when cold.
-
Dissolution: In an appropriately sized flask, dissolve 10 g of the crude phenoxy aniline mixture in the minimum amount of the chosen hot solvent.
-
First Cooling (Crop 1): Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for 1-2 hours. The desired para-isomer, often being more symmetrical and less soluble, may crystallize out first.
-
Isolation & Analysis: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent. Dry the crystals and analyze their isomeric purity by HPLC or NMR.
-
Mother Liquor Concentration (Crop 2): Take the filtrate (mother liquor) and reduce its volume by ~50% by rotary evaporation.
-
Second Cooling: Cool the concentrated mother liquor as in step 3 to obtain a second crop of crystals.
-
Analysis & Pooling: Analyze the purity of the second crop. It will likely be enriched in the more soluble ortho-isomer. If Crop 1 meets the purity specifications, it can be isolated as the final product. If not, it may need to be subjected to another recrystallization step.
Data Summary: Purification Method Comparison
| Purification Method | Pros | Cons | Typical Purity Achieved |
| Standard Recrystallization | Simple, scalable, low cost. | Often ineffective for close-running isomers due to co-crystallization. | 90-98% |
| Fractional Recrystallization | Higher purification potential than single recrystallization; avoids chromatography. | Can be labor-intensive and may result in significant yield loss in the mother liquor. | >99% |
| Column Chromatography | High resolution, very effective for difficult separations.[11] | Costly, solvent-intensive, can be difficult to scale up. | >99.5% |
| Chemical Derivatization | Can dramatically alter physical properties to simplify separation. | Adds two steps (protection/deprotection) to the synthesis, potentially lowering overall yield. | >99.8% |
Section 3: Mechanistic Insights
Understanding the underlying reaction mechanisms provides the foundation for rational troubleshooting.
Regioselectivity in Ullmann-Type Reactions
The Ullmann reaction for forming C-O bonds involves a copper-catalyzed coupling between an aryl halide and an alcohol or phenol.[3]
Caption: Simplified pathway showing formation of regioisomers.
The regiochemical outcome depends on a delicate balance between electronic effects (the nitro group is strongly electron-withdrawing, activating the ring for nucleophilic attack, especially at the ortho and para positions) and steric effects (the ortho position is more sterically hindered).
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Method Development for Separating Isomers of Methylphenoxyaniline. Benchchem.
-
Various Authors. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
-
Various Authors. (2012). How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
Chem-Space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Space. Available at: [Link]
-
Various Authors. (2022). How to separate these regioisomers?. Reddit. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. welch-us.com [welch-us.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Williamson-Type N-Alkylation of Anilines
Welcome to our dedicated technical support center for the Williamson-type synthesis of N-alkylated anilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their experimental approach to this crucial synthetic transformation. Here, we move beyond basic protocols to explore the nuanced role of temperature in controlling reaction outcomes, troubleshooting common issues, and ensuring the scientific integrity of your results.
Introduction: The Critical Role of Temperature in Aniline N-Alkylation
The Williamson ether synthesis, a classic SN2 reaction, is widely adapted for the N-alkylation of anilines.[1] This process involves the deprotonation of an aniline to form a more nucleophilic anilide, which then attacks an alkyl halide to form the desired N-alkylated product. While seemingly straightforward, the reality is a delicate balance between the desired substitution reaction and competing side reactions. Temperature is arguably the most critical parameter in tipping this balance in your favor.
Unlike O-alkylation of phenols, the N-alkylation of anilines presents unique challenges, including the potential for overalkylation and the ambident nature of the anilide nucleophile, which can lead to undesired C-alkylation.[2] Precise temperature control is paramount to maximizing yield and purity. This guide will provide you with the foundational knowledge and practical steps to master this variable.
Troubleshooting Guide: Temperature-Related Issues and Solutions
This section addresses common problems encountered during the N-alkylation of anilines, with a focus on temperature as a root cause and solution.
Problem 1: Low or No Yield of the N-Alkylated Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature is Too Low | The SN2 reaction has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/LC-MS. A typical starting point for many aniline alkylations is in the range of 50-80 °C.[1] |
| Poor Deprotonation of Aniline | If the aniline is not sufficiently deprotonated to form the anilide, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. | While not directly a temperature issue, ensure you are using a sufficiently strong base (e.g., NaH, KHMDS) to deprotonate the aniline. The choice of a stronger base might allow for effective reaction at a lower temperature. |
| Steric Hindrance | The SN2 mechanism is sensitive to steric bulk on both the nucleophile and the electrophile. Highly substituted anilines or bulky alkyl halides will react slower, requiring more forcing conditions. | For sterically hindered substrates, a higher reaction temperature may be necessary to achieve a reasonable reaction rate. However, be mindful that this also increases the risk of elimination side reactions. |
Problem 2: Significant Formation of Alkene Byproduct (Elimination)
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature is Too High | Elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2) and are therefore favored at elevated temperatures. This is especially problematic with secondary and tertiary alkyl halides. | Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider a longer reaction time. For secondary alkyl halides, a careful balance must be struck. Tertiary alkyl halides are generally unsuitable for this reaction and will primarily give elimination products. |
| Use of a Sterically Hindered Base/Anilide | A bulky anilide can act as a strong base, preferentially abstracting a proton from the alkyl halide to induce elimination rather than attacking the electrophilic carbon. | If possible, choose a less sterically hindered aniline starting material. If the aniline is fixed, ensure the alkyl halide is primary to minimize elimination.[1] |
Problem 3: Overalkylation (Formation of Tertiary Amine or Quaternary Ammonium Salt)
| Potential Cause | Explanation | Troubleshooting Steps |
| The N-Alkylated Product is More Nucleophilic | The resulting secondary aniline is often more nucleophilic than the starting primary aniline, leading to a second alkylation event.[2] | Use a stoichiometric amount of the alkylating agent or a slight excess of the aniline. Running the reaction at a lower temperature can sometimes help to favor mono-alkylation by slowing down the second alkylation step. Careful monitoring and stopping the reaction once the starting material is consumed is crucial. |
| High Reaction Temperature | Higher temperatures can accelerate the rate of the second alkylation, making it more difficult to control for mono-alkylation. | Perform the reaction at the lowest temperature that allows for a reasonable conversion of the starting material. |
Problem 4: C-Alkylation Side Products
| Potential Cause | Explanation | Troubleshooting Steps |
| Ambident Nature of the Anilide Nucleophile | The negative charge of the anilide can be delocalized onto the aromatic ring, creating nucleophilic carbon centers (primarily at the ortho and para positions). | The solvent and counter-ion play a significant role here. Polar aprotic solvents like DMF or DMSO can favor N-alkylation. The effect of temperature on the N- vs. C-alkylation ratio can be complex and may require empirical optimization for your specific substrate. |
Below is a troubleshooting workflow to guide your optimization process.
Caption: A decision tree for troubleshooting common issues in aniline N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the Williamson N-alkylation of anilines?
A1: There is no single "ideal" temperature. A typical starting range is 50-100 °C.[1] However, the optimal temperature is highly dependent on the specific substrates (aniline and alkyl halide), the solvent, and the base used. For reactive primary alkyl halides and unhindered anilines, reactions may proceed efficiently at the lower end of this range. For less reactive systems, higher temperatures may be required. It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction.
Q2: How does the solvent choice impact the optimal reaction temperature?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for Williamson-type syntheses.[1] These solvents are effective at solvating the cation of the anilide salt, leaving a more "naked" and reactive anilide anion. This can often lead to faster reaction rates at lower temperatures compared to protic or nonpolar solvents. Aprotic solvents are also noted to be more efficient than protic solvents for N-alkylation.[2]
Q3: Can I use microwave synthesis for this reaction?
A3: Yes, microwave-assisted synthesis can be a powerful tool for the N-alkylation of anilines. The use of microwave irradiation can significantly reduce reaction times, often by allowing for rapid heating to temperatures higher than those accessible by conventional heating in open vessels. This can be particularly useful for less reactive substrates.
Q4: How do substituents on the aniline ring affect the required temperature?
A4: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring increase the nucleophilicity of the anilide, which can lead to faster reaction rates at lower temperatures.[2] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity, often necessitating higher reaction temperatures or longer reaction times to achieve good conversion.[2]
The relationship between aniline substituents and reaction efficiency is depicted in the diagram below.
Caption: Influence of substituents on aniline reactivity in N-alkylation.
Experimental Protocols
General Protocol for the N-Alkylation of Aniline with a Primary Alkyl Halide
Materials:
-
Aniline derivative
-
Primary alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Strong base (e.g., sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Reaction flask, magnetic stirrer, condenser, and nitrogen/argon inlet
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aniline derivative (1.0 eq) and anhydrous solvent (to make a ~0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the primary alkyl halide (1.05 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Temperature Optimization Study
-
Set up multiple parallel reactions using the general protocol above.
-
Assign a different reaction temperature to each setup (e.g., 40 °C, 50 °C, 60 °C, 70 °C, 80 °C).
-
Run all reactions for the same amount of time (e.g., 4 hours).
-
After the specified time, quench all reactions and analyze a small aliquot from each by GC/LC-MS to determine the conversion of starting material and the relative amounts of product and major byproducts.
-
Based on the results, select the temperature that provides the best balance of conversion and selectivity for subsequent scale-up.
Conclusion
Optimizing the temperature for the Williamson-type N-alkylation of anilines is a multifaceted task that requires a solid understanding of the underlying reaction mechanisms and potential side reactions. By systematically approaching temperature as a variable and being prepared to troubleshoot issues such as low yield, elimination, and overalkylation, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a framework for that optimization process, grounded in established chemical principles and practical laboratory experience.
References
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
-
Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Preventing N-alkylation side products in aminophenol reactions
A Senior Application Scientist's Guide to Preventing N-Alkylation Side Products
Welcome to the technical support center for aminophenol reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform selective O-alkylation of aminophenols while minimizing or eliminating the common side reaction of N-alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors that govern selectivity in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity between N- and O-alkylation in aminophenols so challenging?
Aminophenols are ambident nucleophiles, meaning they possess two distinct nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group.[1] Both atoms have lone pairs of electrons available for reaction with an electrophile, such as an alkyl halide. The challenge lies in directing the alkylating agent to react exclusively with the hydroxyl group (O-alkylation) to form an alkoxy aniline, while preventing it from reacting with the amino group (N-alkylation), which leads to the formation of N-alkylaminophenol and potentially N,O-dialkylated byproducts.[2][3] Direct alkylation often results in a mixture of these products, which can be difficult and costly to separate.[2][3]
Q2: What are the fundamental principles governing whether N- or O-alkylation occurs?
The outcome of the reaction is a classic example of the competition between kinetic and thermodynamic control, largely explained by the Hard and Soft Acids and Bases (HSAB) principle.[1][4]
-
Hard and Soft Acids and Bases (HSAB): This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][6]
-
The oxygen atom in the phenoxide (formed by deprotonating the hydroxyl group) is a hard nucleophile due to its high electronegativity and charge density.
-
The nitrogen atom of the amino group is a softer nucleophile than the phenoxide oxygen.[4]
-
Alkylating agents can be classified as hard or soft acids. For instance, a carbocation that might be transiently formed in an SN1-type reaction is a hard acid, while the carbon atom in a primary alkyl halide undergoing an SN2 reaction is a soft acid.[1]
-
-
Kinetic vs. Thermodynamic Control:
-
N-alkylation is often the kinetically favored product, meaning it forms faster. This is because the nitrogen atom is generally more nucleophilic than the neutral hydroxyl group.[4][7]
-
O-alkylation is typically the thermodynamically favored product. The resulting ether is generally more stable than the corresponding N-alkylated product.
-
The reaction conditions, such as temperature, solvent, and the nature of the base and alkylating agent, determine which pathway is favored.[8]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: "I'm getting a significant amount of the N-alkylated side product. How can I improve my selectivity for O-alkylation?"
This is the most common issue encountered. The formation of the N-alkylated product indicates that the reaction conditions are favoring the kinetic pathway. Here are several strategies to enhance O-alkylation selectivity:
Solution A: Protection of the Amino Group
The most robust and widely used method to achieve selective O-alkylation is to temporarily protect the amino group.[2][3] This removes the competing nucleophilic site, forcing the alkylation to occur at the hydroxyl group.
-
Recommended Protecting Group: A simple and effective method is the formation of an imine (Schiff base) by reacting the aminophenol with an aldehyde, such as benzaldehyde.[2][3] This is a cost-effective and efficient protection strategy.[2]
-
Workflow:
-
Protection: React the aminophenol with benzaldehyde to form the N-benzylideneaminophenol.[2]
-
Alkylation: Perform the O-alkylation on the protected intermediate using your alkylating agent and a suitable base (e.g., K₂CO₃).[2]
-
Deprotection: Hydrolyze the imine under acidic conditions (e.g., with HCl) to reveal the desired O-alkylated aminophenol.[2]
-
Experimental Protocol: Selective O-Benzylation of 2-Aminophenol via Imine Protection
Part 1: Protection of the Amino Group
-
To a stirred solution of 2-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (30 mmol).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting residue can be recrystallized from ethanol to afford the N-benzylidene-2-aminophenol.
Part 2: O-Alkylation
-
To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add potassium carbonate (K₂CO₃, 6 mmol) and benzyl bromide (3 mmol).
-
Reflux the mixture for 20 hours.
-
After cooling, filter off the inorganic precipitate and concentrate the filtrate under reduced pressure.
Part 3: Deprotection
-
To the residue from Part 2, add 10 mL of dichloromethane and 30 mL of 1N HCl.
-
Stir the mixture vigorously for 1 hour.
-
Separate the aqueous layer, neutralize it with sodium bicarbonate (NaHCO₃), and then extract with dichloromethane.
-
Dry the combined organic phases over sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the desired 2-benzyloxyaniline.[2]
Solution B: Strategic Choice of Base and Solvent (Direct Alkylation)
If a protection-deprotection sequence is undesirable, you can influence the selectivity by carefully choosing the base and solvent. The goal is to favor the formation of the phenoxide ion, which is a harder nucleophile and will preferentially react with harder electrophiles.
-
Bases: The choice of base is critical. A base that selectively deprotonates the more acidic hydroxyl group over the amino group is ideal.
-
Cesium Carbonate (Cs₂CO₃): This base is often highly effective in promoting selective O-alkylation.[9] The large, soft cesium cation is thought to coordinate with the phenoxide, enhancing its nucleophilicity and directing the alkylation to the oxygen atom. This is often referred to as the "cesium effect."[10]
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for O-alkylation.[2]
-
-
Solvents:
-
Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are generally preferred for O-alkylation. They solvate the cation of the base, leaving the phenoxide anion more exposed and reactive.[9]
-
Protic Solvents (e.g., alcohols): These should generally be avoided for direct alkylation as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially favoring N-alkylation.
-
Solution C: Phase-Transfer Catalysis (PTC)
For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can be highly beneficial.
-
Mechanism: A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the phenoxide anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent resides. This can enhance the rate of O-alkylation and improve selectivity.[11][12]
-
Benefit: PTC can often lead to higher yields and cleaner reactions under milder conditions. By minimizing the presence of water, O-alkylation is favored over C-alkylation (a potential side reaction with phenoxides) and N-alkylation.[11]
Problem 2: "My reaction is very slow, and I'm getting low yields of the desired O-alkylated product."
Low reactivity can be due to several factors. Here's how to troubleshoot:
-
Alkylating Agent: The reactivity of the alkylating agent follows the order: I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Also, primary alkyl halides are more reactive in SN2 reactions than secondary halides; tertiary halides will likely lead to elimination byproducts.[2]
-
Temperature: Increasing the reaction temperature can speed up the rate of alkylation.[2] However, be aware that higher temperatures can sometimes decrease selectivity.[8]
-
Base Strength: If you are using a weak base, it may not be sufficient to fully deprotonate the hydroxyl group. Consider using a stronger base, but be mindful of potential side reactions.
-
Solvent: Ensure your solvent is anhydrous, as water can react with the alkylating agent and deactivate the base.
Data Summary: Factors Influencing O- vs. N-Alkylation Selectivity
| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |
| Amino Group | Protected (e.g., as an imine) | Unprotected | Eliminates the competing N-nucleophile.[2][3] |
| Base | Cs₂CO₃, K₂CO₃ | Weaker or no base | Selectively deprotonates the more acidic phenol. The "cesium effect" enhances O-alkylation.[9] |
| Solvent | Polar aprotic (DMF, Acetone) | Protic (Alcohols) or nonpolar | Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[9] |
| Temperature | Generally lower temperatures | Higher temperatures may favor the kinetic product | Lower temperatures favor the thermodynamically more stable O-alkylated product.[8] |
| Alkylating Agent | Harder electrophiles (e.g., those favoring SN1 character) | Softer electrophiles (e.g., primary halides in SN2) | Matches the hard phenoxide nucleophile with a hard electrophile (HSAB principle).[1][4] |
| Catalyst | Phase-Transfer Catalyst | No catalyst | Facilitates the reaction of the phenoxide anion in the organic phase.[11] |
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing N- and O-alkylation pathways and the protection strategy.
Caption: Decision-making workflow for achieving selective O-alkylation.
References
-
ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. (2025). Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles 1–3. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2006). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 8(12), 2543–2546. [Link]
-
Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]
-
Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. (2020). Chemistry – A European Journal. [Link]
-
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (2015). Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. (n.d.). CORA. [Link]
-
ResearchGate. (n.d.). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.4: Hard and Soft Acids and Bases. [Link]
-
Cesium carbonate mediated exclusive dialkylation of active methylene compounds. (2013). International Journal of Industrial Chemistry. [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2025). Angewandte Chemie International Edition. [Link]
-
Thermodynamics and Kinetics of p-Aminophenol Adsorption on Poly(aryl ether ketone) Containing Pendant Carboxyl Groups. (2025). Journal of Chemical & Engineering Data. [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. (2023). RSC Advances. [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
Scribd. (n.d.). Hard Soft Acids. Retrieved from [Link]
-
Elucidating the hard/soft acid/base principle: A perspective based on half-reactions. (2025). Journal of the American Chemical Society. [Link]
-
Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. (1997). Journal of the American Chemical Society. [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
-
Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. (2015). Organic Letters. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
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- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chlorinated Organic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of chlorinated organic compounds. As a Senior Application Scientist, I understand that while chlorination is a fundamental transformation in organic synthesis, the subsequent purification of these molecules presents a unique and often frustrating set of challenges. The physical and chemical properties imparted by the chlorine atom—such as increased lipophilicity, altered polarity, and potential for instability—can complicate standard purification workflows.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions during method development and troubleshooting.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent obstacles encountered during the chromatographic purification of chlorinated compounds. Each problem is presented in a question-and-answer format to help you quickly diagnose the issue and implement a solution.
Problem 1: Poor Separation and Co-elution
Q: My chlorinated product is co-eluting with the starting material or a non-chlorinated byproduct. How can I improve the resolution?
A: This is the most common challenge. The addition of a chlorine atom does not always sufficiently alter the polarity of a molecule for easy separation from its precursors on standard silica gel.
-
Causality: Standard silica gel chromatography separates compounds based on differences in polarity. If the chlorinated product and the impurity have very similar polarities, they will interact with the stationary phase in a nearly identical manner, leading to poor separation (low resolution).
-
Solutions & Rationale:
-
Optimize the Mobile Phase: Your first step should be to fine-tune the solvent system.
-
Change Solvent Selectivity: If you are using a standard ethyl acetate/hexane system, switch to a solvent with different properties. Dichloromethane (DCM) is an excellent choice for chlorinated compounds and can offer unique selectivity compared to ethyl acetate.[1] A gradient of methanol in DCM is a powerful alternative for more polar compounds.
-
Use a Weaker System: Often, running the chromatography in a much less polar (weaker) solvent system very slowly can amplify small differences in polarity, allowing for separation. This increases the interaction time with the stationary phase.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable to address.
-
Reverse-Phase Chromatography: For moderately non-polar to polar compounds, switching to a C18-functionalized silica (reverse-phase) column can be highly effective. In this mode, separation is based more on hydrophobicity. Since chlorination increases lipophilicity, this can provide an orthogonal separation mechanism to normal-phase silica. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the typical platform for this.[2][3][4]
-
Silver Nitrate (AgNO₃) Impregnated Silica: If your molecule contains double bonds or aromatic rings, AgNO₃-impregnated silica can provide exceptional selectivity. The silver ions form weak π-complexes with unsaturated systems, and the strength of this interaction can be significantly influenced by the electronic properties of nearby chlorine atoms.
-
-
Problem 2: Product Degradation on the Column
Q: I'm losing my product during purification. The collected fractions show low yield and contain new, unexpected spots by TLC/LC-MS. What's happening?
A: Chlorinated compounds can be susceptible to degradation, particularly on acidic stationary phases like standard silica gel or in the presence of unstabilized solvents.
-
Causality:
-
Acid-Catalyzed Reactions: Unmodified silica gel is acidic (pKa ≈ 4.5) and can catalyze the elimination of HCl or other acid-sensitive reactions in your molecule.
-
Solvent Degradation: Unstabilized chlorinated solvents like dichloromethane can slowly generate hydrochloric acid (HCl), which can degrade your compound either in the flask or on the column.[5]
-
Reactive Oxygen Species: Some aerobic degradation pathways for chlorinated compounds are linked to the formation of reactive oxygen species (ROS), which can lead to compound decomposition.[6]
-
-
Solutions & Rationale:
-
Use Stabilized Solvents: Always use fresh, high-purity, stabilized solvents.[7] For instance, DCM is often stabilized with amylene or methanol to scavenge any HCl that forms.[5][7]
-
Passivate the Stationary Phase:
-
Add a Base: For basic compounds, pre-treating the silica gel slurry with 1% triethylamine (Et₃N) in your mobile phase can neutralize acidic sites and prevent degradation. This is also effective at reducing tailing for nitrogen-containing compounds.
-
Use Neutral Alumina: If your compound is highly acid-sensitive, consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash column chromatography is designed for this purpose, using pressure to accelerate solvent flow and reduce the time the compound spends on the stationary phase.[8]
-
Work at Low Temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room to minimize the rate of degradation.
-
Problem 3: Tailing or Streaking Peaks
Q: My product is coming off the column as a broad, tailing band instead of a sharp peak, which is ruining my separation and purity. Why?
A: Peak tailing is typically caused by undesirable secondary interactions between your compound and the stationary phase.
-
Causality: While the primary interaction with silica gel is through polar functional groups, secondary interactions can occur with acidic silanol groups. If your chlorinated compound contains basic moieties (e.g., an amine or pyridine), these can interact strongly and non-uniformly with the acidic silica surface, causing some molecules to lag behind and "tail."
-
Solutions & Rationale:
-
Add a Mobile Phase Modifier: This is the most common and effective solution.
-
For Basic Compounds: Add 0.5-2% triethylamine (Et₃N) or pyridine to your mobile phase. These basic additives will bind to the acidic silanol groups on the silica surface, preventing your compound from interacting with them.
-
For Acidic Compounds: If your compound is acidic (e.g., contains a carboxylic acid or phenol), peak tailing can also occur. Adding 0.5-5% acetic acid or formic acid to the mobile phase can improve peak shape.[8]
-
-
Dry Loading Technique: How the sample is loaded onto the column is critical. If the sample is dissolved in a solvent that is too polar, it can disrupt the initial equilibrium at the top of the column, leading to band broadening.
-
Protocol: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of Celite or silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which is better for chlorinated compounds: Normal-Phase or Reverse-Phase Chromatography?
This depends entirely on the overall properties of your molecule. The table below provides a general guide.
| Feature of Target Compound | Recommended Technique | Rationale |
| High Polarity, Good Solubility in Hexane/EtOAc | Normal-Phase (Silica Gel) | Traditional, cost-effective method for polar compounds. |
| Low to Medium Polarity, Poor Solubility in Hexane | Reverse-Phase (C18) | Excellent for separating compounds based on hydrophobicity. The increased lipophilicity from chlorine atoms is an advantage here. |
| Complex Mixture with Multiple Byproducts | Reverse-Phase (Prep HPLC) | Prep HPLC generally offers higher resolving power and is better suited for challenging separations.[3][9] |
| Acid or Base Sensitive Compound | Reverse-Phase (C18) or Neutral Alumina | C18 stationary phases are much less reactive than silica. Neutral alumina is an alternative for normal-phase conditions. |
Q2: How do I remove residual metal catalysts (e.g., Palladium, Iron) from my chlorinated product?
Metal catalysts from chlorination or cross-coupling reactions can be difficult to remove with chromatography alone.
-
Palladium Catalysts:
-
Filtration: Often, Pd/C can be removed by filtering the reaction mixture through a pad of Celite.
-
Scavengers: If trace palladium remains, consider stirring the solution of your product with a functionalized silica scavenger designed to bind palladium.
-
-
Iron Catalysts (e.g., FeCl₃):
-
Aqueous Wash: Perform an aqueous workup. Many iron salts can be removed by washing the organic layer with water or a mild chelating agent solution like ammonium chloride.
-
Precipitation: In some cases, adjusting the pH or removing a solubilizing agent like HCl can cause the catalyst to precipitate, allowing it to be filtered off.[10]
-
Q3: What are the essential safety precautions when handling and purifying chlorinated compounds?
Safety is paramount. Many chlorinated organic compounds and the solvents used to purify them are toxic or carcinogenic.[11][12]
-
Engineering Controls: Always work in a certified chemical fume hood to prevent inhalation of volatile compounds and solvent vapors.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Note that some chlorinated solvents can penetrate standard nitrile or latex gloves quickly. Butyl rubber or Viton® gloves offer better protection against many chlorinated solvents.[14]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Splash goggles or a full face shield should be used when there is a risk of splashing.[15]
-
Lab Coat: A flame-resistant lab coat is essential.
-
-
Waste Disposal: Dispose of all chlorinated waste in designated, properly labeled containers. Never pour chlorinated waste down the drain.
Q4: How do I choose the best solvents for my purification?
Use high-purity (e.g., HPLC or Optima grade) solvents to avoid introducing impurities.[16] A solvent assay should be performed on new batches to ensure they are free of contaminants.[5] The choice of eluent is critical for success.
| Solvent | Properties & Use Cases | Hazards |
| Hexane / Heptane | Non-polar. Used as the weak solvent in normal-phase chromatography. | Flammable, neurotoxin (hexane). |
| Ethyl Acetate (EtOAc) | Medium polarity. The most common strong solvent used with hexanes. | Flammable, irritant. |
| Dichloromethane (DCM) | Medium polarity with unique selectivity for chlorinated compounds. Excellent for dissolving a wide range of organics. | Suspected carcinogen, toxic.[11] Can form HCl.[7] |
| Methanol (MeOH) | High polarity. Used as a strong solvent in both normal- and reverse-phase. | Flammable, toxic. |
| Acetonitrile (ACN) | Medium-high polarity. The most common organic solvent in reverse-phase HPLC.[1] | Flammable, toxic. |
Part 3: Key Purification Protocols & Workflows
Protocol 1: Flash Column Chromatography of a Chlorinated Aromatic Compound
This protocol provides a step-by-step guide for a typical purification using isocratic elution followed by a gradient flush.
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is 10% Ethyl Acetate in Hexane.
-
Ensure all major impurities are well-separated from the product spot.
-
-
Column Packing (Dry Packing Method):
-
Secure a glass column vertically. Add a small cotton plug, followed by a layer of sand.
-
Pour in the dry silica gel (particle size 40-63 µm is standard for flash chromatography).[8]
-
Gently tap the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal volume of DCM.
-
Add 2-3 g of Celite or silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.
-
-
Elution:
-
Carefully add your chosen mobile phase (e.g., 10% EtOAc/Hexane) to the column.
-
Using gentle air pressure, push the solvent through the column, collecting fractions.
-
Monitor the elution process by collecting small fractions (e.g., 20 mL) and analyzing them by TLC.
-
Once the product has fully eluted, you can flush the column with a more polar solvent (e.g., 50% EtOAc/Hexane) to remove any highly retained impurities.
-
-
Fraction Analysis & Product Isolation:
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common purification challenges.
Sources
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- 2. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. gcms.cz [gcms.cz]
- 6. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. orgsyn.org [orgsyn.org]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. US4827060A - Removal and recycling of catalysts in chlorinated pricess streams - Google Patents [patents.google.com]
- 11. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts [mdpi.com]
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- 14. CCOHS: Chlorine [ccohs.ca]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
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- 18. Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges for 3-Chloro-4-(2-chlorophenoxy)aniline
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support guide for 3-Chloro-4-(2-chlorophenoxy)aniline. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of structured, field-proven troubleshooting strategies and protocols to achieve successful dissolution for your experimental needs.
Compound Overview: Understanding the Solubility Profile
This compound (MW: 254.11 g/mol ) is a substituted aromatic amine.[1] Its molecular structure is the primary determinant of its solubility characteristics. The molecule possesses a large, hydrophobic backbone consisting of two phenyl rings linked by an ether bond, further substituted with two chlorine atoms. This significant non-polar character is the main reason for its poor aqueous solubility.[2]
However, the presence of the primary amine (-NH₂) group provides a site for hydrogen bonding and, more importantly, a center of basicity.[3] This feature is the key to manipulating its solubility, particularly in aqueous systems. In organic solvents, solubility is governed by the principle of "like dissolves like," where the compound will favor solvents with similar polarity.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂NO | [1] |
| Molecular Weight | 254.11 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 73-77 °C | [4] |
| Basicity | Weakly basic (due to aniline group) | [6] |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard solvent. Why is it so poorly soluble?
The poor solubility stems from its molecular structure. The two chlorinated phenyl rings create a large, rigid, and lipophilic (oil-loving) molecule. While the aniline amine group offers some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to low solubility in polar solvents like water and limited solubility in some organic solvents.
Q2: What is the first and simplest thing I should try to dissolve it for an aqueous experiment?
For aqueous solutions, the most effective initial approach is pH adjustment. Since the aniline group is basic, adding a small amount of acid will protonate the amine (-NH₂) to form an anilinium salt (-NH₃⁺).[6][7] This ionic salt is significantly more polar and, therefore, much more soluble in water. A dilute solution of hydrochloric acid (HCl) is a common choice.[6]
Q3: In which organic solvents should I expect the best solubility?
Based on its structure, this compound is predicted to be most soluble in moderately polar to polar aprotic organic solvents. The aromatic rings interact well with solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It should also show reasonable solubility in polar protic solvents like methanol and ethanol, where the amine group can participate in hydrogen bonding.[3][8] Solubility in non-polar solvents like hexane or toluene is expected to be low.
Troubleshooting Guide & Systematic Solubilization Strategies
If initial attempts to dissolve the compound fail, a systematic approach is necessary. The following workflow provides a logical progression from simple to more complex methods.
Caption: General troubleshooting workflow for solubilization.
Strategy 1: Systematic Organic Solvent Screening
Causality: The principle of "like dissolves like" is paramount. The goal is to find a solvent with a polarity that best matches the solute. A systematic screen prevents wasted time and material. Substituted anilines are generally soluble in common organic solvents like alcohols and ethers.[3]
Predicted Solubility Profile (Qualitative):
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Good interaction with chlorinated aromatic rings. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Ether oxygen can accept H-bonds from the amine.[3] |
| Ketones | Acetone, MEK | Moderate | Polarity is suitable for the overall molecule. |
| Esters | Ethyl Acetate | Moderate | Balances polar and non-polar characteristics. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Can act as H-bond donors/acceptors.[3] |
| Apolar | Hexane, Toluene, Cyclohexane | Very Low | Insufficient polarity to dissolve the molecule. |
Strategy 2: pH Adjustment (for Aqueous Media)
Causality: this compound is a weak base due to the lone pair of electrons on the aniline nitrogen atom. In an acidic environment (low pH), this nitrogen is protonated, forming a positively charged anilinium cation.[7] The resulting ionic salt has strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility. The surface pKa of aniline derivatives can be around 4.4, meaning a pH significantly below this is needed for full protonation.[9]
Caption: Mechanism of solubility enhancement by pH adjustment.
Protocol: See "Experimental Protocol 2" below for a step-by-step guide.
Strategy 3: Co-solvent Systems
Causality: A co-solvent system uses a mixture of a strong solvent (in which the compound is highly soluble, e.g., DMSO or DMF) and a weaker, bulk solvent (e.g., water or buffer). The strong solvent disrupts the solute's crystal lattice energy, allowing it to dissolve, while the bulk solvent makes up the majority of the final volume. This is a common technique in drug discovery for creating stock solutions.[10]
Common Combinations:
-
DMSO/Water: Dissolve the compound in a minimal volume of DMSO first, then slowly add the aqueous buffer while vortexing to the desired final concentration. Caution: DMSO can be toxic to cells and may precipitate the compound at higher aqueous concentrations.
-
Ethanol/Water: A less toxic alternative to DMSO, suitable for many applications.[6]
Strategy 4: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in aqueous solutions.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be entrapped within this hydrophobic core, effectively creating a stable "micro-solution" of the compound within the bulk aqueous phase.[12]
Recommended Surfactants:
-
Non-ionic: Tween® 80, Polysorbate 20, Triton™ X-100. These are generally less harsh and widely used in biological applications.[12]
-
Anionic: Sodium dodecyl sulfate (SDS). Very effective but can denature proteins.[12]
-
Cationic: CTAB. Use with caution as interactions with the anionic parts of the target molecule are possible.[13]
Experimental Protocols
Protocol 1: Standardized Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent.[14]
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed glass vial. The presence of undissolved solid is essential.[14]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter (PTFE for organic, or other compatible material) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[15]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol creates a 10 mM stock solution of this compound in water.
-
Weigh Compound: Weigh out 2.54 mg of this compound (for 1 mL of 10 mM solution).
-
Initial Suspension: Add the compound to a vial containing ~0.8 mL of purified water. The compound will not dissolve and will form a suspension.
-
Acidification: While stirring or vortexing, add 1 M HCl dropwise (typically a few microliters). Monitor the solution. Continue adding acid until all the solid material has dissolved completely.
-
pH Check (Optional): Check the pH of the solution using a pH strip or meter. It should be in the acidic range (typically pH 2-4).
-
Final Volume: Adjust the final volume to 1.0 mL with purified water. Mix thoroughly.
-
Storage: Store the resulting clear solution at the appropriate temperature. Note that adding this stock to a neutral or basic buffer may cause the compound to precipitate out of solution if the final pH rises above its pKa.
References
-
Solubility of Things. (n.d.). Aniline. [Link]
-
PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. [Link]
-
MDPI. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Institutes of Health (NIH). (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
-
ResearchGate. (2024). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]
-
Quora. (2022). What is the best way to make aniline dissolve in water?. [Link]
-
National Institutes of Health (NIH). (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. (2020). Effects of solution pH value on the aniline adsorption. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
ACS Publications. (2004). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
AIP Publishing. (2018). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Link]
-
ACS Publications. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
-
ACS Publications. (1995). A Simple Method for Determination of Solubility in the First-Year Laboratory. [Link]
-
National Institutes of Health (NIH). (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
- Google Patents. (n.d.).
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Slideshare. (2016). solubility experimental methods.pptx. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
-
ACS Publications. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. [Link]
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Minimizing byproducts in the reduction of dinitro-diaryl ethers
Technical Support Center: Dinitro-Diaryl Ether Reduction
Introduction: Navigating the Complex Reduction Landscape of Dinitro-Diaryl Ethers
The selective reduction of dinitro-diaryl ethers to their corresponding amino derivatives is a cornerstone transformation in the synthesis of pharmaceuticals, polymers, and other high-value materials. While seemingly straightforward, this reaction is fraught with challenges, primarily the formation of undesired byproducts. The reduction of a nitro group is a multi-electron process that proceeds through several reactive intermediates. The accumulation and subsequent side-reactions of these intermediates are the primary sources of impurities that complicate purification and reduce yields.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation, empowering you to make informed decisions to optimize your reaction outcomes.
Part 1: The Reaction Pathway and Its Pitfalls
Understanding the stepwise reduction of the nitro group is critical to diagnosing and solving issues with byproduct formation. The reaction generally follows the pathway outlined below. The key to a clean reaction is ensuring that the intermediates, nitroso and hydroxylamine, are consumed faster than they can react with themselves or other species in the reaction mixture.
// Connections between pathways ArNHOH -> Azoxy [style=dashed, color="#EA4335", constraint=false]; Hydrazo -> ArNH2 [label="+2e⁻, +2H⁺", color="#34A853"];
{rank=same; ArNO; Azoxy;} {rank=same; ArNHOH; Azo;} {rank=same; ArNH2; Hydrazo;} } केंदot Caption: General pathway for nitro group reduction and byproduct formation.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the reduction of dinitro-diaryl ethers in a practical, question-and-answer format.
Q1: My reaction is stalling, and I'm recovering starting material. What's the likely cause?
A: Incomplete reactions are often due to issues with the catalyst or the reducing agent.
-
Catalyst Inactivation (Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Raney Nickel, its activity is paramount.[1] Ensure the catalyst is fresh and has not been "poisoned" by sulfur-containing compounds, strong coordinating ligands, or other impurities in your starting material or solvent. If you suspect catalyst poisoning, try pretreating your starting material by filtering it through a plug of silica gel or activated carbon.[2]
-
Insufficient Reducing Agent: For stoichiometric reductions (e.g., with SnCl₂, Fe, Zn), ensure you are using a sufficient molar excess. Some of the metal may be consumed by reaction with acidic solvents or trace water.
-
Poor Solubility: Dinitro-diaryl ethers can be poorly soluble. If the substrate is not fully dissolved, the reaction becomes mass-transport limited. Consider a different solvent system or increasing the reaction temperature, provided the reagents are stable under those conditions.
Q2: I'm observing a significant amount of a colored impurity, suggesting an azo or azoxy byproduct. How can I prevent this?
A: The formation of dimeric species like azo (Ar-N=N-Ar) and azoxy (Ar-N(O)=N-Ar) compounds is a classic sign that reaction intermediates are condensing.[3][4] This is particularly common under specific pH conditions or with certain reducing agents.
-
Causality: Azoxy compounds often form from the condensation of a nitroso intermediate with a hydroxylamine intermediate.[4] This is especially prevalent in neutral or alkaline media. Certain strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are notorious for producing azo compounds from aromatic nitro substrates.[1][5]
-
Solution 1: Control the pH. Running the reaction under acidic conditions (e.g., using Fe/HCl or SnCl₂/HCl) protonates the amine intermediates, which disfavors the condensation reactions and promotes the complete reduction to the desired aniline.[5]
-
Solution 2: Change the Reducing Agent. Avoid overly aggressive reagents like LiAlH₄.[6] Opt for methods known for their chemoselectivity. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C is often a milder and more effective alternative.[2]
-
Solution 3: Additives. In catalytic hydrogenations, the accumulation of hydroxylamine intermediates can be an issue. It has been found that adding catalytic amounts of vanadium compounds can prevent the buildup of hydroxylamines, leading to purer products with almost no azo or azoxy byproducts.[7]
Q3: How can I selectively reduce only one of the two nitro groups?
A: Achieving selective mono-reduction is a significant challenge that depends on creating a reactivity difference between the two nitro groups or carefully controlling stoichiometry.
-
Causality: Often, the electronic environment of the two nitro groups is slightly different due to the substitution pattern on the aryl rings. One may be more sterically hindered or electronically deactivated than the other.[8] The reduction of the first nitro group forms an electron-donating amino group, which deactivates the second nitro group towards further reduction, aiding selectivity.[5]
-
Recommended Method: Sulfide Reagents. The use of sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium is a classic and effective method for the selective mono-reduction of dinitroaromatics.[1][9] The stoichiometry and reaction temperature must be carefully controlled to prevent over-reduction.
-
Alternative Method: Controlled Catalytic Hydrogenation. While more challenging, it is sometimes possible to achieve mono-reduction via catalytic hydrogenation by carefully limiting the hydrogen source (e.g., using a specific amount of hydrazine as a hydrogen donor) or by stopping the reaction after one equivalent of hydrogen has been consumed.[9] This requires careful real-time monitoring via TLC or LC-MS.
Q4: My reaction is producing hydroxylamine (Ar-NHOH) as the main byproduct. How do I push the reaction to completion?
A: The accumulation of the aryl hydroxylamine intermediate indicates that the final reduction step is sluggish.[10]
-
Causality: This can happen if the catalyst is not active enough for the final deoxygenation step or if the reaction conditions are too mild. Hydroxylamines can be prone to rearrangement or dimerization, so their accumulation should be avoided.
-
Solution 1: Increase Catalyst Loading/Activity. For catalytic hydrogenations, increasing the weight percentage of the catalyst (e.g., from 5 mol% to 10 mol% Pd/C) can help drive the reaction to completion.[2] Ensure the catalyst is of high quality.
-
Solution 2: More Forcing Conditions. If using a metal/acid system, increasing the reaction temperature or using a stronger acid may be necessary. For catalytic hydrogenations, increasing the hydrogen pressure can also accelerate the final reduction step.[11]
-
Solution 3: Switch Reagent System. Reagents like Tin(II) chloride (SnCl₂) are particularly effective at converting nitro groups all the way to amines without stopping at the hydroxylamine stage under the right conditions.[1]
Part 3: Method Selection & Optimization
Choosing the right reduction strategy is the most critical step in minimizing byproducts. The following table compares common methods, highlighting their strengths and weaknesses.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| H₂ / Pd/C [1] | H₂ (1-50 atm), Pd/C (5-10 wt%), MeOH/EtOH/EtOAc | High yield, clean workup, scalable. | Non-selective; can reduce other functional groups (alkenes, C-X bonds). Risk of hydroxylamine byproduct if reaction stalls. |
| Fe / HCl or AcOH [5] | Fe powder (excess), acid, EtOH/H₂O, reflux | Inexpensive, robust, highly selective for nitro groups. | Stoichiometric iron salts in workup can be problematic; requires strongly acidic conditions. |
| SnCl₂·2H₂O [2] | SnCl₂·2H₂O (excess), EtOH or EtOAc, reflux | Very mild and chemoselective; tolerates ketones, esters, and nitriles. | Workup requires careful pH adjustment to break up tin complexes and can be tedious. |
| (NH₄)₂S or Na₂S [1] | Aqueous or alcoholic solution, controlled temp. | Excellent for selective mono-reduction of dinitro compounds. | Strong odor; precise control of stoichiometry is crucial to avoid di-reduction. |
| NaBH₄ / Catalyst [12] | NaBH₄, Ni(PPh₃)₄ or FeCl₂, EtOH | Milder than LiAlH₄; can be tuned for selectivity. | NaBH₄ alone is typically unreactive towards nitro groups; requires a catalyst or additive.[13] |
| Transfer Hydrogenation [2] | Ammonium formate, Pd/C, MeOH, reflux | Avoids handling H₂ gas; generally mild and selective. | Can be slower than direct hydrogenation; ammonium formate can sublime. |
Part 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Chemoselective Reduction using Tin(II) Chloride Dihydrate
This method is highly recommended for substrates containing other reducible functional groups like ketones or esters.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dinitro-diaryl ether (1.0 eq).
-
Reagents: Add ethanol (or ethyl acetate) to create a slurry (approx. 0.1-0.5 M concentration). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq per nitro group).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or add 10% aqueous NaOH to adjust the pH to >8. This will precipitate tin salts as tin hydroxide.
-
Extraction: Dilute with ethyl acetate and stir vigorously for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.
-
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamino-diaryl ether.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This is an excellent alternative to using pressurized hydrogen gas and is often very clean.[2]
-
Setup: To a solution of the dinitro-diaryl ether (1.0 eq) in methanol or ethanol, add ammonium formate (HCOONH₄, 6-10 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric.
-
Reaction: Heat the mixture to reflux (typically 65-80 °C). You should observe gas evolution (CO₂).
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can then be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer and concentrate to obtain the product.
Part 5: Troubleshooting Workflow
When encountering unexpected results, a systematic approach is key. Use the following workflow to diagnose and resolve issues.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
ResearchGate. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Retrieved from [Link]
-
Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Towson University. (n.d.). Reducing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of dinitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Chemistry LibreTexts. (2020). Overview of common redox reactions. Retrieved from [Link]
-
J-STAGE. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). organic chemistry review - common reducing agents. Retrieved from [Link]
-
Unacademy. (n.d.). Important Reducing Agents. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. orientjchem.org [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reducing Agents [tigerweb.towson.edu]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Important Reducing Agents [unacademy.com]
Technical Support Center: Pilot-Scale Synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant production. We provide detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up.
Synthetic Strategy Overview
The most robust and economically viable pathway for the pilot-scale synthesis of this compound involves a two-step process. This strategy begins with a copper-catalyzed Ullmann condensation to form the diaryl ether backbone, followed by a chemical reduction of a nitro group to yield the final aniline product. This approach avoids complex protection-deprotection sequences and utilizes readily available starting materials.[1][2]
Overall Reaction Scheme:
-
Step 1: Ullmann Condensation: 3,4-Dichloronitrobenzene reacts with 2-chlorophenol in the presence of a base and a copper catalyst to form 1-chloro-2-(2-chlorophenoxy)-4-nitrobenzene.
-
Step 2: Nitro Group Reduction: The intermediate nitro compound is reduced to the corresponding amine, this compound, typically using a metal-acid system.[1][3]
Below is a workflow diagram illustrating the production sequence.
Caption: High-level workflow for the two-step synthesis of the target aniline.
Detailed Experimental Protocols for Pilot Scale
These protocols are baseline procedures and may require optimization based on specific pilot plant equipment and safety protocols.
Protocol 1: Ullmann Condensation to Synthesize 1-Chloro-2-(2-chlorophenoxy)-4-nitrobenzene
This procedure is adapted from established methodologies for diaryl ether synthesis.[1][4]
| Parameter | Specification | Rationale & Notes |
| Reactants | 3,4-Dichloronitrobenzene (1.0 eq) | The limiting reagent. |
| 2-Chlorophenol (1.1-1.2 eq) | A slight excess ensures complete consumption of the aryl halide. | |
| Base | Potassium Hydroxide (KOH, 1.5 eq) | A strong, cost-effective base to generate the phenoxide in situ. |
| Catalyst | Copper Powder (<325 mesh, 0.01 eq) | Fine powder increases surface area and catalytic activity. |
| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling polar aprotic solvent is required for Ullmann reactions.[4] |
| Temperature | 120-130 °C | Sufficient to drive the reaction at a reasonable rate.[1] |
| Time | 3-6 hours | Monitor by HPLC for disappearance of 3,4-dichloronitrobenzene. |
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charge Reagents: Charge the reactor with 2-chlorophenol and DMF. Begin agitation.
-
Base Addition: Slowly add powdered potassium hydroxide (KOH). An exotherm may be observed. Stir the mixture at 70-80 °C until the KOH is fully dissolved and the potassium phenoxide has formed.
-
Catalyst and Aryl Halide Addition: Add the copper powder catalyst, followed by 3,4-dichloronitrobenzene.
-
Reaction: Heat the reactor contents to 120-130 °C and hold for 3-6 hours. Monitor the reaction progress by taking samples for HPLC analysis every hour after the first hour.
-
Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water and a dilute NaOH solution to dissolve inorganic salts and quench the reaction.
-
Product Isolation: The product should precipitate from the aqueous DMF mixture. Filter the solid crude product and wash thoroughly with water until the pH of the filtrate is neutral.
-
Drying: Dry the crude solid product under vacuum at 50-60 °C.
Protocol 2: Reduction to this compound
This protocol uses a classic Béchamp reduction, which is robust and well-suited for pilot-scale operations.[1][3]
| Parameter | Specification | Rationale & Notes |
| Reactant | 1-Chloro-2-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq) | Crude product from the previous step can often be used directly. |
| Reducing Agent | Iron Powder (-100 mesh, 3.5 eq) | A large excess drives the reaction to completion. |
| Acid | Acetic Acid (0.4 eq) | Acts as a proton source to facilitate the reduction. |
| Solvent | Ethanol/Water (3:1 v/v) | Provides good solubility for the reactants and facilitates the reaction. |
| Temperature | Reflux (~80-85 °C) | Standard condition for this type of reduction. |
| Time | 2-4 hours | Monitor by HPLC or TLC for the disappearance of the nitro intermediate. |
Step-by-Step Methodology:
-
Reactor Setup: Charge the reactor with the nitro intermediate, iron powder, and the ethanol/water solvent system.
-
Initiation: Add the acetic acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is often exothermic initially. Monitor for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a 1M sodium hydroxide solution to adjust the pH to ~7-8. This neutralizes the acid and precipitates iron salts.
-
Filtration: Filter the entire mixture through a pad of celite to remove the iron sludge. Wash the filter cake thoroughly with ethanol.
-
Extraction & Concentration: Combine the filtrate and washes. Remove the ethanol under reduced pressure. The remaining aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude aniline. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Troubleshooting Guide
Issue 1: Low Yield or Stalled Ullmann Condensation
-
Question: My Ullmann reaction has stalled, with significant starting material remaining after 6 hours. What are the likely causes and solutions?
-
Answer: A stalled Ullmann reaction is a common scale-up challenge. The primary causes are typically related to the base, catalyst activity, or reaction temperature.
-
Causality & Explanation: The reaction requires the formation of a potassium phenoxide in situ, which then coordinates to the copper catalyst before displacing the chloride on the nitro-arene.[5] If the base is not strong enough or is of poor quality (e.g., hydrated), phenoxide formation is incomplete. The copper catalyst can be deactivated by impurities or surface oxidation. Finally, traditional Ullmann reactions require high temperatures to proceed.[4][6]
-
Troubleshooting Steps:
-
Verify Base Quality: Ensure you are using a high-purity, anhydrous grade of KOH. Consider using a stronger base like sodium hydride (NaH) in a non-protic solvent if issues persist, though this presents greater handling hazards.
-
Check Catalyst: Use freshly opened, fine-grade copper powder. Pre-activating the copper with iodine or dilute HCl can sometimes improve performance, but this adds a process step. For more modern approaches, consider a soluble Cu(I) source like CuI, which can be more reliable.[7]
-
Increase Temperature: If your equipment allows, cautiously increase the reaction temperature to 140-150 °C.
-
Solvent Purity: Ensure the DMF is anhydrous. Water will consume the base and hinder the reaction.
-
-
Caption: Decision tree for troubleshooting low Ullmann reaction yields.
Issue 2: Formation of Impurities During Nitro Reduction
-
Question: My final product is discolored (dark red/brown) and HPLC shows several impurities after the iron/acetic acid reduction. What's happening?
-
Answer: Discoloration and impurities often stem from incomplete reduction or side reactions forming azo and azoxy compounds.
-
Causality & Explanation: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is depleted or the reaction conditions are not optimal, these intermediates can dimerize to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities.
-
Troubleshooting Steps:
-
Ensure Sufficient Reducing Agent: Confirm that at least 3.5 equivalents of fresh, fine-mesh iron powder were used. For difficult reductions, this can be increased to 5 equivalents.
-
Control pH and Temperature: The reduction is most efficient under acidic conditions. Ensure the acetic acid was added and that the reaction reached reflux. A slow or low-temperature reaction can favor impurity formation.
-
Thorough Work-up: During basification, ensure the pH is brought to >7 to precipitate all iron salts. Inadequate removal of iron can lead to product degradation and color upon storage.
-
Purification: If impurities are present, a thorough recrystallization is essential. A charcoal treatment of the solution before crystallization can help remove colored impurities.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Question: After the reduction work-up, I have an oily crude product that is difficult to crystallize. How can I improve the final product's physical form and purity?
-
Answer: Oily products are typically indicative of residual solvent or impurities that are depressing the melting point and inhibiting crystallization.
-
Causality & Explanation: Residual high-boiling solvents like DMF (from Step 1, if the intermediate wasn't fully dried) or ethanol/water (from Step 2) can result in an oil. Furthermore, any unreacted starting materials or side products will also contaminate the final product.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure the crude product is concentrated on a rotary evaporator under high vacuum and gentle heat to remove all residual solvents.
-
Solvent-Antisolvent Recrystallization: This is often more effective than cooling crystallization for oils. Dissolve the crude oil in a minimal amount of a good solvent (e.g., toluene, ethyl acetate, or ethanol). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane or hexane) with vigorous stirring until the solution becomes cloudy. Allow the mixture to stand, which should induce crystallization.
-
Purity Check: Use HPLC to analyze the purity of your crude product.[8] If it is below 90-95%, a chromatographic purification step might be necessary at the lab scale to identify the impurities before optimizing the crystallization at the pilot scale.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why use a copper catalyst for the Ullmann condensation instead of a more modern palladium catalyst?
-
A1: While palladium-catalyzed Buchwald-Hartwig amination and etherification are powerful, copper-based Ullmann reactions are often preferred for industrial-scale synthesis due to the significantly lower cost of copper catalysts.[6][9] For the synthesis of diaryl ethers, especially with electron-deficient aryl halides, the classic Ullmann conditions are well-established and highly effective, providing a good balance of cost and performance.[10]
-
-
Q2: Can I use catalytic hydrogenation for the nitro reduction step?
-
A2: Yes, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) is a very clean and efficient alternative to metal/acid reductions.[11] It avoids the generation of large amounts of iron sludge waste. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts, which may not be available in all pilot plants. A key challenge is preventing dehalogenation (removal of the Cl atoms) as a side reaction, which may require specialized catalysts or additives.
-
-
Q3: What are the main safety concerns when scaling up this synthesis?
-
A3: Several key hazards must be addressed:
-
Reagents: 2-Chlorophenol is toxic and corrosive. 3,4-Dichloronitrobenzene is a suspected mutagen. The final aniline product is toxic and can be absorbed through the skin.[12][13] All handling should be done in well-ventilated areas with appropriate personal protective equipment (PPE).[12]
-
Reaction Conditions: The Ullmann reaction is run at high temperatures, requiring careful monitoring to prevent thermal runaways. The use of powdered iron in the reduction step can also generate significant heat.
-
Waste: The iron sludge from the reduction is a significant waste stream that must be disposed of according to local environmental regulations. Aqueous waste containing DMF and copper salts also requires proper treatment.
-
-
-
Q4: How should I monitor the reactions?
-
A4: For both steps, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for accurate monitoring.[8][14] It allows for the quantification of starting materials, intermediates, and the final product. For quick, qualitative checks during the reaction, Thin Layer Chromatography (TLC) can also be used. A typical mobile phase for TLC might be a mixture of ethyl acetate and hexanes.
-
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
- Guzmán, E., et al. (2015). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Vitae.
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline. (n.d.). Google Patents.
- CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.). Google Patents.
- Aniline Safety Data Sheet. (n.d.).
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (n.d.).
- Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. (2024). Organic Chemistry Frontiers.
- Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. (2024).
- 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC - NIH.
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline. (n.d.). Google Patents.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (n.d.).
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (n.d.). Journal of Synthetic Chemistry.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH.
- III Analytical Methods. (n.d.).
- Aniline - Hazardous Substance Fact Sheet. (n.d.).
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Retrieved January 23, 2026, from a research paper on disinfection byproducts.
Sources
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 3-Chloro-4-(2-chlorophenoxy)aniline
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 3-Chloro-4-(2-chlorophenoxy)aniline, a compound of interest in medicinal chemistry and organic synthesis.
In the absence of a publicly available experimental spectrum for this compound, this guide employs a comparative approach, leveraging spectral data from structurally similar compounds to predict and interpret its 13C NMR spectrum. This methodology not only offers valuable predictive insights but also deepens the understanding of substituent effects on aromatic systems.
Understanding the Molecular Landscape: Substituent Effects
The 13C NMR chemical shifts in aromatic compounds are highly sensitive to the electronic environment of each carbon atom. The interplay of inductive and resonance effects from various substituents can lead to significant shielding (upfield shifts) or deshielding (downfield shifts) of the carbon nuclei. In this compound, we have two aromatic rings with distinct substitution patterns that dictate their spectral signatures.
Ring A: The 3-Chloroaniline Moiety
-
Amino Group (-NH2): A strong activating group that donates electron density to the aromatic ring through resonance, causing a significant shielding effect, particularly at the ortho and para positions.[1]
-
Chloro Group (-Cl): An electronegative atom that withdraws electron density through induction (deshielding effect), but also donates electron density through resonance (shielding effect). The inductive effect is generally stronger, leading to a net deshielding.
-
Phenoxy Group (-OPh): The ether linkage introduces an oxygen atom that donates electron density through resonance, leading to a shielding effect on the attached ring.
Ring B: The 2-Chlorophenoxy Moiety
-
Ether Linkage (-O-): The oxygen atom attached to this ring will influence the chemical shifts of the carbons in this ring as well.
-
Chloro Group (-Cl): As in Ring A, the chlorine atom will exert both inductive and resonance effects.
Predicted 13C NMR Chemical Shifts for this compound
Based on the analysis of substituent effects and comparison with known data for related compounds such as 3-chloroaniline[2] and diphenyl ether[3], the following table presents the predicted 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Ring A | ||
| C-1 | ~145-150 | Attached to the electron-donating amino group, but also influenced by the chloro and phenoxy groups. |
| C-2 | ~115-120 | Ortho to the amino group, experiencing a strong shielding effect. |
| C-3 | ~130-135 | Attached to the chloro group, leading to a deshielding effect. |
| C-4 | ~140-145 | Attached to the phenoxy group, influenced by the oxygen's resonance donation. |
| C-5 | ~118-123 | Meta to the amino group and ortho to the phenoxy group. |
| C-6 | ~120-125 | Para to the chloro group and ortho to the amino group. |
| Ring B | ||
| C-1' | ~150-155 | Attached to the ether oxygen, resulting in a significant downfield shift. |
| C-2' | ~125-130 | Attached to the chloro group, leading to a deshielding effect. |
| C-3' | ~128-133 | Meta to the ether linkage and ortho to the chloro group. |
| C-4' | ~120-125 | Para to the chloro group. |
| C-5' | ~123-128 | Meta to the chloro group. |
| C-6' | ~115-120 | Ortho to the ether linkage, experiencing a shielding effect. |
A Comparative Case Study: 3-Chloro-4-(4-chlorophenoxy)aniline
To ground our predictions in experimental data, we turn to the closely related analog, 3-chloro-4-(4-chlorophenoxy)aniline. The only structural difference is the position of the chlorine atom on the phenoxy ring (position 4' instead of 2'). This subtle change will primarily affect the chemical shifts of the carbons in Ring B.
A study on the synthesis of rafoxanide reports the following 13C NMR data for 3-chloro-4-(4-chlorophenoxy)aniline in CDCl3.[4]
| Carbon Atom | Experimental Chemical Shift (ppm) for 3-Chloro-4-(4-chlorophenoxy)aniline[4] |
| C-1 | 144.49 |
| C-2 | 114.73 |
| C-3 | 127.21 |
| C-4 | 143.16 |
| C-5 | 117.51 |
| C-6 | 116.72 |
| C-1' | 157.18 |
| C-2', C-6' | 129.59 |
| C-3', C-5' | 123.54 |
| C-4' | 127.51 |
The experimental data for this analog aligns well with the predicted ranges for Ring A of our target molecule. The key difference will be in Ring B, where the ortho-chloro substituent in this compound will break the symmetry observed in the 4-chloro-substituted counterpart, leading to six distinct signals for Ring B.
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration.
-
Spectral Width (SW): ~200-250 ppm.
-
Temperature: 298 K.
3. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if desired, although integration in 13C NMR is not always quantitative without specific experimental setups.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the assignment of the 13C NMR spectrum, a clear numbering system for the carbon atoms is essential.
Caption: Numbering scheme for this compound.
The overall workflow for 13C NMR analysis can be summarized as follows:
Caption: Workflow for 13C NMR analysis.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By leveraging data from analogous compounds and a thorough understanding of substituent effects, researchers can confidently approach the structural elucidation of this and other complex aromatic molecules. The provided experimental protocol and workflow diagrams serve as practical tools for obtaining and interpreting high-quality NMR data in a research setting.
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A Comparative Guide to the Mass Spectrometric Analysis of 3-Chloro-4-(2-chlorophenoxy)aniline
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 3-Chloro-4-(2-chlorophenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind analytical choices, ensuring a robust and defensible approach to method development and validation. We will explore the strategic decisions involved in selecting between gas and liquid chromatography, compare the utility of various ionization techniques, and delve into the interpretation of fragmentation patterns for this specific molecule.
Physicochemical Profile of the Analyte
Understanding the inherent chemical properties of this compound is the foundation for developing a successful mass spectrometry method. These characteristics dictate its behavior during chromatographic separation and its response to different ionization techniques.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₂H₉Cl₂NO | Indicates the elemental composition. The odd number of nitrogen atoms is a key consideration for the "Nitrogen Rule" in mass spectrometry.[1] |
| Average Molecular Weight | 254.11 g/mol | Useful for preparing standard solutions of known concentration.[2][3] |
| Monoisotopic Mass | 253.00612 Da | The exact mass of the most abundant isotopic species; critical for high-resolution mass spectrometry (HRMS) and accurate mass measurements.[3][4] |
| CAS Number | 24900-79-6 | Unique identifier for the compound.[2] |
| Melting Point | 73-77 °C | Suggests the compound is a solid at room temperature and possesses sufficient thermal stability for Gas Chromatography (GC) analysis.[2] |
| Predicted XlogP | 4.2 | A high value indicates significant lipophilicity, suggesting good retention on reverse-phase liquid chromatography (LC) columns and solubility in organic solvents.[4] |
The presence of two chlorine atoms is particularly noteworthy, as it will produce a highly characteristic isotopic pattern in the mass spectrum, serving as a powerful diagnostic tool for identification.
Strategic Comparison: GC-MS vs. LC-MS/MS
The initial and most critical decision in method development is the choice of chromatographic separation technique coupled to the mass spectrometer. Both Gas Chromatography (GC) and Liquid Chromatography (LC) present viable, yet distinct, advantages for analyzing this compound.
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Given the analyte's structure and melting point, it is a suitable candidate for GC analysis.
-
Rationale & Causality: GC separates compounds based on their boiling point and interaction with a stationary phase. The analyte's moderate molecular weight and stability suggest it can be volatilized in a heated GC inlet without significant degradation. This approach is often favored for its high chromatographic resolution and the standardized nature of its primary ionization technique, Electron Ionization (EI).
-
Ionization Technique: Electron Ionization (EI) is the workhorse for GC-MS.[7][8] It is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing reproducible and extensive fragmentation. This creates a detailed "fingerprint" mass spectrum that is ideal for structural elucidation and library matching. The major drawback is that the molecular ion peak can be weak or entirely absent for some compounds that fragment readily.[9]
-
Potential Challenges: While the core structure is stable, the primary amine (-NH₂) group can sometimes lead to poor peak shape (tailing) on certain GC columns due to its polarity. To mitigate this and improve chromatographic performance, derivatization (e.g., acylation or silylation) can be employed. This process replaces the active hydrogen on the amine with a non-polar group, increasing volatility and reducing tailing.[10][11]
The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is an exceptionally sensitive and selective technique, particularly well-suited for compounds in complex matrices or those that are not amenable to GC.[12][13]
-
Rationale & Causality: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This avoids the need for high-temperature volatilization, making it ideal for a broader range of compounds and eliminating the need for derivatization. For this compound, reverse-phase LC using a C18 column would be the standard choice, leveraging the molecule's lipophilic nature for strong retention and good separation.
-
Ionization Techniques: "Soft" ionization techniques are standard for LC-MS.
-
Electrospray Ionization (ESI): This is the most common technique and is ideal for polar molecules containing ionizable functional groups.[8] The aniline group is basic and will readily accept a proton in a positive ion ESI mode, forming a strong protonated molecule signal, [M+H]⁺. This lack of in-source fragmentation makes ESI perfect for quantitative analysis, as the majority of the ion current is concentrated in the precursor ion.[7][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds that are not efficiently ionized by ESI.[7][8] It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte in the gas phase. Given the analyte's high XlogP, APCI is a highly viable option.
-
-
Key Advantage: The ability to couple LC with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), specific fragment ions can be monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels.[14]
Decision-Making Workflow
The choice between GC-MS and LC-MS/MS depends on the analytical objective. The following diagram illustrates a logical workflow for this decision.
Caption: Predicted major fragmentation pathways for the analyte.
-
Molecular Ion (m/z 253): The base peak corresponding to the monoisotopic mass, exhibiting the characteristic M, M+2, M+4 isotopic pattern.
-
Ether Bond Cleavage: The C-O-C ether linkage is a likely point of fragmentation. Cleavage can occur on either side, leading to characteristic fragment ions such as m/z 158 (chlorophenoxy-amine radical cation) or m/z 111 (chlorophenyl radical cation).
-
Loss of Chlorine (m/z 218): Direct loss of a chlorine radical from the molecular ion is another probable pathway.
Quantitative Analysis: A Comparative Overview
For drug development and regulatory purposes, accurate quantification is paramount. The choice of mass analysis technique directly impacts sensitivity and selectivity.
| Method | Principle | Sensitivity | Selectivity | Primary Use |
| Full Scan | Acquires a full range of m/z values. | Low | Low | General screening, identification of unknowns. |
| Selected Ion Monitoring (SIM) | Monitors only a few specific m/z values corresponding to characteristic ions. | Medium-High | Medium | Targeted quantification with single-quadrupole MS (e.g., GC-MS). [6] |
| Multiple Reaction Monitoring (MRM) | A specific precursor ion is selected, fragmented, and a specific product ion is monitored. | Very High | Very High | Gold standard for quantification in complex matrices with tandem MS (e.g., LC-MS/MS). [14] |
For trace-level quantification of this compound in biological or environmental samples, an LC-MS/MS method employing MRM is unequivocally the superior choice.
Validated Experimental Protocols
The following protocols provide robust starting points for the analysis of this compound. They should be optimized and validated for the specific instrument and matrix being used.
Protocol 1: GC-MS for Identification and Screening
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
GC System: Agilent 7890 GC or equivalent.
-
Injector: Splitless mode, 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Mode: Full Scan from m/z 40 to 400.
-
Data Analysis: Identify the analyte peak by its retention time. Confirm identity by matching the acquired spectrum against a reference spectrum, paying close attention to the molecular ion cluster (m/z 253, 255, 257) and key fragment ions.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
-
Sample Preparation: Prepare a stock solution in methanol. For analysis in a matrix (e.g., plasma), perform a protein precipitation with acetonitrile followed by centrifugation. Dilute the supernatant as needed.
-
LC System: Agilent 1290 Infinity II LC or equivalent. [13]3. Column: Agilent Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent. [13]10. Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 254.0 (for [M+H]⁺ with ³⁵Cl₂).
-
Product Ions: Determine the most abundant and stable fragment ions by performing a product ion scan. Likely candidates would result from ether cleavage (e.g., m/z 158.0, 111.0).
-
Example MRM Transitions: 254.0 -> 158.0 (Quantifier), 254.0 -> 111.0 (Qualifier).
-
-
Data Analysis: Construct a calibration curve using standards of known concentration. Quantify the analyte in samples by integrating the peak area of the quantifier MRM transition.
Conclusion
The mass spectrometric analysis of this compound can be approached with high confidence using either GC-MS or LC-MS/MS, with the optimal choice being dictated by the analytical goal.
-
For unambiguous structural identification and screening in relatively clean samples, GC-MS with Electron Ionization is an excellent method. Its strength lies in the rich, reproducible fragmentation patterns that serve as a molecular fingerprint.
-
For high-sensitivity, high-selectivity quantification , especially within complex biological or environmental matrices, LC-MS/MS with Electrospray Ionization and Multiple Reaction Monitoring is the gold standard. It offers superior performance, eliminates the need for derivatization, and provides the accuracy and precision required for demanding research and regulated environments.
By understanding the principles behind each technique and the specific chemical nature of the analyte, researchers can develop and validate robust methods that yield trustworthy and defensible data.
References
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Han, W., Hicks, B., & Wild, E. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. WM2014 Conference. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644, 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... Retrieved from [Link]
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Kovács, R., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A, 1307, 148-160. Retrieved from [Link]
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Crawford, M. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]
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Zwiener, C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
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Paladugula, N., et al. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Journal of Chromatography B, 1233, 124056. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Plater, M. J., et al. (2018). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Dyes and Pigments, 159, 325-332. Retrieved from [Link]
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A Comparative Guide to the FT-IR Functional Group Analysis of 3-Chloro-4-(2-chlorophenoxy)aniline
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Chloro-4-(2-chlorophenoxy)aniline. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative perspective, contextualizing FT-IR's role alongside other key analytical techniques. We will explore the causality behind experimental choices and provide a robust, self-validating protocol for acquiring high-quality data.
Introduction: The Role of FT-IR in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[1] Each type of bond (e.g., N-H, C-O, C=C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that reveals the molecule's functional architecture.
The target molecule, this compound, is a complex structure featuring a primary aromatic amine, a diaryl ether linkage, and chloro-substituted aromatic rings. Understanding its FT-IR spectrum is crucial for confirming its identity, assessing purity, and tracking its modification in synthetic processes.
Deconstructing the FT-IR Spectrum of this compound
The infrared spectrum of this molecule is a composite of the vibrational modes of its constituent parts. By dissecting the structure, we can predict the key absorption bands.
Primary Aromatic Amine (-NH₂) Vibrations
The primary amine group is a prominent feature in the IR spectrum.
-
N-H Stretching: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching vibrations. These bands are typically sharper and weaker than the broad O-H stretch of alcohols.[2][3] For anilines, these stretches are often observed at slightly higher wavenumbers compared to aliphatic amines.[4]
-
N-H Bending (Scissoring): This vibration results in a medium to strong absorption in the 1580-1650 cm⁻¹ range.[5] This peak can sometimes overlap with aromatic C=C stretching bands.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1250 cm⁻¹ and 1335 cm⁻¹.[5]
-
N-H Wagging: A broad and strong out-of-plane bending vibration occurs in the 665-910 cm⁻¹ region, characteristic of primary and secondary amines.[5]
Diaryl Ether (Ar-O-Ar) Linkage
The ether linkage is identified by its characteristic C-O-C stretching.
-
Asymmetric C-O-C Stretching: This is the most diagnostic peak for ethers, producing a strong absorption. For diaryl ethers, this band is typically found in the 1200-1275 cm⁻¹ region.[6][7] Its high intensity is due to the large change in dipole moment during this vibration.
-
Symmetric C-O-C Stretching: This vibration produces a weaker absorption at a lower frequency and is often less useful for identification.[7]
Substituted Aromatic Ring Vibrations
Both benzene rings contribute a series of characteristic absorptions.
-
Aromatic C-H Stretching: These vibrations appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[3][8]
-
Aromatic C=C Stretching: The stretching of carbon-carbon double bonds in the ring produces a series of medium-to-strong peaks in the 1450-1600 cm⁻¹ region.[8]
-
C-H Out-of-Plane Bending: These strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the ring's substitution pattern. The complex substitution of the two rings in this compound will lead to multiple bands in this region.
Chloro-Aromatic (C-Cl) Bond
-
C-Cl Stretching: The carbon-chlorine stretching vibration for chloroarenes typically appears as a strong to medium band in the fingerprint region, generally between 600 and 800 cm⁻¹.[8]
Summary of Predicted FT-IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400 - 3500 | Primary Aromatic Amine (R-NH₂) | Asymmetric N-H Stretch | Medium, Sharp |
| 3300 - 3400 | Primary Aromatic Amine (R-NH₂) | Symmetric N-H Stretch | Medium, Sharp |
| 3030 - 3100 | Aromatic Ring | C-H Stretch | Medium to Weak |
| 1580 - 1650 | Primary Aromatic Amine (R-NH₂) | N-H Bend (Scissoring) | Medium to Strong |
| 1450 - 1600 | Aromatic Ring | C=C Ring Stretch | Medium to Strong (multiple bands) |
| 1250 - 1335 | Aromatic Amine | C-N Stretch | Strong |
| 1200 - 1275 | Diaryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | Strong |
| 690 - 900 | Aromatic Ring | C-H Out-of-Plane Bend | Strong (multiple bands) |
| 665 - 910 | Primary Aromatic Amine (R-NH₂) | N-H Wag | Strong, Broad |
| 600 - 800 | Chloro-Aromatic (Ar-Cl) | C-Cl Stretch | Strong to Medium |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples. The trustworthiness of this protocol lies in its inherent checks; a visually clear, transparent pellet is indicative of proper sample dispersion and minimal scattering, ensuring a high-quality spectrum.
Step-by-Step Methodology
-
Materials Preparation:
-
Ensure the sample, FT-IR grade KBr powder, agate mortar, and pestle are perfectly dry. KBr is hygroscopic, and moisture will introduce a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretches. Use a drying oven or desiccator as needed.
-
-
Sample Grinding:
-
Place approximately 1-2 mg of this compound into the agate mortar.
-
Grind the sample into a very fine, consistent powder. This step is critical to reduce particle size, which minimizes light scattering (the Christiansen effect) and prevents band distortion.
-
-
Mixing with KBr:
-
Add approximately 100-200 mg of dry KBr powder to the mortar (a sample-to-KBr ratio of ~1:100).
-
Mix thoroughly with the ground sample by gentle grinding for 1-2 minutes. The goal is a homogenous mixture where the sample is finely dispersed in the KBr matrix.
-
-
Pellet Pressing:
-
Transfer the mixture to a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This sinters the KBr into a transparent or translucent disc.
-
-
Acquiring the Spectrum:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, run a background scan with an empty sample compartment to measure the instrument and atmospheric (H₂O, CO₂) contributions. The instrument software will automatically subtract this from the sample spectrum.
-
Run the sample scan. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak positions (wavenumbers) and intensities. Compare the experimental peaks to the predicted values to confirm the presence of the key functional groups.
-
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
A Broader Perspective: Comparison with Alternative Analytical Methods
While FT-IR excels at functional group identification, a comprehensive structural elucidation requires a multi-technique approach. Here, we compare FT-IR with other common analytical methods for characterizing this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FT-IR Spectroscopy | Functional groups present (amine, ether, aromatic, C-Cl). | Fast, non-destructive, excellent for confirming the presence of key functional groups. | Provides limited information on molecular connectivity and stereochemistry. Complex fingerprint region can be hard to interpret fully. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed map of the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[9] | Unambiguously determines the substitution pattern on both aromatic rings through chemical shifts and coupling constants. Confirms the number of unique carbons. | Requires larger sample amounts than MS, and analysis time is longer. Solubility of the sample can be a factor. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS). Fragmentation patterns reveal structural motifs. | Confirms the molecular formula (C₁₂H₉Cl₂NO).[10] Fragmentation can show the loss of the phenoxy or aniline moieties, confirming the core structure. | Does not distinguish between isomers. Provides little information about specific functional groups directly. |
| Raman Spectroscopy | Complementary vibrational information. | Excellent for symmetric, non-polar bonds. The C=C aromatic stretches and C-Cl bonds may yield strong, sharp signals, complementing the IR data.[11] | N-H and other polar bonds often produce weak signals. Fluorescence from the sample can interfere with the spectrum. |
Synergistic Application: In a typical drug development workflow, FT-IR would be used as a rapid screening tool to verify that a synthesis has produced a molecule with the expected functional groups (e.g., confirming the presence of the amine and ether after a coupling reaction). Subsequently, NMR and high-resolution MS would be employed to provide definitive proof of the exact structure, connectivity, and molecular formula.
Conclusion
FT-IR spectroscopy is an indispensable tool for the analysis of this compound. It provides a rapid and definitive confirmation of the molecule's key chemical functionalities—the primary aromatic amine, the diaryl ether bridge, and the substituted aromatic systems. While it does not provide the complete structural picture that NMR or MS can, its strength lies in its speed, simplicity, and direct reporting on the functional group architecture. By integrating FT-IR into a broader analytical strategy, researchers can efficiently and confidently characterize complex molecules, ensuring the integrity and success of their scientific endeavors.
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A Comparative Analysis of the Biological Activity of 3-Chloro-4-(4-chlorophenoxy)aniline and Structurally Related Compounds
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the diphenyl ether aniline scaffold has emerged as a promising framework for the development of novel therapeutic agents. Among these, 3-Chloro-4-(4-chlorophenoxy)aniline has garnered significant attention for its potent biological activities, particularly as an antimalarial agent. This guide provides an in-depth comparison of the biological activity of 3-Chloro-4-(4-chlorophenoxy)aniline with its structurally similar analogs, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.
Introduction to 3-Chloro-4-(4-chlorophenoxy)aniline
3-Chloro-4-(4-chlorophenoxy)aniline, also known as ANI, is a synthetic compound characterized by a central aniline ring substituted with a chlorine atom and a 4-chlorophenoxy group. This specific substitution pattern is crucial for its biological activity, which primarily targets the enoyl-acyl carrier protein reductase (ENR) of Plasmodium falciparum (PfENR), an essential enzyme in the parasite's fatty acid synthesis pathway (FAS-II).[1][2] Inhibition of this pathway disrupts the parasite's ability to produce vital fatty acids, leading to its demise. The emergence of drug-resistant malaria strains necessitates the exploration of novel compounds like 3-Chloro-4-(4-chlorophenoxy)aniline and its derivatives.[3]
Structurally Similar Compounds for Comparison
For a comprehensive evaluation, we will compare the biological activity of 3-Chloro-4-(4-chlorophenoxy)aniline with the following structurally related compounds:
-
3-Chloro-4-(4-bromophenoxy)aniline: This analog replaces the chlorine atom on the phenoxy ring with a bromine atom, allowing for an assessment of the effect of different halogens at this position.
-
3-Chloro-4-(4-methylphenoxy)aniline: In this analog, the chlorine on the phenoxy ring is substituted with a methyl group, providing insight into the impact of an electron-donating group versus an electron-withdrawing halogen.
-
Artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA): This hybrid molecule covalently links artesunate, a potent antimalarial drug, with 3-Chloro-4-(4-chlorophenoxy)aniline, aiming to enhance efficacy and potentially overcome resistance.[3]
Comparative Biological Activity: A Data-Driven Analysis
The primary measure of a compound's effectiveness against Plasmodium falciparum is its 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50%. The following table summarizes the available in vitro antiplasmodial activity data for 3-Chloro-4-(4-chlorophenoxy)aniline and its related compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |
| 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) | 3D7 | 2.6 | ~10.3 | [2][4] |
| W2 | 3.3 | ~13.0 | [2][4] | |
| Artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA) | 3D7 | 0.01147 | ~0.018 | [3] |
| W2 | 0.00145 | ~0.0023 | [3] |
Note: Direct comparative IC50 values for 3-Chloro-4-(4-bromophenoxy)aniline and 3-Chloro-4-(4-methylphenoxy)aniline from the same experimental setup were not available in the reviewed literature. The provided data for ANI and ATSA are from different studies and should be interpreted with caution due to potential variations in experimental conditions.
The data clearly demonstrates the potent antiplasmodial activity of the hybrid molecule, ATSA, with IC50 values in the nanomolar range, significantly lower than the parent compound, ANI.[3] This suggests a synergistic or additive effect of combining the two pharmacophores.
Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (PfENR)
The primary molecular target of 3-Chloro-4-(4-chlorophenoxy)aniline and its analogs is the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the parasite's type II fatty acid synthesis (FAS-II) pathway.
Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.
PfENR Inhibition Assay (Spectrophotometric)
This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of recombinant PfENR. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify recombinant PfENR using standard molecular biology techniques.
-
Assay Buffer: Prepare an assay buffer consisting of 100 mM sodium phosphate (pH 7.5), 1 mM dithiothreitol (DTT).
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, 100 µM NADH, and the desired concentration of the test compound.
-
Enzyme Addition: Add a pre-determined concentration of purified PfENR to initiate the reaction.
-
Substrate Addition: After a brief pre-incubation (e.g., 10 minutes) of the enzyme with the inhibitor, add the substrate, crotonoyl-CoA (final concentration, e.g., 50 µM), to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each compound concentration. Determine the percent inhibition relative to the no-inhibitor control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cytotoxicity and Selectivity Index
An ideal drug candidate should exhibit high potency against the target pathogen while displaying minimal toxicity to host cells. The cytotoxicity of a compound is typically assessed using mammalian cell lines (e.g., Vero or HEK293T cells) and is expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.
The selective index for the combination of 3-Chloro-4-(4-chlorophenoxy)aniline with artesunate against Vero E6 cells was found to be 13.6. [2]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study with a wide range of analogs is not yet available in the public domain, some initial observations can be made:
-
Halogen Substitution: The presence of halogens on the phenoxy ring appears to be important for activity. A direct comparison between the chloro and bromo analogs would be necessary to determine the optimal halogen at this position. The high lipophilicity conferred by halogens may enhance membrane permeability. [5]* Hybridization: The dramatically increased potency of the artesunate hybrid (ATSA) highlights a successful strategy to enhance antimalarial activity. [3]This approach likely combines the distinct mechanisms of action of both molecules, potentially reducing the likelihood of resistance development.
-
Electron-Donating vs. Electron-Withdrawing Groups: Comparing the chloro- and methyl-substituted analogs would elucidate the role of electronic effects on the phenoxy ring in binding to PfENR.
Conclusion and Future Directions
3-Chloro-4-(4-chlorophenoxy)aniline represents a valuable lead compound in the quest for new antimalarial agents. Its specific inhibition of PfENR provides a clear mechanism of action. The significantly enhanced potency of its artesunate hybrid underscores the potential of this scaffold for further development.
Future research should focus on a systematic structure-activity relationship study to explore the effects of various substitutions on both the aniline and phenoxy rings. Direct comparative studies of analogs under standardized assay conditions are crucial for generating reliable data to guide optimization efforts. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising compounds are necessary to translate these in vitro findings into potential clinical candidates. This technical guide provides a foundational framework for researchers to build upon in their efforts to develop the next generation of antimalarial drugs.
References
- Sifuna, M. W., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. BioMed Research International, 2019, 5153482. [Link]
- Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (2024). MDPI. [Link]
- WWARN Procedure INV08: P.falciparum drug sensitivity assay using SYBR® Green I. (n.d.). WWARN. [Link]
- Sifuna, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research, 122(4), 935-946. [Link]
- The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (n.d.). University of the Witwatersrand, Johannesburg. [Link]
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A Comparative Guide to the Reactivity of 3-Chloro-4-(2-chlorophenoxy)aniline and 3-Chloro-4-(4-chlorophenoxy)aniline
Introduction
In the landscape of medicinal chemistry and materials science, substituted diphenyl ethers are privileged scaffolds. Among them, chloro-substituted phenoxyanilines serve as critical building blocks for a range of functional molecules, from kinase inhibitors to high-performance polymers.[1] The precise placement of halogen substituents can dramatically alter molecular properties, including metabolic stability, binding affinity, and, most fundamentally, chemical reactivity.
This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 3-Chloro-4-(2-chlorophenoxy)aniline and 3-Chloro-4-(4-chlorophenoxy)aniline . While differing only by the position of a single chlorine atom on the phenoxy ring (ortho vs. para), this subtle structural change imparts distinct electronic and steric characteristics. We will dissect these differences and predict their impact on common synthetic transformations, providing field-proven experimental protocols for researchers to validate these principles in their own work.
Structural and Electronic Analysis: The Root of Reactivity Differences
The reactivity of an aniline derivative is primarily dictated by the nucleophilicity of the amino group (-NH₂) and the susceptibility of the aromatic rings to substitution. The key to understanding the differences between our two target isomers lies in analyzing the electronic and steric influence of the distal chlorine atom.
-
3-Chloro-4-(4-chlorophenoxy)aniline (The para isomer): The chlorine atom at the 4-position of the phenoxy ring exerts a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). Due to its distance, its influence on the aniline ring is transmitted electronically through the ether linkage. This effect modestly reduces the electron-donating capacity of the phenoxy group, thereby slightly deactivating the entire molecule compared to an unsubstituted phenoxyaniline.
-
This compound (The ortho isomer): The chlorine atom at the 2-position of the phenoxy ring exerts a similar electronic influence (-I, +R). However, its proximity to the ether bond introduces two additional factors:
-
Steric Hindrance: The ortho-chloro group can restrict the free rotation around the C-O bond of the ether, influencing the molecule's preferred conformation.
-
Through-Space Field Effects: The electron-withdrawing inductive effect can be felt more acutely "through-space" by the ether oxygen and, by extension, the aniline ring.
-
This leads to the central hypothesis: the ortho isomer is expected to be slightly more electron-deficient, and its amino group less nucleophilic, than the para isomer due to the proximity of the second chlorine atom to the bridging ether linkage.
Caption: Comparative electronic and steric effects of ortho vs. para chlorine substitution.
Comparative Reactivity in Key Transformations
We will evaluate the expected reactivity in two fundamental reaction classes that are critical for drug development and synthetic chemistry: N-Acylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
N-Acylation: A Probe of Nucleophilicity
The acylation of the amino group to form an amide is one of the most common transformations for aniline building blocks. The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom.
-
Prediction: We anticipate that 3-Chloro-4-(4-chlorophenoxy)aniline (para) will react faster than its ortho counterpart. The reduced electron-withdrawing influence of the distal para-chloro group results in a higher electron density on the amino nitrogen, making it a more potent nucleophile.
-
Experimental Validation: A competitive experiment, where a substoichiometric amount of an acylating agent (e.g., benzoyl chloride) is added to an equimolar mixture of the two isomers, would provide definitive evidence. The product ratio, determined by LC-MS or ¹H NMR, would directly reflect the relative reactivity.
Suzuki-Miyaura Cross-Coupling: Reactivity of the C-Cl Bond
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, crucial for elaborating complex molecular scaffolds.[2] The reaction is initiated by the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[3] The efficiency of this step, often the rate-determining one, is highly sensitive to the electronic nature of the aryl halide.[3]
-
Prediction: The C-Cl bond at the 3-position of the aniline ring is the target for this transformation. Its reactivity is influenced by the overall electron density of the ring. Since the ortho isomer's ring system is hypothesized to be more electron-poor, the C-Cl bond should be more polarized and thus more susceptible to oxidative addition . Therefore, This compound (ortho) may exhibit slightly higher reactivity or proceed under milder conditions in a Suzuki-Miyaura coupling.
-
Experimental Validation: Parallel reactions with a boronic acid under identical, carefully controlled conditions (catalyst loading, temperature, time) would be necessary. Comparing the reaction yields at specific time points would reveal differences in the reaction kinetics.
Experimental Design for Comparative Analysis
To empirically test these hypotheses, a structured experimental workflow is essential. The following diagram and protocols outline a self-validating system for synthesis and comparative reactivity studies.
Sources
A Comparative Guide to the X-ray Crystallography of Substituted Diphenyl Ether Anilines: From Crystal Engineering to Structure-Activity Insights
For Researchers, Scientists, and Drug Development Professionals
The diphenyl ether aniline scaffold is a cornerstone in medicinal chemistry, most notably as a privileged structure for the inhibition of bacterial enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis.[1] The precise three-dimensional arrangement of these molecules, dictated by their substitution patterns, is paramount in defining their interaction with the target enzyme and, consequently, their therapeutic efficacy. X-ray crystallography stands as the definitive technique for elucidating these intricate structural details.[2]
This guide provides a comprehensive comparison of the crystallographic features of substituted diphenyl ether anilines and related compounds. By examining experimental data, we will explore how different substituents influence crystallization, molecular conformation, and intermolecular interactions, offering insights for rational drug design and crystal engineering.
The Art and Science of Crystallizing Diphenyl Ether Anilines: A Comparative Overview of Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. For substituted diphenyl ether anilines, a range of crystallization techniques can be employed, with the optimal method being highly dependent on the specific physicochemical properties imparted by the substituents.
Common Crystallization Techniques for Diphenyl Ether Derivatives:
| Crystallization Method | Principle | Applicability to Diphenyl Ether Anilines | Key Considerations |
| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce crystallization. | Widely applicable due to the good solubility of many derivatives in common organic solvents. | Solvent choice is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled to influence crystal size and quality. |
| Vapor Diffusion (Hanging and Sitting Drop) | A concentrated drop of the sample/precipitant mixture equilibrates with a larger reservoir of precipitant, slowly increasing the concentration in the drop to induce crystallization. | Particularly useful for smaller sample quantities and for screening a wide range of crystallization conditions. | Requires careful optimization of precipitant type and concentration. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization. | Effective for compounds with a significant temperature-dependent solubility gradient. | The cooling rate must be carefully controlled to prevent the formation of polycrystalline material. |
| Antisolvent Crystallization | An "antisolvent" in which the compound is poorly soluble is slowly added to a solution of the compound, inducing precipitation and crystallization. | A versatile technique that can be used for a wide range of diphenyl ether aniline derivatives. | The rate of addition and the choice of antisolvent are key parameters to control. |
| Seeding | Introducing a small, high-quality crystal (a "seed") into a supersaturated solution to initiate controlled crystal growth. | Can be highly effective for obtaining large, well-diffracting crystals, especially when spontaneous nucleation is difficult.[3] | Requires the prior existence of a suitable seed crystal. |
Causality in Method Selection: The choice of crystallization method is intrinsically linked to the molecular structure of the substituted diphenyl ether aniline. For instance, highly flexible molecules may benefit from the slower equilibration times of vapor diffusion, allowing them to adopt a uniform conformation necessary for crystal lattice formation. Conversely, more rigid structures might crystallize readily via slow evaporation. The presence of hydrogen bond donors and acceptors, introduced through various substituents, can also be exploited to guide crystallization through the selection of specific solvents that can participate in or compete with these interactions.
The Crystallographic Landscape: A Comparative Analysis of Structural Features
The substitution pattern on both the diphenyl ether and aniline moieties profoundly influences the resulting crystal structure. By analyzing crystallographic data from the Cambridge Structural Database (CSD) and published literature, we can discern key trends.[3][4][5]
Molecular Conformation: The Dihedral Angle's Crucial Role
A defining conformational feature of diphenyl ether derivatives is the torsion or dihedral angle between the two phenyl rings. This angle is a delicate balance of steric hindrance from ortho substituents and electronic effects.[6]
Illustrative Comparison of Dihedral Angles in Diphenyl Ether Derivatives:
| Compound/Derivative | Substitution Pattern | Dihedral Angle(s) | Reference/CSD Code |
| 4-bromodiphenyl ether | Mono-substituted | Varies | [6] |
| Fluoro-substituted 4-bromodiphenyl ethers | Various fluoro substitutions | Varies | [6] |
| 2-Phenoxyaniline | Unsubstituted | - | [7] |
| Substituted N-phenylacetamides | Various substitutions | ~60° between aryl rings | [8] |
The introduction of bulky substituents at the ortho positions of either phenyl ring will generally lead to a larger dihedral angle to alleviate steric strain. This conformational flexibility is critical for binding to the active site of ENR, where the molecule must adopt a specific, often non-planar, conformation.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of substituted diphenyl ether anilines is governed by a network of non-covalent interactions. The nature and strength of these interactions are directly modulated by the functional groups present.
Key Intermolecular Interactions and the Influence of Substituents:
-
N-H···O Hydrogen Bonds: The amide linkage in many bioactive diphenyl ether anilines provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are highly directional and often lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice.[8][9] The presence of other hydrogen bond acceptors, such as nitro groups or sulfonyl oxygens, can lead to more complex and competing hydrogen bonding networks.
-
π-π Stacking: The aromatic rings of the diphenyl ether and aniline moieties are prone to π-π stacking interactions. The nature of the substituents significantly impacts these interactions. Electron-withdrawing groups on one ring and electron-donating groups on another can enhance electrostatic attraction in a face-to-face stacking arrangement.[10]
-
C-H···π Interactions: These weaker interactions, where a C-H bond acts as a weak acid and interacts with the electron-rich face of an aromatic ring, are ubiquitous in the crystal packing of aromatic compounds and contribute to the overall stability of the lattice.
-
Halogen Bonding: The introduction of halogen substituents (Cl, Br, I) can introduce halogen bonding interactions (C-X···A, where A is a Lewis base) into the crystal packing, providing an additional directional force for crystal engineering.
The interplay of these interactions, as dictated by the substitution pattern, determines the final crystal packing motif, which can in turn influence physical properties such as solubility and dissolution rate – critical parameters in drug development.[11]
Experimental Protocols: A Self-Validating Workflow for Crystallographic Analysis
The following provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of a novel substituted diphenyl ether aniline.
Part 1: Crystal Growth
-
Solubility Screening: Begin by screening the solubility of the purified compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof). The ideal solvent system is one in which the compound is sparingly soluble at room temperature.
-
Crystallization Setup (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in the chosen solvent system.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Part 2: X-ray Data Collection
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
-
Diffractometer Setup and Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Perform an initial screening to assess crystal quality and determine the unit cell parameters.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
Collect a full sphere of diffraction data using a series of scans.
-
Part 3: Data Processing and Structure Solution
-
Data Integration and Scaling:
-
Process the raw diffraction images to integrate the intensities of the individual reflections.
-
Scale and merge the integrated intensities to produce a final reflection file.
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
-
Structure Refinement:
-
Refine the atomic coordinates, displacement parameters, and occupancies of the initial model against the experimental diffraction data using full-matrix least-squares refinement.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Continue refinement until the model converges, as indicated by stable R-factors and a flat difference Fourier map.
-
Visualizing the Crystallographic Workflow
The journey from a synthesized molecule to a refined crystal structure can be visualized as a logical workflow.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
The crystallographic analysis of substituted diphenyl ether anilines provides invaluable, atom-level insights into their structure and intermolecular interactions. This knowledge is fundamental for understanding their biological activity and for the rational design of new therapeutic agents with improved efficacy and physicochemical properties. While a comprehensive, comparative crystallographic database for this specific class of compounds is still emerging, the principles and methodologies outlined in this guide, supported by data from closely related structures, provide a robust framework for researchers in the field. Future work should focus on systematic crystallographic studies of a diverse library of substituted diphenyl ether anilines to build a more complete picture of their structure-property relationships.
References
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Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. Retrieved January 23, 2026, from [Link]
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Hühnerfuss, H., & Kallenborn, R. (2006). Electrostatic and aspheric influence of the fluoro-substitution of 4-bromodiphenyl ether (PBDE 3). PubMed Central. Retrieved January 23, 2026, from [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Retrieved January 23, 2026, from [Link]
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N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. ResearchGate. Retrieved January 23, 2026, from [Link]
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Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PubMed Central. Retrieved January 23, 2026, from [Link]
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3-Phenoxyaniline. PubChem. Retrieved January 23, 2026, from [Link]
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N-H Hydrogen Bonding in Porphyrins – From Conformational Design to Supramolecular Chemistry. ResearchGate. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to Chloroaniline-Derived Kinase Inhibitors: A Deep Dive into Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a central role in cellular signaling pathways, has revolutionized the treatment of numerous malignancies. Within this diverse class of therapeutics, a notable scaffold that has given rise to potent inhibitors is the chloroaniline moiety. This guide provides a comprehensive comparative analysis of kinase inhibitors derived from chloroanilines, juxtaposing their performance with established alternatives. We will delve into the structure-activity relationships, mechanistic nuances, and the experimental data that underpin their development, offering a critical perspective for researchers in the field.
The Significance of the Chloroaniline Scaffold
The chloroaniline substructure, characterized by a chlorine atom attached to an aniline ring, offers a unique combination of physicochemical properties that are advantageous in drug design. The chlorine atom, being an electron-withdrawing group, can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities within the kinase ATP-binding pocket. Furthermore, the lipophilicity imparted by the chlorine can enhance membrane permeability and oral bioavailability. However, the position of the chlorine atom (ortho, meta, or para) and the overall substitution pattern on the aniline ring are critical determinants of both potency and selectivity, as well as potential toxicity. It is this delicate balance that medicinal chemists strive to optimize.
Comparative Analysis of Chloroaniline-Derived Kinase Inhibitors
This section will focus on a comparative analysis of prominent chloroaniline-derived kinase inhibitors against their non-chloroaniline counterparts targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the non-receptor tyrosine kinase Src.
EGFR Inhibitors: The Battle for Potency and Resistance Breaking
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC) and other epithelial tumors. The first-generation EGFR inhibitors, such as gefitinib and erlotinib, are anilinoquinazoline derivatives that have shown significant clinical benefit.[1] A key development in this area has been the exploration of 2-chloro-4-anilino-quinazolines as dual inhibitors of both EGFR and VEGFR-2.[2]
One notable example is compound 8o from a series of 2-chloro-4-anilino-quinazolines, which demonstrated significantly enhanced potency against both EGFR and VEGFR-2 compared to its prototype.[2][3] The chloroaniline moiety in this series plays a crucial role in occupying a hydrophobic pocket in the kinase domain, while the substituent at the para-position of the aniline ring is critical for hydrogen bonding interactions with conserved glutamate and aspartate residues.[2]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 8o (2-chloro-4-anilino-quinazoline derivative) | EGFR | ~100 | Gefitinib | EGFR | 2-37 |
| VEGFR-2 | ~30 | Erlotinib | EGFR | 2 | |
| Lapatinib | EGFR/HER2 | 10.8/9.2 |
Table 1: Comparative IC50 values of a chloroaniline-derived EGFR/VEGFR-2 inhibitor against established EGFR inhibitors.
The data suggests that while established inhibitors like gefitinib and erlotinib exhibit potent EGFR inhibition, the chloroaniline-derived compound 8o presents a promising dual-inhibitory profile. This dual targeting of both EGFR and VEGFR-2 signaling pathways could potentially offer a synergistic antitumor effect and a strategy to overcome resistance mechanisms.
VEGFR-2 Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several multi-kinase inhibitors that target VEGFR-2, such as sorafenib and sunitinib, are approved for the treatment of various solid tumors.[5] The chloroaniline scaffold has been incorporated into novel VEGFR-2 inhibitors to enhance their potency and selectivity.
For instance, a series of quinazoline derivatives bearing a 4-(3-chloro-4-fluoroanilino) moiety have been developed as potent VEGFR-2 inhibitors. The chloro- and fluoro-substituents on the aniline ring are crucial for occupying the hydrophobic region of the ATP-binding pocket of VEGFR-2.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| 4-(3-chloro-4-fluoroanilino)-quinazoline derivative | VEGFR-2 | ~10-50 | Sorafenib | VEGFR-2 | 90 |
| Sunitinib | VEGFR-2 | 9 | |||
| Axitinib | VEGFR-2 | 0.2 |
Table 2: Comparative IC50 values of a chloroaniline-derived VEGFR-2 inhibitor against established VEGFR-2 inhibitors.
While sunitinib and axitinib remain highly potent VEGFR-2 inhibitors, the development of chloroaniline-based compounds offers alternative scaffolds with the potential for improved pharmacokinetic properties and different off-target profiles.
Src Kinase Inhibitors: Overcoming Non-Receptor Tyrosine Kinase Activity
Src is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, invasion, and metastasis.[6] Bosutinib (SKI-606), a potent dual Src/Abl kinase inhibitor, features a 4-[(2,4-dichloro-5-methoxyphenyl)amino] moiety.[6][7] The dichlorinated aniline ring is a key structural feature that contributes to its high affinity for the Src kinase domain.
A comparative analysis with other Src family kinase inhibitors, such as dasatinib and saracatinib, highlights the potency of bosutinib.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Bosutinib | Src | 1.2 | Dasatinib | Src | 0.55 |
| Abl | 20 | Abl | <1 | ||
| Saracatinib | Src | 2.7 |
Table 3: Comparative IC50 values of the chloroaniline-derived Src/Abl inhibitor bosutinib against other Src inhibitors.
Bosutinib's potent inhibition of both Src and Abl kinases makes it an effective therapeutic for chronic myeloid leukemia (CML).[6] The structure-activity relationship studies of bosutinib analogs have further refined the understanding of the role of the dichlorophenylamino group in achieving high potency and selectivity.
Experimental Methodologies: Ensuring Scientific Rigor
The comparative data presented in this guide is derived from robust and validated experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme. A standard protocol involves the following steps:
-
Reagents and Setup:
-
Purified recombinant kinase enzyme (e.g., EGFR, VEGFR-2, Src).
-
Kinase-specific substrate (e.g., a synthetic peptide or protein).
-
ATP (Adenosine triphosphate) as the phosphate donor.
-
Assay buffer containing appropriate salts, pH, and cofactors.
-
Test compounds (chloroaniline-derived inhibitors and comparators) dissolved in DMSO.
-
A microplate (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, FP).[8]
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo®).[2]
-
-
The data is plotted as the percentage of kinase activity versus the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated using non-linear regression analysis.
-
Cell-Based Kinase Activity Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of kinase activity within living cells.
-
Cell Culture and Treatment:
-
Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, HUVECs for VEGFR-2, MDA-MB-231 for Src) are cultured under standard conditions.
-
Cells are treated with various concentrations of the test compounds for a specific duration.
-
-
Measurement of Kinase Inhibition:
-
Western Blotting: The phosphorylation status of the target kinase or its downstream substrates is assessed by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation signal indicates inhibition of the kinase.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the kinase in the presence of the inhibitor indicates target engagement.
-
Proliferation/Viability Assays (e.g., MTT, SRB): These assays measure the effect of the inhibitor on cell growth and viability. A decrease in cell proliferation is an indirect measure of the inhibitor's efficacy.
-
Signaling Pathways and Workflow Diagrams
To visualize the points of intervention for these kinase inhibitors, the following diagrams illustrate the simplified signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: Simplified signaling pathways of EGFR, VEGFR-2, and Src, and the points of intervention by chloroaniline-derived inhibitors.
Experimental Workflow
Caption: General experimental workflow for the development and comparative study of kinase inhibitors.
Conclusion and Future Perspectives
Kinase inhibitors derived from the chloroaniline scaffold represent a promising avenue in the ongoing quest for more effective and selective cancer therapeutics. The examples of dual EGFR/VEGFR-2 inhibitors and potent Src inhibitors like bosutinib demonstrate the versatility of this chemical moiety. The comparative analysis with established non-chloroaniline alternatives reveals that while the established drugs often exhibit high potency, chloroaniline-based compounds can offer unique advantages, such as dual-targeting capabilities and potentially different selectivity profiles, which could be crucial in overcoming drug resistance.
Future research should focus on expanding the chemical space around the chloroaniline scaffold to identify novel inhibitors with improved potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships will be paramount in guiding the rational design of next-generation kinase inhibitors. Furthermore, comprehensive preclinical and clinical evaluation of these novel compounds will be essential to translate their promising in vitro activity into tangible clinical benefits for cancer patients.
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- Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1185-1194.
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Barbosa, M. L. de C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ResearchGate. Retrieved from [Link]
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Guida, E., et al. (2015). Binding mode of saracatinib, dasatinib, and bosutinib in the EGFR... ResearchGate. Retrieved from [Link]
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Remsing Rix, L. L., et al. (2011). Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. Retrieved from [Link]
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Hu-Lowe, D. D., et al. (2008). Comparison of cellular selectivity of approved and investigational... ResearchGate. Retrieved from [Link]
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- Martin, A. S., et al. (2017). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. OncoTargets and Therapy, 10, 5637–5645.
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Kumar, R., et al. (2009). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. Retrieved from [Link]
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Levy, B. P. (2016, December 21). Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 3-Chloro-4-(2-chlorophenoxy)aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of a novel chemical entity is the bedrock of any successful program. The 3-chloro-4-(phenoxy)aniline scaffold is a privileged structure in modern pharmacology, forming the core of molecules ranging from targeted oncology agents to anthelmintics.[1] However, its synthesis can yield closely related isomers, and its structural complexity—featuring two substituted aromatic rings linked by a flexible ether bond—demands a rigorous, multi-technique approach to validation.
This guide provides an in-depth comparison of the critical analytical techniques required to build a self-validating workflow for the structural elucidation of 3-Chloro-4-(2-chlorophenoxy)aniline and its derivatives. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, ensuring that the data from each step corroborates the others, leading to an unimpeachable structural assignment.
The Analytical Challenge: More Than Just a Formula
The structure of this compound presents specific analytical hurdles. The potential for isomeric products during synthesis (e.g., alternative chlorination patterns or ether linkages) necessitates more than just a molecular weight confirmation. Spectroscopic analysis must definitively prove the precise connectivity and substitution pattern of every atom. Key challenges include resolving complex, overlapping signals in the aromatic region of NMR spectra and interpreting the distinct isotopic patterns generated by the two chlorine atoms in mass spectrometry.
An Integrated, Self-Validating Analytical Workflow
Caption: Integrated workflow for structural validation.
Mass Spectrometry: The First Checkpoint
Expertise & Causality: The initial step for any newly synthesized compound is to confirm its molecular weight and elemental composition. For halogenated compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.[2][3] Its ability to measure mass to several decimal places allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.[4][5][6] Furthermore, the presence of two chlorine atoms in the target molecule creates a highly characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see a trio of peaks: the monoisotopic peak ([M]⁺), a peak at M+2 ([M+2]⁺), and a smaller peak at M+4 ([M+4]⁺), with a distinctive intensity ratio of approximately 9:6:1. Observing this pattern is a powerful piece of evidence confirming the presence of two chlorine atoms.
Data Presentation: HRMS of this compound
Molecular Formula: C₁₂H₉Cl₂NO
| Ion | Theoretical m/z | Observed m/z | Δ (ppm) | Theoretical Abundance (%) |
| [M+H]⁺ (C₁₂H₁₀Cl₂NO⁺) | 254.0134 | 254.0135 | 0.4 | 100.0 |
| [M+2+H]⁺ | 256.0105 | 256.0106 | 0.4 | 63.8 |
| [M+4+H]⁺ | 258.0075 | 258.0077 | 0.8 | 10.2 |
This data is based on literature values for similar compounds and theoretical calculations.[7]
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.
-
Mass Spectrometry: Analyze the eluent using an Orbitrap or TOF mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the resolution is set to >60,000 to achieve the necessary mass accuracy.
-
Analysis: Extract the ion chromatogram for the theoretical m/z of the protonated molecule (254.0134). Verify the mass accuracy and compare the observed isotopic pattern with the theoretical distribution for a dichlorinated compound.
NMR Spectroscopy: Building the Molecular Framework
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A combination of 1D and 2D experiments is required to piece the puzzle together.
Caption: Relationship between NMR experiments for structure assembly.
Expertise & Causality: Interpreting the Spectra
-
¹H NMR: Protons on the aromatic rings will resonate in the downfield region (~6.5-8.0 ppm). The key is to analyze the splitting patterns (multiplicity) and coupling constants (J-values). For the aniline ring, we expect to see three distinct signals: a doublet, a doublet of doublets, and another doublet, revealing their ortho, meta, and para relationships. The 2-chlorophenoxy ring will show four signals with more complex splitting due to its substitution pattern. The broad singlet for the -NH₂ protons will also be present, which typically disappears upon D₂O exchange.
-
¹³C NMR: Aromatic carbons typically appear between 110-160 ppm. A proton-decoupled ¹³C spectrum should reveal 12 distinct signals for the 12 unique carbons in the molecule. A DEPT-135 or APT experiment is invaluable here; it differentiates carbons with odd numbers of attached protons (CH, CH₃) from those with even numbers (CH₂) and quaternary carbons (C), which will be absent. This helps confirm the number of protonated vs. non-protonated carbons in the aromatic rings.
-
2D NMR (COSY, HSQC, HMBC): This is where the structure is definitively assembled.[8][9][10][11][12][13]
-
COSY (COrrelation SpectroscopY) shows correlations between protons that are coupled (typically 2-3 bonds apart). This will clearly map out the proton networks on the aniline ring and the chlorophenoxy ring as two separate spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of every protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. The crucial correlation to observe is between the proton ortho to the ether linkage on one ring and the quaternary carbon of the ether linkage on the other ring. This provides undeniable proof of the C-O-C ether bond connecting the two aromatic systems.
-
Data Presentation: Predicted NMR Data for this compound in CDCl₃
| Technique | Observation | Implication |
| ¹H NMR | Signals in the 6.7-7.5 ppm range. Distinct splitting patterns (d, dd). Broad singlet ~3.8 ppm. | Confirms aromatic protons and the presence of the aniline -NH₂ group. |
| ¹³C NMR | 12 signals in the 115-160 ppm range. | Confirms the 12 unique carbon environments of the scaffold. |
| DEPT-135 | 7 positive signals (CH), 5 signals absent (quaternary C). | Differentiates protonated carbons from substituted carbons. |
| COSY | Correlations establish two independent aromatic spin systems. | Defines the proton connectivity within each of the two rings. |
| HSQC | 7 cross-peaks, correlating each of the 7 aromatic ¹H signals to a ¹³C signal. | Unambiguously assigns each protonated carbon. |
| HMBC | Key cross-peak between H-5 and C-1' (and/or H-6' and C-4). | Crucial evidence: Confirms the ether linkage between the two rings at the correct positions. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14]
-
1D ¹H Acquisition: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer. Ensure good signal-to-noise and resolution.
-
1D ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC & HMBC Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, pick peaks, and analyze the correlations in the 2D spectra to build the final structure.
X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, the only technique that provides an absolute, three-dimensional map of the molecule is single-crystal X-ray diffraction.[15][16] It is the ultimate arbiter in cases of ambiguity and is often required for patent applications or regulatory filings for a novel molecular entity. The primary challenge is experimental: growing a single, high-quality crystal suitable for diffraction.[17][18][19] However, if successful, the resulting electron density map provides incontrovertible proof of connectivity, bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[20]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step. Screen various solvents and solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone/water) using slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of at least 0.1 mm in each dimension.
-
Mounting & Data Collection: Carefully mount a suitable crystal on a goniometer head. Collect diffraction data using a modern diffractometer, typically with Mo or Cu Kα radiation, often at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Cl). Refine the structural model against the experimental data to locate the remaining C, O, and N atoms, and finally the H atoms.
-
Validation: The final refined structure is validated based on metrics like the R-factor (agreement factor), goodness-of-fit, and the reasonableness of bond lengths and angles. The final output is an unambiguous 3D model of the molecule.
Conclusion
Validating the structure of a this compound derivative is a systematic process of building and corroborating evidence. The workflow begins with HRMS to confirm the correct molecular formula and the presence of two chlorine atoms. It then proceeds to a suite of NMR experiments , which act as molecular cartography, mapping the ¹H and ¹³C framework and, crucially, using 2D techniques like HMBC to prove the connectivity between the two aromatic rings through the ether linkage. Finally, for novel scaffolds or when absolute certainty is required, X-ray crystallography provides the definitive, three-dimensional proof. By following this integrated, self-validating approach, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug discovery and development efforts.
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Rojas, H., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]
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Ahrens, J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available at: [Link]
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. Available at: [Link]
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Duckett, C., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Sheffield Hallam University Research Archive. Available at: [Link]
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Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. Available at: [Link]
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Kafle, A., et al. (2017). Resolution Ladder for High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
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ResearchGate. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Elemental Composition determination based on MS. ResearchGate. Available at: [Link]
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A Comparative Guide to the Ecotoxicity of Chlorinated Aniline Isomers
Chlorinated anilines are a class of aromatic amines used extensively as intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers.[1][2] Their widespread use, however, has led to their emergence as significant environmental contaminants found in wastewater, soil, and even the atmosphere.[1][2][3] Due to their persistence and potential for bioaccumulation, understanding the ecotoxicity of different chlorinated aniline isomers is paramount for accurate environmental risk assessment and the development of effective mitigation strategies.[1][3][4]
This guide provides a comparative analysis of the ecotoxicity of various chlorinated aniline isomers, offering researchers and environmental scientists a comprehensive resource supported by experimental data and standardized protocols. We will delve into the structure-activity relationships that govern their toxicity and provide detailed methodologies for key ecotoxicological assays.
Comparative Ecotoxicity of Chlorinated Aniline Isomers
The toxicity of chlorinated anilines to aquatic organisms is highly dependent on the number and position of chlorine atoms on the aniline ring. Generally, an increase in chlorine substitution tends to correlate with increased toxicity.[5] This relationship is often linked to the hydrophobicity of the molecule; a higher degree of chlorination increases the compound's ability to partition into biological membranes, thereby enhancing its toxic potential.[5]
Below is a summary of acute toxicity data (LC50/EC50) for various chlorinated aniline isomers across different trophic levels, representing fish, invertebrates, and algae.
Table 1: Acute Ecotoxicity of Monochloroaniline Isomers
| Isomer | Test Organism | Endpoint (48-96h) | Value (mg/L) | Reference |
| 2-Chloroaniline | Daphnia magna | EC50 | 0.38 | ECHA |
| 3-Chloroaniline | Daphnia magna | EC50 | 1.3 | ECHA |
| 4-Chloroaniline | Daphnia magna | EC50 | 0.34 | ECHA |
| 2-Chloroaniline | Pimephales promelas (Fathead minnow) | LC50 | 11.5 | ECHA |
| 3-Chloroaniline | Pimephales promelas (Fathead minnow) | LC50 | 17.8 | ECHA |
| 4-Chloroaniline | Pimephales promelas (Fathead minnow) | LC50 | 12 | ECHA |
| 4-Chloroaniline | Pseudokirchneriella subcapitata (Green algae) | EC50 | 2.4 | ECHA |
Table 2: Acute Ecotoxicity of Dichloroaniline Isomers
| Isomer | Test Organism | Endpoint (48-96h) | Value (mg/L) | Reference |
| 2,3-Dichloroaniline | Daphnia magna | EC50 | 0.16 | ECHA |
| 2,4-Dichloroaniline | Daphnia magna | EC50 | 0.44 | ECHA |
| 2,5-Dichloroaniline | Daphnia magna | EC50 | 0.25 | ECHA |
| 2,6-Dichloroaniline | Daphnia magna | EC50 | 3.2 | ECHA |
| 3,4-Dichloroaniline | Daphnia magna | EC50 | 0.35 | ECHA |
| 3,5-Dichloroaniline | Daphnia magna | EC50 | 0.17 | ECHA |
| 2,4-Dichloroaniline | Oncorhynchus mykiss (Rainbow trout) | LC50 | 2.5 | ECHA |
| 3,4-Dichloroaniline | Oncorhynchus mykiss (Rainbow trout) | LC50 | 2.0 | ECHA |
| 3,5-Dichloroaniline | Pimephales promelas (Fathead minnow) | LC50 | 3.8 | ECHA |
| 3,4-Dichloroaniline | Desmodesmus subspicatus (Green algae) | EC50 | 22 | ECHA |
Note: ECHA refers to the European Chemicals Agency database. The presented values are for illustrative purposes and may vary based on specific test conditions.
Mechanisms of Toxicity and Structure-Activity Relationships
The primary mechanism of acute toxicity for many chlorinated anilines is considered to be polar narcosis.[5] These compounds accumulate in cell membranes, disrupting their structure and function, which can lead to a non-specific depression of biological activity.[5] However, more specific toxic actions have also been identified.
One of the key toxic effects of chlorinated anilines, particularly in vertebrates, is the induction of methemoglobinemia.[6] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to transport oxygen. The potency of different isomers to induce methemoglobinemia varies, with the para-substituted isomers often showing higher activity. This is attributed to their metabolism to reactive hydroxylamine and nitroso derivatives, which are potent oxidizing agents.[7][8]
The following diagram illustrates the proposed metabolic activation of a chloroaniline to a reactive metabolite capable of inducing methemoglobinemia.
Caption: Generalized workflow for an acute aquatic toxicity test.
Experimental Protocol: Daphnia magna Acute Immobilization Test (Adapted from OECD Guideline 202)
This protocol outlines the key steps for determining the acute toxicity of a chlorinated aniline isomer to Daphnia magna. [9][10][11]
-
Test Organism: Use juvenile Daphnia magna, less than 24 hours old, sourced from a healthy laboratory culture.
-
Test Substance Preparation: Prepare a stock solution of the chlorinated aniline isomer in a suitable solvent (if necessary) and then prepare a series of at least five test concentrations by diluting the stock solution in the test medium. A control group (medium only) and a solvent control (if applicable) must be included.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Photoperiod: 16 hours light, 8 hours dark
-
Test Vessels: Glass beakers of sufficient volume to provide at least 20 mL of test solution per animal.
-
Number of Animals: At least 20 daphnids per concentration, divided among replicate vessels (e.g., 4 replicates of 5 daphnids).
-
-
Procedure:
-
Add the appropriate volume of test solution to each test vessel.
-
Randomly introduce the daphnids to the test vessels.
-
Do not feed the animals during the test.
-
-
Observations:
-
After 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. [11][12]6. Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each observation time.
-
Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Conclusion
The ecotoxicity of chlorinated anilines is a complex issue, with significant variations observed between different isomers. This guide highlights the general trend of increasing toxicity with a higher degree of chlorination, a phenomenon linked to increased hydrophobicity and potential for bioaccumulation. The primary mechanisms of toxicity include polar narcosis and, in vertebrates, the induction of methemoglobinemia through metabolic activation.
For researchers and environmental professionals, a thorough understanding of these structure-activity relationships is crucial for predicting the environmental impact of these compounds. Furthermore, the adherence to standardized testing protocols, such as those provided by the OECD, is essential for generating reliable and comparable data for robust environmental risk assessments. Continued research into the sublethal and chronic effects of these compounds, as well as their behavior in complex environmental matrices, is necessary to fully comprehend and mitigate their ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
